molecular formula C12H22O11 B1165524 Galactosyl-lactose

Galactosyl-lactose

Cat. No.: B1165524
Attention: For research use only. Not for human or veterinary use.
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Description

Galactosyl-lactose, also known as this compound, is a useful research compound. Its molecular formula is C12H22O11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H22O11

Synonyms

Galβ1-4Glcβ1-1βGal

Origin of Product

United States

Foundational & Exploratory

What are the chemical and physical properties of 6'-Galactosyl-lactose?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical and Physical Properties of 6'-Galactosyl-lactose

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'-Galactosyl-lactose, a trisaccharide found in human milk and producible through enzymatic synthesis, is a molecule of significant interest due to its prebiotic and anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity related to the NF-κB signaling pathway. All quantitative data is presented in structured tables for clarity, and logical relationships are visualized using Graphviz diagrams.

Chemical and Physical Properties

Tabulated Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₁₈H₃₂O₁₆[1][2][3][4][5]
Molecular Weight 504.44 g/mol [1][2][3][4][5]
Predicted Boiling Point 960.0 ± 65.0 °C
Predicted Density 1.75 ± 0.1 g/cm³
Predicted pKa 12.39 ± 0.20
Appearance White solid (typical for oligosaccharides)[6]
Solubility in Water Soluble (as a polar oligosaccharide)[1][7]
Melting Point Not experimentally determined. For comparison, the melting point of its constituent, D-Galactose, is 168–170 °C.[6]
Specific Optical Rotation ([α]D) Not experimentally determined. For comparison, the specific rotation of an equilibrium solution of lactose (B1674315) is approximately +55.3°.[8][9]

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis and analysis of 6'-Galactosyl-lactose, based on established methodologies for oligosaccharides.

Enzymatic Synthesis of 6'-Galactosyl-lactose

The primary method for producing 6'-Galactosyl-lactose is through the transgalactosylation activity of β-galactosidase.[1][10][11][12]

Objective: To synthesize 6'-Galactosyl-lactose from lactose using β-galactosidase.

Materials:

  • β-galactosidase (e.g., from Aspergillus oryzae or Kluyveromyces lactis)

  • Lactose

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.5-7.0)

  • Deionized water

  • Heating and stirring equipment

  • Reaction vessels

  • Equipment for terminating the reaction (e.g., boiling water bath)

  • Analytical equipment for monitoring the reaction (e.g., HPLC)

Procedure:

  • Substrate Preparation: Prepare a concentrated solution of lactose in the phosphate buffer. The concentration can be high (e.g., 400 g/L) to favor the transgalactosylation reaction over hydrolysis.[12]

  • Enzyme Addition: Add the β-galactosidase enzyme to the lactose solution. The optimal enzyme concentration should be determined experimentally but can be in the range of 15 U/mL.[12]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 50°C) with constant stirring.[12]

  • Reaction Monitoring: Periodically take samples from the reaction mixture to monitor the formation of 6'-Galactosyl-lactose and the depletion of lactose using a suitable analytical technique like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Reaction Termination: Once the desired yield of 6'-Galactosyl-lactose is achieved, terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.[12]

  • Purification: The synthesized 6'-Galactosyl-lactose can be purified from the reaction mixture containing residual lactose, glucose, and galactose using techniques such as size-exclusion chromatography or preparative HPLC.

Experimental Workflow for Enzymatic Synthesis:

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification Lactose Lactose Solution (High Concentration) Incubation Incubation (e.g., 50°C with stirring) Lactose->Incubation Enzyme β-Galactosidase Enzyme->Incubation Monitoring Reaction Monitoring (e.g., HPAEC-PAD) Incubation->Monitoring Periodic Sampling Termination Reaction Termination (Heating to 95°C) Monitoring->Termination Optimal Yield Reached Purification Purification (e.g., Chromatography) Termination->Purification Final_Product Pure 6'-Galactosyl-lactose Purification->Final_Product

Caption: Workflow for the enzymatic synthesis of 6'-Galactosyl-lactose.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of oligosaccharides like 6'-Galactosyl-lactose.[4][10][13][14][15][16]

Objective: To confirm the structure and purity of 6'-Galactosyl-lactose using ¹H and ¹³C NMR.

Materials:

  • Purified 6'-Galactosyl-lactose sample

  • Deuterium (B1214612) oxide (D₂O, 99.9%)

  • NMR tubes (5 mm)

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 6'-Galactosyl-lactose in approximately 0.5 mL of D₂O.

    • To exchange labile protons (from hydroxyl groups) with deuterium and reduce the residual HDO signal, lyophilize the sample and redissolve in D₂O. Repeat this process 2-3 times.

    • After the final dissolution, transfer the sample to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • For ¹H NMR, use a standard one-dimensional pulse sequence with solvent suppression (e.g., presaturation).

    • For ¹³C NMR, a proton-decoupled experiment is typically used.

    • Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals and to establish the glycosidic linkages.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate NMR software. This includes Fourier transformation, phasing, baseline correction, and referencing the spectra (e.g., to an internal standard or the residual solvent signal).

    • Analyze the ¹H NMR spectrum to identify the anomeric protons, which typically resonate in the region of 4.4-5.5 ppm. The coupling constants (J-values) of these signals provide information about the anomeric configuration (α or β).

    • Analyze the ¹³C NMR spectrum, paying close attention to the anomeric carbon signals (typically 90-110 ppm).

    • Use the 2D NMR data to connect the proton and carbon signals within each monosaccharide residue and to identify the linkages between the residues.

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

ESI-MS is a soft ionization technique ideal for analyzing large, polar, and thermally labile molecules like oligosaccharides.[2][3][14][17][18][19]

Objective: To determine the molecular weight and confirm the identity of 6'-Galactosyl-lactose.

Materials:

  • Purified 6'-Galactosyl-lactose sample

  • High-purity solvents (e.g., methanol, acetonitrile (B52724), water)

  • Mass spectrometer equipped with an electrospray ionization source

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the purified 6'-Galactosyl-lactose in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, to a final concentration in the low micromolar range (e.g., 1-10 µM).

    • The sample may be infused directly into the mass spectrometer or introduced via liquid chromatography (LC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode. Oligosaccharides readily form adducts with sodium ions ([M+Na]⁺), which are often more stable and easier to detect than protonated molecules ([M+H]⁺).

    • The mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized for the analysis of oligosaccharides.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the ion corresponding to the sodium adduct of 6'-Galactosyl-lactose ([C₁₈H₃₂O₁₆ + Na]⁺), which should have an m/z of approximately 527.4.

    • Tandem mass spectrometry (MS/MS) can be performed to obtain structural information by fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern can help to confirm the sequence of monosaccharides and the positions of the glycosidic linkages.

Biological Activity: Attenuation of Inflammation via the NF-κB Pathway

6'-Galactosyl-lactose has demonstrated anti-inflammatory properties, which are believed to be mediated, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[20][21][22]

Overview of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.[20][21][22]

Proposed Mechanism of Action for 6'-Galactosyl-lactose

While the precise molecular target of 6'-Galactosyl-lactose within the NF-κB pathway is a subject of ongoing research, its anti-inflammatory effects suggest that it likely interferes with one or more key steps in this cascade. A plausible mechanism is the inhibition of the IKK complex, which would prevent the phosphorylation and subsequent degradation of IκBα. This would, in turn, keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Signaling Pathway Diagram: Inhibition of NF-κB by 6'-Galactosyl-lactose

NFkB_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gal_Lac 6'-Galactosyl-lactose Gal_Lac->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation

Caption: Proposed mechanism of NF-κB pathway inhibition by 6'-Galactosyl-lactose.

Conclusion

6'-Galactosyl-lactose is a trisaccharide with significant potential in the fields of nutrition and therapeutics. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and characterization. The elucidation of its anti-inflammatory mechanism via the NF-κB pathway opens avenues for its application in the development of novel functional foods and pharmaceutical agents aimed at mitigating inflammatory conditions. Further research is warranted to determine precise experimental values for all physical properties and to further delineate its specific molecular interactions within biological systems.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Milk Oligosaccharides (HMOs) are a complex and dynamic group of bioactive components in human milk, playing a crucial role in infant health and development. Among these, galactosyl-lactose isomers, including 3'-galactosyllactose (B8462677) (3'-GL), 4'-galactosyllactose (4'-GL), and 6'-galactosyllactose (6'-GL), represent a significant area of research. This technical guide provides a comprehensive overview of the relationship between this compound and the broader spectrum of HMOs. It delves into their structural characteristics, biosynthesis in the mammary gland, and physiological functions, with a particular focus on their immunomodulatory and prebiotic properties. Detailed experimental protocols for their quantification and visualization of key biological pathways are provided to support further research and development in this field.

Introduction: this compound as a Human Milk Oligosaccharide

Galactosyl-lactoses are trisaccharides that are structurally composed of a galactose molecule linked to a lactose (B1674315) core.[1] They are considered a class of Human Milk Oligosaccharides (HMOs), which are the third most abundant solid component in human milk after lactose and lipids.[2][3] The specific linkage of the terminal galactose to the lactose molecule determines the isomer, with 3'-GL, 4'-GL, and 6'-GL being the most studied. These isomers are found not only in human milk but also in galactooligosaccharides (GOS), which are commercially produced prebiotics.[4][5] The presence of galactosyl-lactoses in human milk underscores their physiological importance for the developing infant.

Structural Elucidation and Physicochemical Properties

The fundamental structure of this compound consists of a galactose moiety attached to one of the hydroxyl groups of the glucose or galactose unit of lactose. The three primary isomers are:

  • 3'-Galactosyllactose (3'-GL): Galactose is linked to the 3rd carbon of the galactose unit of lactose (Gal(β1-3)Gal(β1-4)Glc).

  • 4'-Galactosyllactose (4'-GL): Galactose is linked to the 4th carbon of the glucose unit of lactose (Gal(β1-4)[Gal(β1-4)]Glc).

  • 6'-Galactosyllactose (6'-GL): Galactose is linked to the 6th carbon of the galactose unit of lactose (Gal(β1-6)Gal(β1-4)Glc).

These structural variations, particularly the linkage position, are critical as they influence the molecule's interaction with enzymes and receptors in the infant's gut, thereby affecting their biological activity.

Quantitative Data on this compound in Human Milk

The concentration of this compound in human milk is influenced by genetic factors, specifically the mother's secretor (FUT2) and Lewis (FUT3) blood group status, which categorize human milk into four groups (I-IV).[6][7] Unlike many other HMOs, the concentration of galactosyl-lactoses such as β3'-GL and β6'-GL does not significantly vary with the stage of lactation.[2][8]

HMO IsomerMedian Concentration (mg/L)Human Milk Group with Highest ConcentrationVariation with Lactation StageReferences
β3'-Galactosyllactose (β3'-GL) 2.42Group IV > Group II > Group IStable[2][7]
β6'-Galactosyllactose (β6'-GL) 8.04Group IVStable[2]

Biosynthesis in the Mammary Gland

The synthesis of HMOs, including this compound, occurs in the Golgi apparatus of mammary epithelial cells. The process begins with the synthesis of lactose from glucose and UDP-galactose, catalyzed by the lactose synthase enzyme complex.[9][10] This complex is composed of β-1,4-galactosyltransferase (β4GalT) and α-lactalbumin.[11]

The formation of this compound isomers is a result of the transgalactosylation activity of specific β-galactosidases or other galactosyltransferases.[4] In this process, a galactose unit from a donor molecule, such as UDP-galactose or another lactose molecule, is transferred to a lactose acceptor. The specific isomer formed (3'-GL, 4'-GL, or 6'-GL) is determined by the regiospecificity of the active galactosyltransferase enzyme. While β-1,4-galactosyltransferase is primarily responsible for the β1-4 linkage in lactose, other galactosyltransferases present in the mammary gland, such as β-1,3-galactosyltransferases and β-1,6-galactosyltransferases, are responsible for the synthesis of the corresponding this compound isomers.

Biosynthesis_of_Galactosyl_lactose cluster_golgi Golgi Apparatus Lactose Lactose 3_GL 3'-Galactosyllactose Lactose->3_GL 4_GL 4'-Galactosyllactose Lactose->4_GL 6_GL 6'-Galactosyllactose Lactose->6_GL UDP_Gal UDP-Galactose UDP_Gal->Lactose β-1,3-Galactosyltransferase UDP_Gal->Lactose β-1,4-Galactosyltransferase (on Glucose unit) UDP_Gal->Lactose β-1,6-Galactosyltransferase Glucose Glucose Lactose_Synthase Lactose Synthase (β4GalT + α-lactalbumin) Glucose->Lactose_Synthase Galactose Galactose UDP_Gal_precursor UDP-Galactose UDP_Gal_precursor->Lactose_Synthase Lactose_Synthase->Lactose

Biosynthesis of this compound Isomers

Experimental Protocols

Quantification of this compound Isomers by HPLC

This protocol outlines a general method for the quantification of this compound isomers in human milk samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) after derivatization.

5.1.1. Sample Preparation

  • Thawing and Centrifugation: Thaw frozen human milk samples at 4°C. Centrifuge at 4,000 x g for 30 minutes at 4°C to separate the lipid layer.

  • Protein Precipitation: To 100 µL of the skimmed milk, add 300 µL of ice-cold ethanol. Vortex and incubate at -20°C for 1 hour to precipitate proteins.

  • Supernatant Collection: Centrifuge at 14,000 x g for 20 minutes at 4°C. Carefully collect the supernatant containing the HMOs.

  • Drying: Dry the supernatant in a vacuum centrifuge.

5.1.2. Derivatization with 2-Aminobenzamide (2-AB)

  • Reagent Preparation: Prepare a labeling solution containing 0.35 M 2-AB and 1 M sodium cyanoborohydride in a 30:70 (v/v) mixture of acetic acid and dimethyl sulfoxide (B87167) (DMSO).

  • Labeling Reaction: Add 5 µL of the labeling reagent to the dried HMO extract. Incubate at 65°C for 2 hours.

  • Purification: Purify the labeled HMOs using a solid-phase extraction (SPE) cartridge suitable for glycan cleanup to remove excess labeling reagents.

5.1.3. HPLC-FLD Analysis

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., an amide-based column) is typically used for the separation of these polar compounds.

  • Mobile Phase A: 100 mM Ammonium Formate, pH 4.5

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: A typical gradient would start at a high percentage of acetonitrile (e.g., 80%) and decrease over time to elute the more polar oligosaccharides.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40°C

  • Fluorescence Detection: Excitation at 330 nm and emission at 420 nm.

5.1.4. Quantification

  • Create a calibration curve using commercially available standards of 3'-GL, 4'-GL, and 6'-GL.

  • Integrate the peak areas of the corresponding isomers in the sample chromatograms and quantify using the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis HM_Sample Human Milk Sample Centrifuge1 Centrifugation (4,000 x g, 30 min, 4°C) HM_Sample->Centrifuge1 Skim_Milk Skim Milk Centrifuge1->Skim_Milk Precipitation Protein Precipitation (Ethanol, -20°C) Skim_Milk->Precipitation Centrifuge2 Centrifugation (14,000 x g, 20 min, 4°C) Precipitation->Centrifuge2 Supernatant Supernatant (HMOs) Centrifuge2->Supernatant Drying Vacuum Centrifugation Supernatant->Drying Dried_HMOs Dried HMO Extract Drying->Dried_HMOs Derivatization Derivatization (2-Aminobenzamide) Dried_HMOs->Derivatization SPE SPE Cleanup Derivatization->SPE HPLC HPLC-FLD Analysis SPE->HPLC Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis NFkB_Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Pathogens, Cytokines) IKK_Complex IKK Complex Pro-inflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P Nucleus Nucleus NFkB->Nucleus translocation Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Galactosyl_lactose This compound Galactosyl_lactose->IKK_Complex inhibits

References

What is the role of Galactosyl-lactose as a prebiotic?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Galactosyl-lactose as a Prebiotic

Introduction

This compound is a trisaccharide that belongs to the larger family of galactooligosaccharides (GOS), which are well-established prebiotics.[1][2][3] Structurally, it consists of a galactose moiety linked to a lactose (B1674315) molecule (which itself is a disaccharide of galactose and glucose).[4][5] The specific linkage of the additional galactose unit determines the isomer, with 3'-galactosyllactose (B8462677) (3'-GL), 4'-galactosyllactose (4'-GL), and 6'-galactosyllactose (6'-GL) being of significant biological interest.[1][6] These compounds are found naturally in human milk and are also produced enzymatically for inclusion in functional foods and infant formulas to mimic the beneficial effects of human milk oligosaccharides (HMOs).[1][2][7]

This technical guide provides a comprehensive overview of the role of this compound as a prebiotic, focusing on its mechanism of action, effects on gut microbiota, and the production of key metabolites. It is intended for researchers, scientists, and professionals in the field of drug development and clinical nutrition.

Chemical Structure and Synthesis

This compound is typically synthesized from lactose via a transgalactosylation reaction catalyzed by β-galactosidase enzymes.[8][9][10][11] At high lactose concentrations, the enzyme transfers a galactose unit from one lactose molecule to another, rather than hydrolyzing it.[1] The source of the β-galactosidase (e.g., from Kluyveromyces lactis, Aspergillus oryzae, or Bifidobacterium species) and the reaction conditions influence the specific linkages formed and the overall yield of different GOS structures.[10][11][12]

The core structure is represented by the general formula Gal-(Gal)-Glc. The key isomers are distinguished by the glycosidic bond between the terminal galactose and the galactose residue of the lactose unit:

  • 3'-Galactosyllactose (3'-GL): β-D-Galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose.[4]

  • 4'-Galactosyllactose (4'-GL): β-D-Galactopyranosyl-(1→4)-β-D-galactopyranosyl-(1→4)-D-glucose.[5][13]

  • 6'-Galactosyllactose (6'-GL): β-D-Galactopyranosyl-(1→6)-β-D-galactopyranosyl-(1→4)-D-glucose.[14]

GOS_Synthesis Fig. 1: Enzymatic Synthesis of this compound Lactose1 Lactose (Gal-Glc) GalEnzyme Galactosyl-Enzyme Complex Lactose1->GalEnzyme Enzyme Action Enzyme β-Galactosidase Lactose2 Lactose (Acceptor) GL This compound (Gal-Gal-Glc) Lactose2->GL Glucose Glucose GalEnzyme->Glucose Releases GalEnzyme->GL Transfers Galactose to

Caption: Enzymatic synthesis of this compound via transgalactosylation.

Prebiotic Mechanism of Action

The prebiotic activity of this compound stems from its resistance to hydrolysis by human digestive enzymes in the upper gastrointestinal tract.[3][15] This allows it to reach the colon intact, where it serves as a selective substrate for beneficial gut microorganisms.

The primary mechanism involves:

  • Selective Fermentation: Specific gut bacteria, most notably species of Bifidobacterium and Lactobacillus, possess the necessary β-galactosidase enzymes to hydrolyze the glycosidic bonds in this compound.[16][17][18] This selective utilization leads to a significant increase in the population of these beneficial microbes.[1][19]

  • Production of Short-Chain Fatty Acids (SCFAs): The fermentation of this compound by these bacteria results in the production of SCFAs, primarily acetate, propionate, and butyrate.[1][20][21][22]

  • Modulation of the Gut Environment: The production of SCFAs lowers the colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria.[1]

  • Host Health Benefits: SCFAs are absorbed by the host and exert numerous physiological effects, including serving as an energy source for colonocytes (butyrate), modulating immune function, and enhancing intestinal barrier integrity.[15][23]

Prebiotic_Mechanism Fig. 2: Prebiotic Mechanism of this compound cluster_gut Gastrointestinal Tract GL This compound (GL) Colon Colon GL->Colon Resists Digestion Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) Colon->Microbiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) Microbiota->SCFAs Produces Host Host Health Benefits SCFAs->Host Systemic Effects (Immune Modulation, Barrier Function)

Caption: Metabolic pathway of this compound as a prebiotic in the colon.

Quantitative Data on Prebiotic Effects

Numerous in vitro and clinical studies have quantified the prebiotic effects of GOS mixtures, which are rich in this compound. These studies consistently demonstrate a significant impact on microbiota composition and SCFA production.

Table 1: Effect of this compound Isomers on Gut Microbiota (in vitro infant fecal fermentation)
Substrate (10 g/L)Bifidobacterium (log10 cells/mL increase)Total SCFA (mM)Acetate (mM)
Control (None) 0.225.318.1
3'-GL 1.555.145.2
4'-GL 1.862.450.3
6'-GL 1.760.849.7
Data synthesized from Meeusen et al., 2024.[1]
Table 2: SCFA Production in Adult Human Fecal Batch Cultures with GOS
SubstrateTotal SCFA (mM)Acetate (mM)Propionate (mM)Lactate (mM)
Control (Baseline) ~40~30~5<1
GOS ~85~60~8~15
Data synthesized from Tan et al., 2019.[20]
Table 3: Clinical Trial Outcomes with GOS Supplementation in Lactose Intolerant Adults
ParameterPlacebo GroupGOS Groupp-value
Change in Bifidobacterium abundance No significant changeSignificant increase in 5 taxa<0.05
Reduction in LI Symptom Score (≥4 points) 26% of participants40% of participants0.016
Data from a randomized, placebo-controlled trial with RP-G28, a >95% pure GOS product.[24]

Experimental Protocols

Protocol: Enzymatic Synthesis of this compound
  • Substrate Preparation: Prepare a high-concentration lactose solution (e.g., 250 g/L) in a suitable buffer (e.g., 0.05 M potassium phosphate, pH 7.5) containing 1 mM MgCl₂.[25]

  • Enzyme Addition: Add β-galactosidase from a selected source (e.g., Lactozym 3000 L HP G from Kluyveromyces lactis) to the substrate solution at a defined activity concentration (e.g., 3 U/mL).[12][25]

  • Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 40°C) with constant agitation (e.g., 300 rpm) for a predetermined time (e.g., 2 hours) to maximize the yield of trisaccharides.[25]

  • Reaction Termination: Inactivate the enzyme by heat treatment (e.g., boiling for 10 minutes).

  • Purification (Optional): The resulting mixture of GOS, lactose, glucose, and galactose can be purified using techniques like preparative liquid chromatography to isolate specific this compound isomers.[12]

  • Analysis: Quantify the products using High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).[12]

Protocol: In Vitro Human Fecal Fermentation

This protocol is designed to assess the prebiotic potential of this compound by measuring changes in microbial populations and metabolite production.

InVitro_Workflow Fig. 3: Workflow for In Vitro Fecal Fermentation cluster_prep Preparation cluster_ferment Fermentation cluster_analysis Analysis Fecal 1. Collect Fresh Fecal Sample Slurry 2. Prepare Fecal Slurry (10% w/v in PBS) Fecal->Slurry Inoculate 3. Inoculate Batch Cultures (pH-controlled, anaerobic) Slurry->Inoculate AddSubstrate 4. Add Substrate (this compound vs. Control) Inoculate->AddSubstrate Incubate 5. Incubate at 37°C (e.g., 0, 10, 24, 48h) AddSubstrate->Incubate Sampling 6. Collect Samples at Time Points Incubate->Sampling Microbial 7a. Microbial Analysis (qPCR, 16S rRNA seq.) Sampling->Microbial Metabolite 7b. Metabolite Analysis (HPLC for SCFAs) Sampling->Metabolite

Caption: Experimental workflow for an in vitro human fecal fermentation study.

  • Inoculum Preparation: Obtain fresh fecal samples from healthy adult donors. Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution.[26]

  • Batch Culture Setup: Add the fecal slurry to pH-controlled anaerobic batch fermenters containing a basal nutrient medium.

  • Substrate Addition: Supplement the fermenters with the test substrate (e.g., 1% w/v purified 4'-galactosyllactose) or a control (e.g., no added carbohydrate or a known prebiotic like FOS).[26]

  • Incubation: Incubate the cultures anaerobically at 37°C for up to 48 hours.

  • Sampling: Collect samples at regular intervals (e.g., 0, 10, 24, and 48 hours) for analysis.

  • Microbiota Analysis: Extract DNA from samples to quantify bacterial populations. Use quantitative PCR (qPCR) for specific groups like Bifidobacterium or 16S rRNA gene sequencing for comprehensive community analysis.[19][25]

  • Metabolite Analysis: Centrifuge samples and analyze the supernatant for SCFA concentrations using HPLC or gas chromatography (GC).[22][25]

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: For fermentation samples, centrifuge to pellet solids and filter the supernatant through a 0.22 µm filter. For dairy products, precipitate protein and fat with acetonitrile (B52724) before filtration.[27]

  • Instrumentation: Use an HPLC system equipped with a Refractive Index (RI) detector.

  • Column: For sugar analysis (lactose, glucose, galactose, this compound), a Bio-Rad HPX-87C column is suitable.[27] For SCFA analysis, a dedicated column such as those packed with a C18 stationary phase is used.

  • Mobile Phase: For sugar analysis, use deionized water at a flow rate of 0.6 ml/min with the column heated to 80°C.[27] For SCFA analysis, an acidic mobile phase (e.g., dilute sulfuric acid) is common.

  • Quantification: Prepare standard curves for each analyte of interest (e.g., 3'-GL, acetate, propionate). Calculate concentrations in the samples by comparing peak areas to the standard curves.

Conclusion

This compound is a key bioactive component within the GOS family that functions as a potent prebiotic. Its ability to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium, and increase the production of health-promoting SCFAs is well-documented. The specific isomerism of the glycosidic linkage can influence the fermentation kinetics and bifidogenic effect.[14] Standardized in vitro fermentation models and HPLC-based analytical methods are crucial tools for characterizing the prebiotic activity of this compound and its derivatives. This body of evidence supports its use as a valuable functional ingredient for modulating the gut microbiome and improving host health, particularly in applications such as infant nutrition and the management of conditions like lactose intolerance.[17][24][28]

References

Core Structural Differences of Galactosyl-lactose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Galactosyl-lactose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the different isomers of this compound, a group of trisaccharides with significant biological activities. Found in human milk oligosaccharides (HMOs) and commercially produced galactooligosaccharides (GOS), these molecules are of increasing interest for their prebiotic and immunomodulatory properties. Understanding the nuanced structural differences between these isomers is critical for elucidating their specific biological functions and for the development of novel therapeutic agents.

This compound consists of a terminal galactose unit linked to the galactose moiety of a lactose (B1674315) molecule (Galβ1-4Glc). The primary distinction between the isomers lies in the position of the glycosidic linkage between the terminal galactose and the galactose of the lactose core. The most commonly cited isomers are:

  • 3'-O-β-D-galactopyranosyl-lactose (3'-GL): The terminal β-D-galactopyranosyl residue is linked to the 3'-hydroxyl group of the galactose unit of lactose.[1] Its structure is Galβ1-3Galβ1-4Glc.[1]

  • 4'-O-β-D-galactopyranosyl-lactose (4'-GL): The terminal β-D-galactopyranosyl residue is linked to the 4'-hydroxyl group of the galactose unit of lactose.[1] Its structure is Galβ1-4Galβ1-4Glc.[1]

  • 6'-O-β-D-galactopyranosyl-lactose (6'-GL): The terminal β-D-galactopyranosyl residue is linked to the 6'-hydroxyl group of the galactose unit of lactose.[1]

In addition to these β-linked isomers, α-anomers have also been identified, such as α3'-galactosyllactose (α3'-GL) and α6'-galactosyllactose (α6'-GL).[2]

Below is a DOT script to generate a diagram illustrating the core structures of the main β-linked this compound isomers.

Galactosyl_lactose_Isomers cluster_lactose Lactose Core cluster_isomers Terminal Galactose Linkage Galactose Galactose Glucose Glucose Galactose->Glucose β1-4 3'-GL 3'-GL 4'-GL 4'-GL 6'-GL 6'-GL Terminal Galactose Terminal Galactose Terminal Galactose->3'-GL β1-3 to Galactose Terminal Galactose->4'-GL β1-4 to Galactose Terminal Galactose->6'-GL β1-6 to Galactose

Caption: Linkage variations in this compound isomers.

Quantitative Data on this compound Isomers

The concentration of this compound isomers can vary significantly depending on the source. In human milk, concentrations are influenced by factors such as lactation stage and maternal genetics.[3][4] Commercially produced GOS also contain a mixture of these isomers.

Table 1: Concentration of this compound Isomers in Human Milk

IsomerMedian Absolute Concentration (mg/L)Notes
β3'-GL2.42[3]Concentrations can be higher in certain human milk groups (e.g., Group IV).[3][4]
β6'-GL8.04[3]Concentrations can be higher in certain human milk groups (e.g., Group IV).[3][4]

Table 2: Relative Abundance of this compound Isomers in a Commercial GOS Product

IsomerPercentage of Total GOS Peak Area
3'-GL14%[5]
4'-GL8%[5]
6'-GL12%[5]

Table 3: Absolute Concentrations of this compound Isomers in Goat Milk at Different Lactation Stages

IsomerColostrum (mg/L)Transitional Milk (mg/L)Mature Milk (mg/L)
β3'-GL32.3[2]--
α3'-GL-88.1[2]36.3[2]

Experimental Protocols

The identification, quantification, and synthesis of this compound isomers require specific and sensitive analytical and enzymatic methods.

Separation and Characterization of Isomers

A common workflow for the analysis of this compound isomers involves chromatographic separation followed by mass spectrometry for identification and quantification.

Protocol: HPLC Separation and Mass Spectrometry Analysis

  • Sample Preparation: Human milk or a solution of GOS is subjected to a purification step, often solid-phase extraction, to remove interfering substances like proteins and salts.

  • Chromatographic Separation: The purified oligosaccharide mixture is injected into a High-Performance Liquid Chromatography (HPLC) system. A porous graphitized carbon (PGC) column is frequently used for its ability to separate complex carbohydrate isomers.

  • Elution Gradient: A gradient of an aqueous mobile phase and an organic solvent (e.g., acetonitrile) is employed to elute the different isomers from the column. The specific gradient profile is optimized to achieve maximum resolution between the isomers.

  • Mass Spectrometry Detection: The eluent from the HPLC is directed to a mass spectrometer (MS), often a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Data Analysis: The mass-to-charge ratio (m/z) and retention time of each peak are used to identify and quantify the different this compound isomers by comparing them to known standards.

Below is a DOT script illustrating the general workflow for isomer analysis.

Experimental_Workflow cluster_workflow Analytical Workflow for Isomer Characterization Sample Sample (Human Milk or GOS) Purification Purification (e.g., SPE) Sample->Purification HPLC HPLC Separation (e.g., PGC column) Purification->HPLC MS Mass Spectrometry (e.g., Q-TOF MS) HPLC->MS DataAnalysis Data Analysis (Identification & Quantification) MS->DataAnalysis

Caption: General workflow for this compound isomer analysis.

Enzymatic Synthesis of this compound Isomers

This compound isomers are typically synthesized via the transgalactosylation activity of β-galactosidase enzymes. The regioselectivity of the enzyme determines the primary isomer produced.

Protocol: Enzymatic Synthesis of 6'-Galactosyl-lactose

  • Enzyme Source: A commercial enzyme preparation with β-galactosidase activity, such as Pectinex Ultra SP-L, is used.[6]

  • Reaction Mixture: A solution of lactose (e.g., 30% w/v) is prepared in a suitable buffer (e.g., pH 4.0-5.0).[6]

  • Enzymatic Reaction: The β-galactosidase is added to the lactose solution, and the mixture is incubated at an optimal temperature (e.g., 55-60°C).[6] The enzyme catalyzes the transfer of a galactose moiety from one lactose molecule to the 6'-position of another lactose molecule.

  • Reaction Termination: The reaction is stopped by heat inactivation of the enzyme.

  • Product Analysis: The reaction mixture is analyzed by methods such as HPLC to determine the yield of the synthesized 6'-galactosyl-lactose.[6]

Biological Significance and Signaling Pathways

This compound isomers have been shown to possess immunomodulatory effects, including the attenuation of inflammation.[3][5] One of the proposed mechanisms is the modulation of the NF-κB signaling pathway.

Below is a DOT script representing a simplified signaling pathway potentially influenced by this compound isomers.

Signaling_Pathway cluster_pathway Simplified NF-κB Signaling Pathway Modulation This compound This compound IKK IKK Complex This compound->IKK inhibits Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Genes Inflammatory Gene Transcription Nucleus->Inflammatory Genes activates

Caption: Potential modulation of NF-κB pathway by this compound.

This guide provides a foundational understanding of the isomers of this compound. Further research into the specific biological activities of each isomer and the development of more selective synthesis methods will be crucial for harnessing their full therapeutic potential.

References

The Synthesis of Galactosyl-lactose from Lactose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of galactosyl-lactose, a significant trisaccharide with emerging applications in infant nutrition and gut microbiota modulation. The synthesis of these complex carbohydrates from the readily available disaccharide, lactose (B1674315), can be achieved through two primary routes: enzymatic transgalactosylation and multi-step chemical synthesis. This document outlines the core principles, detailed experimental protocols, and quantitative data associated with both methodologies, offering a comprehensive resource for professionals in the field.

Enzymatic Synthesis via Transgalactosylation

The enzymatic production of galactosyl-oligosaccharides (GOS), including this compound, is a well-established and widely used method. This process leverages the transgalactosylation activity of β-galactosidase enzymes (EC 3.2.1.23). At high lactose concentrations, β-galactosidase catalyzes the transfer of a galactose moiety from a lactose donor molecule to an acceptor molecule, which can be another lactose molecule, glucose, or galactose itself. This kinetically controlled reaction competes with the enzyme's primary hydrolytic activity.[1][2]

Reaction Mechanism

The enzymatic synthesis of this compound proceeds through a two-step mechanism:

  • Formation of a Galactosyl-Enzyme Intermediate: The β-galactosidase cleaves the β-1,4 glycosidic bond in lactose, releasing glucose and forming a covalent intermediate with the galactose unit.[3]

  • Galactosyl Transfer: The galactosyl moiety is then transferred to a nucleophilic acceptor. If the acceptor is water, hydrolysis occurs, yielding galactose. However, in a high-lactose environment, another lactose molecule can act as the acceptor, resulting in the formation of this compound.[3]

dot

Caption: Enzymatic synthesis of this compound via transgalactosylation.

Optimization of Reaction Conditions

The yield and isomeric composition of the synthesized this compound are highly dependent on several reaction parameters. The optimal conditions vary depending on the microbial source of the β-galactosidase.

ParameterOptimal RangeRationale
Lactose Concentration 200 - 500 g/LHigh substrate concentration favors the transgalactosylation reaction over hydrolysis.[4][5]
Temperature 40 - 60 °CBalances enzyme activity and stability. The optimal temperature is specific to the enzyme source.[6][7]
pH 4.5 - 7.5The optimal pH is highly dependent on the microbial source of the β-galactosidase.[6][8]
Enzyme Concentration 3 - 13.5 U/mLHigher enzyme concentration can increase the reaction rate, but must be optimized for cost-effectiveness.[4][6]
Reaction Time 1 - 6 hoursThe reaction is kinetically controlled, with this compound concentration peaking before hydrolysis becomes dominant.[4][9]

Table 1: Key Parameters for Optimizing Enzymatic Synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis of 6'-Galactosyl-lactose

This protocol provides a general procedure for the synthesis of 6'-galactosyl-lactose using β-galactosidase from Kluyveromyces lactis.[6]

  • Reaction Mixture Preparation: Prepare a solution of lactose at a concentration of 250 mg/mL in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer). Adjust the pH to 7.5.

  • Enzyme Addition: Add β-galactosidase from Kluyveromyces lactis to the lactose solution to a final concentration of 3 U/mL.

  • Incubation: Incubate the reaction mixture at 40°C with gentle agitation for 120 minutes.

  • Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Analysis: Analyze the product mixture using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to quantify the yield of 6'-galactosyl-lactose and other oligosaccharides.

dot

Enzymatic_Workflow start Start prep_lactose Prepare Lactose Solution (250 mg/mL in Buffer, pH 7.5) start->prep_lactose add_enzyme Add β-Galactosidase (3 U/mL) prep_lactose->add_enzyme incubate Incubate (40°C, 120 min) add_enzyme->incubate terminate Terminate Reaction (Heat Inactivation) incubate->terminate analyze Analyze Products (HPAEC-PAD) terminate->analyze end End analyze->end

Caption: Experimental workflow for enzymatic synthesis of 6'-galactosyllactose.

Chemical Synthesis of this compound Isomers

The chemical synthesis of specific this compound isomers (3'-GL, 4'-GL, and 6'-GL) offers a route to obtain pure, individual compounds, which is challenging to achieve through enzymatic methods. The general strategy involves a multi-step process of regioselective protection of lactose, glycosylation with a galactose donor, and subsequent deprotection.[10][11]

General Synthetic Strategy

The gram-scale chemical synthesis of this compound isomers can be summarized in the following key stages:

  • Synthesis of Lactose-Derived Acceptors: This involves the regioselective protection of the hydroxyl groups of lactose to leave a single free hydroxyl group at the desired position (3', 4', or 6') for glycosylation.

  • Glycosylation: The protected lactose acceptor is then reacted with a protected galactose donor in the presence of a promoter to form the desired β-glycosidic linkage.

  • Deprotection: Finally, all protecting groups are removed to yield the pure this compound isomer.

dot

Chemical_Synthesis_Pathway Lactose Lactose Protected_Lactose Protected Lactose Acceptor Lactose->Protected_Lactose Regioselective Protection Protected_GL Protected This compound Protected_Lactose->Protected_GL Glycosylation Galactosyl_Lactose This compound (Pure Isomer) Protected_GL->Galactosyl_Lactose Deprotection Galactose_Donor Protected Galactose Donor Galactose_Donor->Protected_GL

Caption: General pathway for the chemical synthesis of this compound.

Quantitative Data on Chemical Synthesis

The overall yields for the gram-scale synthesis of the three main this compound isomers are presented below.

This compound IsomerOverall YieldNumber of StepsFinal Purity
3'-Galactosyl-lactose (3'-GL) 11%795.4%
4'-Galactosyl-lactose (4'-GL) 22%695.0%
6'-Galactosyl-lactose (6'-GL) 15%698.1%

Table 2: Overall Yields and Purity of Chemically Synthesized this compound Isomers.[10]

Experimental Protocol: Gram-Scale Synthesis of 4'-Galactosyl-lactose

The following is a condensed protocol for the synthesis of 4'-galactosyllactose, highlighting the key transformations.[10]

Step 1: Synthesis of the C-4' Hydroxyl Lactose Acceptor

  • Benzylidene Acetal (B89532) Formation: React lactose with a suitable reagent to form a 4',6'-O-benzylidene acetal.

  • Benzylation: Protect the remaining free hydroxyl groups using benzyl (B1604629) bromide and a base (e.g., sodium hydride).

  • Reductive Opening of Benzylidene Acetal: Reductively open the 4',6'-O-benzylidene acetal to afford the C-4' hydroxyl lactose acceptor.

Step 2: Glycosylation

  • Reaction Setup: Dissolve the C-4' lactose acceptor and a protected galactosyl donor in a suitable anhydrous solvent under an inert atmosphere.

  • Promoter Addition: Add a promoter system (e.g., TfOH/NIS) to initiate the glycosylation reaction.

  • Reaction Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and purify the protected trisaccharide by column chromatography.

Step 3: Deprotection

  • Deacetylation: Remove any acetyl protecting groups using a base such as potassium carbonate in methanol.

  • Hydrogenolysis: Remove the benzyl protecting groups by catalytic hydrogenation (e.g., using Pd/C and hydrogen gas).

  • Purification: Purify the final 4'-galactosyllactose product.

dot

Chemical_Workflow cluster_acceptor Step 1: Acceptor Synthesis cluster_glycosylation Step 2: Glycosylation cluster_deprotection Step 3: Deprotection benzylidene Benzylidene Acetal Formation benzylation Benzylation benzylidene->benzylation reductive_opening Reductive Opening benzylation->reductive_opening reaction_setup Reaction Setup reductive_opening->reaction_setup promoter_addition Promoter Addition reaction_setup->promoter_addition workup Reaction Workup & Purification promoter_addition->workup deacetylation Deacetylation workup->deacetylation hydrogenolysis Hydrogenolysis deacetylation->hydrogenolysis purification Final Purification hydrogenolysis->purification end End: 4'-Galactosyl-lactose purification->end start Start: Lactose start->benzylidene

Caption: Workflow for the chemical synthesis of 4'-galactosyllactose.

Conclusion

Both enzymatic and chemical synthesis routes provide viable pathways for the production of this compound from lactose. The enzymatic approach is advantageous for producing a mixture of galacto-oligosaccharides in a one-step process under mild conditions. In contrast, chemical synthesis, while more complex and involving multiple steps, allows for the targeted production of specific, high-purity this compound isomers. The choice of method will depend on the desired product profile, scale of production, and the specific application for the synthesized this compound. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to embark on the synthesis of these valuable oligosaccharides.

References

The Significance of Galactosyl-lactose in Infant Nutrition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galactosyl-lactoses (GLs) are a key group of oligosaccharides naturally present in human milk and are also major components of galacto-oligosaccharide (GOS) mixtures used to supplement infant formulas. Comprising isomers such as 3'-galactosyllactose (B8462677) (3'-GL), 4'-galactosyllactose (4'-GL), and 6'-galactosyllactose (6'-GL), these complex carbohydrates play a pivotal role in shaping the infant gut microbiome, modulating the developing immune system, and enhancing gut barrier function. Their significance lies in their ability to mimic some of the beneficial effects of human milk oligosaccharides (HMOs), thereby promoting a healthy start to life for formula-fed infants. This technical guide provides an in-depth analysis of the role of galactosyl-lactoses in infant nutrition, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction: The Role of Oligosaccharides in Infant Health

The composition of an infant's diet in the first months of life is a critical determinant of long-term health. Human milk is considered the gold standard for infant nutrition, in part due to its rich and diverse array of HMOs. These complex sugars are the third most abundant solid component of human milk after lactose (B1674315) and lipids.[1] Galactosyl-lactoses are of particular interest as they are found in both human milk and are key components of GOS mixtures added to infant formula to bridge the gap between formula-fed and breastfed infants' gut health.[2]

Galactosyl-lactose: Structure and Occurrence

Galactosyl-lactoses are trisaccharides consisting of a lactose core with an additional galactose unit attached. The position of this additional galactose molecule determines the isomer: 3'-GL, 4'-GL, or 6'-GL. The concentration of these isomers varies in human milk, with higher levels generally found in colostrum compared to mature milk.[2]

Table 1: Concentration of this compound and Total HMOs in Human Milk

Stage of LactationTotal HMOs (g/L)3'-GL (g/L)6'-GL (g/L)
Colostrum (1-5 days)9.7 - 220.10 ± 0.020.22 ± 0.09
Mature Milk (42 days)6.8 - 150.21 ± 0.060.33 ± 0.11

Data compiled from multiple sources.[3][4]

Infant formulas are often supplemented with GOS, a mixture of oligosaccharides produced from lactose. While the exact composition can vary, GOS mixtures are a significant source of galactosyl-lactoses, aiming to replicate the prebiotic effects of HMOs.[2]

Prebiotic Effect and Modulation of the Gut Microbiota

One of the most well-documented roles of galactosyl-lactoses is their prebiotic activity. They are indigestible by the infant's own enzymes and travel to the colon where they selectively stimulate the growth of beneficial bacteria, particularly Bifidobacterium species.[5]

Impact on Bifidobacterium

Supplementation of infant formula with GOS, rich in galactosyl-lactoses, has been shown to significantly increase the abundance of fecal bifidobacteria, bringing the gut microbiota composition of formula-fed infants closer to that of breastfed infants.[5][6]

Table 2: Effect of GOS Supplementation on Fecal Bifidobacterium in Infants

Study GroupBaseline Bifidobacterium (% of total bacteria)Post-intervention Bifidobacterium (% of total bacteria)
Standard Formula54.8 ± 9.8-
GOS-supplemented Formula-73.4 ± 4.0
Breastfed (Reference)-High levels

Data from a study on infants receiving a prebiotic infant formula.[5]

The fermentation of galactosyl-lactoses by bifidobacteria creates a more acidic gut environment, which is less favorable for the growth of potential pathogens.[2]

Production of Short-Chain Fatty Acids (SCFAs)

The microbial fermentation of galactosyl-lactoses in the colon leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites have numerous benefits for the infant host.

Table 3: Fecal SCFA Profile in Infants Fed GOS-supplemented Formula

SCFAPercentage of Total SCFAs
Acetate85.2%
Propionate12.0%
Butyrate2.4%

Data from infants receiving a formula with a specific scGOS/lcFOS mixture for 6 weeks.[7]

Acetate is the most abundant SCFA and serves as an energy source for various tissues. Butyrate is the preferred energy source for colonocytes and plays a crucial role in maintaining gut barrier integrity. Propionate is primarily metabolized by the liver.

SCFAPathway Galactosyl_lactose This compound (in colon) Fermentation Fermentation Galactosyl_lactose->Fermentation Bifidobacterium Bifidobacterium & other beneficial bacteria Bifidobacterium->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Colonocytes Colonocytes SCFAs->Colonocytes Butyrate as energy source Liver Liver SCFAs->Liver Propionate metabolism Systemic_Circulation Systemic Circulation SCFAs->Systemic_Circulation Acetate enters circulation ImmuneModulation Galactosyl_lactose This compound Immune_Cells Immune Cells (e.g., T-cells, Dendritic cells) Galactosyl_lactose->Immune_Cells Th1_Polarization Th1 Polarization (Cell-mediated immunity) Immune_Cells->Th1_Polarization Stimulates Th2_Polarization Th2 Polarization (Humoral immunity, Allergies) Immune_Cells->Th2_Polarization Suppresses Anti_inflammatory Anti-inflammatory Response (e.g., IL-10 production) Immune_Cells->Anti_inflammatory Promotes Pro_inflammatory Pro-inflammatory Response (e.g., IL-8 production) Immune_Cells->Pro_inflammatory Reduces GutBarrierFunction Galactosyl_lactose This compound Goblet_Cells Goblet Cells Galactosyl_lactose->Goblet_Cells Epithelial_Cells Epithelial Cells Galactosyl_lactose->Epithelial_Cells Mucin_Production Increased Mucin (MUC2) Production Goblet_Cells->Mucin_Production Tight_Junctions Enhanced Tight Junction Protein Expression Epithelial_Cells->Tight_Junctions Gut_Barrier Strengthened Gut Barrier Mucin_Production->Gut_Barrier Tight_Junctions->Gut_Barrier SequencingWorkflow Fecal_Sample Fecal Sample Collection and Storage (-80°C) DNA_Extraction DNA Extraction (Bead beating & Kit) Fecal_Sample->DNA_Extraction PCR_Amplification 16S rRNA Gene (V4 region) PCR DNA_Extraction->PCR_Amplification Library_Prep Library Preparation (Indexing & Pooling) PCR_Amplification->Library_Prep Sequencing Illumina MiSeq Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis (QIIME 2 / DADA2) Sequencing->Bioinformatics Data_Interpretation Data Interpretation (Diversity, Taxonomy) Bioinformatics->Data_Interpretation

References

The Natural Provenance of Galactosyl-lactose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosyl-lactose, a group of trisaccharides composed of a galactose molecule linked to a lactose (B1674315) core, represents a class of human milk oligosaccharides (HMOs) with emerging biological significance. These complex carbohydrates are gaining considerable attention within the scientific community for their potential prebiotic activity, role in modulating immune responses, and influence on infant gut health. This technical guide provides a comprehensive overview of the natural sources of various this compound isomers, details the analytical methodologies for their quantification, and illustrates the key biosynthetic pathways involved in their formation.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is mammalian milk. It is particularly abundant in human milk, where it exists as a mixture of several structural isomers. While present in the milk of other mammals, the concentration and isomeric profile can vary significantly.

Mammalian Milk

Human Milk: Human milk is a rich source of a diverse array of oligosaccharides, including several isomers of this compound. The most predominant and studied isomers are β3'-galactosyllactose (β3'-GL), β4'-galactosyllactose (β4'-GL), and β6'-galactosyllactose (β6'-GL).[1][2][3] The concentrations of these isomers are dynamic and influenced by factors such as the stage of lactation and maternal genetics.[1] Generally, the total concentration of galactosyl-lactoses is higher in colostrum and early milk, declining as lactation progresses.

Goat Milk: Goat milk also contains a variety of this compound isomers, including β3'-GL, α3'-GL, β4'-GL, β6'-GL, and α6'-GL.[4] The concentrations of these isomers in goat milk also vary with the lactation stage, with transitional milk showing the highest total content of the five measured isomers.[4]

Bovine Milk: Compared to human and goat milk, bovine milk contains significantly lower concentrations of oligosaccharides, including this compound.[5] However, they are present and can be found in bovine milk and whey-derived products.[5]

Galactooligosaccharides (GOS)

Galactooligosaccharides (GOS) are produced enzymatically from lactose and are widely used as prebiotics in infant formulas and functional foods.[6] GOS mixtures are a significant commercial source of this compound, containing isomers such as 3'-GL, 4'-GL, and 6'-GL.[6] The specific isomeric composition of GOS depends on the source of the β-galactosidase enzyme and the reaction conditions used in its production.

Fermented Dairy Products

During the fermentation of dairy products, microbial β-galactosidases can catalyze transglycosylation reactions, leading to the formation of this compound. This enzymatic activity can result in the presence of these oligosaccharides in products like yogurt and other fermented milk.

Plant and Other Non-Mammalian Sources

While plants are known to contain a variety of oligosaccharides, including galacto-oligosaccharides such as the raffinose (B1225341) family (e.g., raffinose, stachyose), these are structurally distinct from this compound. Raffinose family oligosaccharides consist of galactose units attached to a sucrose (B13894) core, not a lactose core. Currently, there is a lack of definitive scientific evidence for the natural occurrence of this compound (with a lactose core) in significant quantities in plant, fungal, or algal sources. The term "galacto-oligosaccharides" in the context of plant-based foods typically refers to the raffinose family.

Quantitative Data on this compound in Natural Sources

The concentration of this compound isomers varies considerably among different natural sources and stages of lactation. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound Isomers in Human Milk

IsomerConcentration Range (mg/L)Lactation StageReference
β3'-Galactosyl-lactoseMedian: 2.42Mature Milk[2]
β6'-Galactosyl-lactoseMedian: 8.04Mature Milk[2]
Total this compound (3'-, 4'-, 6'-GL)~3.5 - 750 µg/mL (0.0035 - 0.75 g/L)Colostrum[7]

Note: Concentrations can be influenced by maternal Secretor (Se) and Lewis (Le) blood group phenotypes.[1][2]

Table 2: Concentration of this compound Isomers in Goat Milk

IsomerColostrum (mg/L)Transitional Milk (mg/L)Mature Milk (mg/L)Reference
β3'-Galactosyl-lactose32.3--[4]
α3'-Galactosyl-lactose-88.136.3[4]
β4'-Galactosyl-lactose---[4]
β6'-Galactosyl-lactose---[4]
α6'-Galactosyl-lactose---[4]

Note: "-" indicates that the specific value for that lactation stage was not highlighted as the most abundant in the cited abstract.

Experimental Protocols for this compound Analysis

The accurate quantification and structural characterization of this compound isomers require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a commonly employed method.

Sample Preparation from Milk
  • Defatting and Deproteinization:

    • Centrifuge the milk sample (e.g., at 2,000 x g for 30 minutes at 4°C) to separate the cream layer.

    • Collect the skim milk fraction.

    • Precipitate proteins by adding two volumes of cold ethanol (B145695) or by ultrafiltration.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant containing the oligosaccharides.

  • Lactose Removal (Optional but Recommended for Low Concentration Isomers):

    • High concentrations of lactose can interfere with the analysis of minor oligosaccharides.

    • Lactose can be removed using enzymatic hydrolysis with β-galactosidase or by chromatographic methods such as porous graphitized carbon solid-phase extraction (PGC-SPE).

  • Derivatization (Optional):

    • To enhance detection sensitivity, particularly for fluorescence or UV detection, oligosaccharides can be derivatized with a fluorescent tag (e.g., 2-aminobenzamide).

High-Performance Liquid Chromatography (HPLC) Analysis
  • Column: A porous graphitized carbon (PGC) column or an amide-based column is typically used for the separation of oligosaccharide isomers.

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is commonly used for elution.

  • Detection:

    • Mass Spectrometry (MS): Provides high sensitivity and specificity, allowing for the identification and quantification of individual isomers based on their mass-to-charge ratio and fragmentation patterns. Electrospray ionization (ESI) is a common ionization technique.

    • Pulsed Amperometric Detection (PAD): A sensitive and selective method for underivatized carbohydrates.

    • Fluorescence Detection: Used for derivatized oligosaccharides.

Mass Spectrometry for Isomer Differentiation
  • Tandem mass spectrometry (MS/MS) is crucial for differentiating between this compound isomers.

  • Collision-induced dissociation (CID) of the parent ions generates characteristic fragment ions that are unique to the glycosidic linkage position (e.g., 1-3, 1-4, or 1-6).

  • By comparing the fragmentation patterns with those of known standards, the specific isomers can be identified.

Biosynthesis and Signaling Pathways

Biosynthesis of Lactose in the Mammary Gland

The synthesis of lactose, the precursor for this compound, occurs in the Golgi apparatus of mammary epithelial cells. This process is catalyzed by the lactose synthase enzyme complex.

Lactose_Biosynthesis cluster_cytosol Cytosol cluster_golgi Golgi Lumen Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase Glucose_golgi Glucose Glucose->Glucose_golgi GLUT1 Transporter G1P Glucose-1-P G6P->G1P Phosphoglucomutase UDPGlc UDP-Glucose G1P->UDPGlc UDP-glucose pyrophosphorylase UDPGal UDP-Galactose UDPGlc->UDPGal UDP-galactose 4-epimerase UDPGal_golgi UDP-Galactose UDPGal->UDPGal_golgi Transporter Lactose_Synthase Lactose Synthase Complex (β-1,4-GalT + α-Lactalbumin) Glucose_golgi->Lactose_Synthase UDPGal_golgi->Lactose_Synthase Lactose Lactose Lactose_Synthase->Lactose

Figure 1: Biosynthesis pathway of lactose in the mammary gland.
Enzymatic Synthesis of this compound via Transglycosylation

This compound is formed through the transglycosylation activity of the enzyme β-galactosidase. In this reaction, a galactose unit is transferred from a donor molecule (typically lactose) to an acceptor molecule, which can be another lactose molecule.

Galactosyl_Lactose_Synthesis cluster_reaction Transglycosylation Reaction Lactose_donor Lactose (Gal-Glc) Donor Beta_Galactosidase β-Galactosidase Lactose_donor->Beta_Galactosidase Lactose_acceptor Lactose (Gal-Glc) Acceptor Lactose_acceptor->Beta_Galactosidase Galactosyl_Lactose This compound (Gal-Gal-Glc) Glucose Glucose Beta_Galactosidase->Galactosyl_Lactose Beta_Galactosidase->Glucose

Figure 2: Enzymatic synthesis of this compound.

Conclusion

The natural occurrence of this compound is predominantly confined to mammalian milk, with human milk being a particularly rich and diverse source. The concentration and isomeric composition of these important oligosaccharides are subject to physiological variations. The synthesis of this compound, both naturally in the mammary gland and enzymatically for commercial production, involves specific enzymatic pathways. For researchers and professionals in drug development and infant nutrition, a thorough understanding of the natural sources, analytical methodologies, and biosynthesis of this compound is paramount for harnessing their potential health benefits. Further research into the precise biological functions of individual this compound isomers will undoubtedly pave the way for novel therapeutic and nutritional applications.

References

The Discovery of Galactosyl-lactose: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Galactosyl-lactose, a group of trisaccharides composed of a galactose moiety linked to a lactose (B1674315) molecule, represents a significant area of interest in glycobiology, nutrition, and therapeutic development. As key components of both human milk oligosaccharides (HMOs) and commercially produced galactooligosaccharides (GOS), their history is intertwined with the evolution of carbohydrate chemistry and our understanding of their profound physiological roles. This technical guide traces the historical milestones in the discovery, isolation, and characterization of the primary isomers of this compound: 3'-galactosyllactose (B8462677) (3'-GL), 4'-galactosyllactose (4'-GL), and 6'-galactosyllactose (6'-GL). It provides a detailed account of the pioneering research that distinguished these molecules from the complex mixtures in which they were found, alongside the experimental methodologies that were pivotal to their identification. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the origins and scientific underpinnings of this compound research.

Introduction: A Tale of Two Discoveries

The history of this compound unfolds along two parallel but interconnected paths: the exploration of the complex carbohydrate fraction of human milk and the investigation of the enzymatic modification of lactose.

The Human Milk Oligosaccharide (HMO) Connection: The first clues to the existence of this compound emerged from studies of human milk in the early 20th century. Researchers observed significant differences in the gut microbiota of breastfed versus formula-fed infants, leading to the hypothesis that specific components in human milk were responsible.[1] Around 1930, a non-lactose carbohydrate fraction in human milk was identified and termed "gynolactose".[1] This marked the beginning of dedicated research into what are now known as Human Milk Oligosaccharides (HMOs).

The Enzymatic Synthesis Pathway: Concurrently, in the mid-20th century, scientists studying the enzymatic hydrolysis of lactose by β-galactosidase observed the formation of new, more complex oligosaccharides.[1] This phenomenon, termed transgalactosylation, revealed that under certain conditions, the enzyme would transfer a galactose unit to another lactose molecule rather than to water, thereby synthesizing what we now know as galactooligosaccharides (GOS), a mixture in which galactosyl-lactoses are principal components.

It was at the intersection of these two fields of study—nutritional biochemistry and enzymology—that the individual isomers of this compound were eventually isolated, characterized, and their significance appreciated.

The Historical Timeline of Discovery

Early Observations and the "Gynolactose" Era (c. 1930s)

The journey to discovering this compound began with the work of Polonowski and Lespagnol, who in the 1930s, identified a carbohydrate fraction in human milk that was distinct from lactose. They named this complex mixture "gynolactose".[1] While the individual components of gynolactose were not yet identified, this pioneering work established that human milk contained a rich diversity of oligosaccharides beyond simple lactose, setting the stage for future discoveries.

The Dawn of Characterization: The "Bifidus Factor" and Enzymatic Synthesis (1950s)

The 1950s marked a pivotal decade for oligosaccharide research.

HMO Research: A collaborative effort between researchers like Paul György and Richard Kuhn focused on identifying the "bifidus factor" in human milk, a substance that promoted the growth of beneficial Bifidobacterium species.[2][3] This research led to the systematic fractionation of gynolactose and the first structural elucidations of several HMOs.[3][4] It is within this body of work that the presence of trisaccharides with the composition of this compound was first strongly suspected.

Enzymatic Synthesis: Simultaneously, researchers including Kurt Wallenfels, Moshe Aronson, and John Pazur were investigating the action of β-galactosidase on concentrated lactose solutions.[1] In 1951 and 1952, they published findings demonstrating that this enzyme could synthesize new oligosaccharides through a transgalactosidation mechanism.[1] These newly formed compounds were the first enzymatically produced GOS, and while not fully characterized at the time, this compound isomers would have been among the primary products.

The Isomers Emerge: Isolation and Structural Elucidation (1960s - 1990s)

With the advancement of chromatographic and spectroscopic techniques, researchers were finally able to isolate and precisely identify the individual isomers of this compound from the complex mixtures of HMOs and GOS.

  • 3'-Galactosyllactose (3'-GL): The first identification of 3'-GL is reported to have occurred in the early 1960s during the intensive characterization of HMOs.[5] As a component of the "bifidus factor," its discovery was part of the broader effort to understand the unique composition of human milk.

  • 6'-Galactosyllactose (6'-GL): A definitive milestone in the history of this compound was the work of Yamashita and Kobata in 1974. They successfully isolated a new trisaccharide from human milk and, through detailed chemical analysis, unequivocally identified its structure as 6'-O-β-D-galactopyranosyl-lactose, or 6'-galactosyllactose.[4]

  • 4'-Galactosyllactose (4'-GL): The last of the three primary isomers to be formally identified from human milk was 4'-galactosyllactose. In 1995, Sugawara and Idota reported the discovery of this "new oligosaccharide" in human milk, completing the trio of major this compound isomers.[4][5][6]

Experimental Protocols: From Discovery to Characterization

The isolation and characterization of this compound isomers from their natural source (human milk) or from enzymatic reaction mixtures involved a multi-step process that has evolved over time. The following sections describe the general methodologies employed in the mid to late 20th century, based on the available literature.

Isolation from Human Milk (HMOs)

The general workflow for isolating this compound from human milk involved several stages of purification and fractionation.

Methodology:

  • Sample Preparation: Pooled human milk was defatted by centrifugation and deproteinized, often by ethanol (B145695) precipitation.

  • Removal of Lactose: The bulk of the lactose was removed, typically through crystallization in ethanol, to enrich the oligosaccharide fraction.

  • Chromatographic Fractionation: The enriched oligosaccharide mixture was then subjected to various forms of chromatography to separate the components based on size, charge, and structure.

    • Gel Filtration Chromatography: Columns packed with materials like Sephadex were used to separate oligosaccharides by size. Trisaccharides like this compound would elute in specific fractions.

    • Paper Chromatography: This was a crucial technique in the mid-20th century for separating closely related sugars. The mobility of the unknown compounds was compared to known standards.

    • Ion-Exchange Chromatography: This was used to remove any charged molecules, such as sialylated oligosaccharides.

Enzymatic Synthesis and Isolation (GOS)

The production and subsequent isolation of this compound from a GOS mixture followed a different initial path but relied on similar downstream purification techniques.

Methodology:

  • Enzymatic Reaction: A high concentration of lactose (e.g., 20-50% w/v) was dissolved in a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).

  • Enzyme Addition: β-galactosidase from a microbial source (e.g., Aspergillus oryzae, Kluyveromyces lactis) was added to the lactose solution.

  • Incubation: The reaction mixture was incubated at a controlled temperature (e.g., 40-50°C) and pH for a specific duration, allowing for transgalactosylation to occur.

  • Reaction Termination: The reaction was stopped, typically by heat inactivation of the enzyme.

  • Purification: The resulting mixture, containing monosaccharides (glucose, galactose), unreacted lactose, and various GOS products, was then subjected to chromatographic techniques similar to those used for HMOs (e.g., gel filtration, paper chromatography, and later, HPLC) to isolate the this compound isomers.

Structural Elucidation

Once a pure trisaccharide was isolated, its precise structure was determined using a combination of chemical and analytical methods.

Methodology:

  • Sugar Composition Analysis: The isolated oligosaccharide was hydrolyzed with acid, and the resulting monosaccharides were identified and quantified using techniques like paper chromatography or gas-liquid chromatography. For this compound, this would yield galactose and glucose in a 2:1 ratio.

  • Methylation Analysis: This was a key technique to determine the linkages between the sugar units. All free hydroxyl groups were methylated. The methylated oligosaccharide was then hydrolyzed, and the partially methylated monosaccharides were identified. The positions of the non-methylated hydroxyl groups indicated where the linkages occurred.

  • Enzymatic Digestion: Specific glycosidases were used to selectively cleave certain linkages, providing further evidence for the structure. For example, treatment with β-galactosidase would release galactose.

  • Spectroscopy (Later Developments): In later years, Nuclear Magnetic Resonance (NMR) spectroscopy became the most powerful tool for unambiguous structural determination, providing detailed information about the anomeric configuration (α or β) and the linkage positions of the glycosidic bonds.

Data Presentation

Table 1: Key Historical Milestones in the Discovery of this compound

Approx. Date Key Discovery/Event Key Researchers/Groups Significance References
c. 1930Identification of "gynolactose," a non-lactose carbohydrate fraction in human milk.Polonowski & LespagnolFirst indication of complex oligosaccharides in human milk.[1]
1951-1952Observation of oligosaccharide synthesis via transgalactosylation during enzymatic hydrolysis of lactose.Wallenfels, Aronson, PazurFirst demonstration of the enzymatic synthesis of GOS, including this compound.[1]
1950sSystematic study of HMOs as the "bifidus factor."György, Kuhn, et al.Linked human milk oligosaccharides to infant gut health and began structural characterization.[2][3]
Early 1960sFirst identification of 3'-galactosyllactose as a component of HMOs.HMO Researchers (e.g., Kuhn's group)First of the three primary isomers to be identified.[5]
1974Isolation and structural characterization of 6'-galactosyllactose from human milk.Yamashita & KobataFirst definitive structural elucidation of a specific this compound isomer.[4]
1995Identification of 4'-galactosyllactose in human milk.Sugawara & IdotaCompleted the discovery of the three major this compound isomers in human milk.[4][5][6]

Table 2: Physicochemical Properties of this compound Isomers

Property 3'-Galactosyllactose (3'-GL) 4'-Galactosyllactose (4'-GL) 6'-Galactosyllactose (6'-GL)
Systematic Name β-D-Galp-(1→3)-β-D-Galp-(1→4)-D-Glcβ-D-Galp-(1→4)-β-D-Galp-(1→4)-D-Glcβ-D-Galp-(1→6)-β-D-Galp-(1→4)-D-Glc
Molecular Formula C₁₈H₃₂O₁₆C₁₈H₃₂O₁₆C₁₈H₃₂O₁₆
Molecular Weight 504.44 g/mol 504.44 g/mol 504.44 g/mol
Glycosidic Linkages β(1→3), β(1→4)β(1→4), β(1→4)β(1→6), β(1→4)
Natural Occurrence Human Milk, GOSHuman Milk, GOSHuman Milk, GOS

Mandatory Visualizations

Experimental_Workflow_HMO_Isolation cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Fractionation & Purification cluster_3 Structural Elucidation HM Human Milk Pool Centrifuge Centrifugation HM->Centrifuge Remove Fat Ethanol Ethanol Precipitation Centrifuge->Ethanol Remove Proteins Crystallize Lactose Crystallization Ethanol->Crystallize Oligo_Fraction Enriched Oligosaccharide Fraction Crystallize->Oligo_Fraction Supernatant GelFilt Gel Filtration (Size Separation) Oligo_Fraction->GelFilt PaperChrom Paper Chromatography (Isomer Separation) GelFilt->PaperChrom Isolated_GL Isolated this compound Isomer PaperChrom->Isolated_GL Analysis Methylation Analysis & Enzymatic Digestion Isolated_GL->Analysis Structure Structure Confirmed Analysis->Structure

Caption: Workflow for the isolation and characterization of this compound from Human Milk.

Experimental_Workflow_GOS_Synthesis cluster_0 Enzymatic Synthesis cluster_1 Termination & Initial Processing cluster_2 Purification cluster_3 Characterization Lactose High Concentration Lactose Solution Reaction Incubation (Controlled T, pH) Lactose->Reaction Enzyme β-Galactosidase Enzyme->Reaction Heat Heat Inactivation Reaction->Heat Stop Reaction GOS_Mix Crude GOS Mixture Heat->GOS_Mix Chromatography Chromatographic Separation (e.g., Gel Filtration, HPLC) GOS_Mix->Chromatography Isolated_GL Isolated this compound Isomer Chromatography->Isolated_GL Analysis Compositional Analysis & NMR Spectroscopy Isolated_GL->Analysis Structure Structure Confirmed Analysis->Structure

References

A Comprehensive Review of Current Research on Galactosyl-lactose and Its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactosyl-lactose (GL), a key trisaccharide component of human milk oligosaccharides (HMOs) and commercial galactooligosaccharides (GOS) mixtures, is gaining significant attention for its diverse biological activities. Comprising a galactose moiety linked to a lactose (B1674315) molecule, GL exists primarily in three isomeric forms: 3'-galactosyllactose (B8462677) (3'-GL), 4'-galactosyllactose (4'-GL), and 6'-galactosyllactose (6'-GL).[1][2] These compounds are notable for their prebiotic properties, selectively stimulating the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[1][3][4] This modulation of the gut microbiota leads to the production of short-chain fatty acids (SCFAs), which contributes to a healthier intestinal environment.[3][5][6] Beyond its prebiotic effects, this compound has demonstrated immunomodulatory activities, including the attenuation of inflammatory pathways.[7][8] This technical guide provides an in-depth review of the current research on this compound, detailing its synthesis, biological functions, and the experimental methodologies used to elucidate these properties. It aims to serve as a critical resource for researchers and professionals in the fields of nutrition, microbiology, and drug development.

Introduction

Galactooligosaccharides (GOS) are widely recognized as prebiotics and are frequently added to infant formula to mimic the beneficial effects of human milk oligosaccharides (HMOs).[1][2] Galactosyl-lactoses (GLs) are of particular interest as they are found in both GOS mixtures and human milk, especially in the early stages of lactation.[1][2][3] The complexity of GOS mixtures makes it challenging to attribute specific health benefits to individual components.[1] Therefore, research on pure, structurally defined GL isomers is crucial for understanding their precise biological roles. This guide summarizes the current state of knowledge regarding the synthesis, prebiotic activity, immunomodulatory effects, and potential therapeutic applications of 3'-GL, 4'-GL, and 6'-GL.

Structure and Synthesis of this compound

This compound is a trisaccharide consisting of a galactose unit attached to a lactose molecule (which itself is a disaccharide of galactose and glucose). The isomers are defined by the linkage position of the terminal galactose to the glucose or galactose moiety of lactose. The three primary isomers are:

  • 3'-Galactosyllactose (3'-GL): β-D-Galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucopyranose.

  • 4'-Galactosyllactose (4'-GL): β-D-Galactopyranosyl-(1→4)-β-D-galactopyranosyl-(1→4)-D-glucopyranose.[9]

  • 6'-Galactosyllactose (6'-GL): β-D-Galactopyranosyl-(1→6)-β-D-galactopyranosyl-(1→4)-D-glucopyranose.[9]

Natural Occurrence

GLs are naturally present in human milk, with concentrations being highest in colostrum and decreasing as lactation progresses.[2][7] This suggests a significant role for these oligosaccharides in the early development of the infant gut microbiome and immune system.

Synthesis Methods

The limited availability of pure GLs from natural sources has necessitated the development of synthetic methods for research purposes.

  • Enzymatic Synthesis: Commercial GOS mixtures are typically produced from a high concentration of lactose using β-galactosidase enzymes.[1][10] This process, known as transgalactosylation, results in a complex mixture of oligosaccharides with varying chain lengths and linkages, including 3'-GL, 4'-GL, and 6'-GL.[1][10] The specific linkages formed depend on the enzyme source. For example, β-galactosidases from Kluyveromyces lactis and Aspergillus oryzae primarily generate β-(1→6) linkages.[10]

  • Chemical Synthesis: To obtain pure isomers for detailed biological studies, gram-scale chemical synthesis routes have been developed. These methods start from commercially available lactose and involve a series of protection, glycosylation, and deprotection steps to achieve the desired regioselectivity for each isomer.[1][2][3]

Biological Activities and Mechanisms

Prebiotic Effects and Gut Microbiota Modulation

This compound is a well-established prebiotic, meaning it resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria in the colon.[10][11]

  • Stimulation of Beneficial Bacteria: Numerous in vitro studies using human fecal cultures have demonstrated that GLs significantly increase the abundance of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[1][12][13] This bifidogenic effect is a hallmark of prebiotic activity.[6] In fact, lactose itself has been shown to enhance the levels of Bifidobacterium in vitro, with levels increasing by 7.4 times at 6 hours and 11.2 times at 24 hours in one study.[13] The presence of a β-galactosidase enzyme is crucial for bacteria to utilize these substrates.[13][14]

  • Production of Short-Chain Fatty Acids (SCFAs): The fermentation of GLs by gut bacteria leads to the production of SCFAs, such as acetate (B1210297), propionate, and butyrate.[3][5][15] These metabolites have numerous health benefits, including serving as an energy source for colonocytes, maintaining gut barrier function, and exhibiting anti-inflammatory and immunomodulatory properties.[5][16] Both GOS and sialyllactose (another HMO) have been shown to boost total SCFA production in fecal batch cultures.[5]

Immunomodulatory Activities

Beyond their role in shaping the gut microbiota, GLs can directly interact with host cells to modulate immune responses.

  • Anti-inflammatory Effects: Studies have shown that GLs, both as part of GOS mixtures and in their pure forms, can attenuate inflammatory signaling in intestinal epithelial cells.[7][8] For instance, they have been observed to inhibit TNF-α-induced inflammatory responses in cell line models.[7] This suggests a direct role in maintaining intestinal homeostasis.

  • Modulation of Immune Checkpoints: Lactose, the core structure of GLs, has been identified as a modulator of the Galectin-9 (Gal-9)/T-cell immunoglobulin mucin-3 (Tim-3) immune checkpoint.[17][18] Gal-9 is a β-galactoside-binding lectin with complex functions, including the regulation of T-cell responses.[18] By binding to Gal-9, lactose can inhibit Treg-mediated suppression of effector T-cells, leading to enhanced IFN-γ and IL-17 responses.[18] This mechanism suggests that GLs could play a role in fine-tuning immune surveillance and response at the mucosal surface.

Alleviation of Lactose Intolerance

Interestingly, GOS, which contains this compound, has been shown to alleviate symptoms of lactose intolerance.[4][12] The proposed mechanism involves the modulation of the gut microbiota. By promoting the growth of lactose-fermenting bacteria like Bifidobacterium and Lactobacillus, GOS helps establish an intestinal environment capable of metabolizing lactose more efficiently, thereby reducing the osmotic load and gas production that cause intolerance symptoms.[12][19]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound and related compounds.

Table 1: Concentration of this compound Isomers in Human Milk and GOS

Compound Source Concentration Range / Value Reference
6'-Galactosyllactose Human Colostrum 3–700 µg/mL (Median: 81 µg/mL) [7]
3'-Galactosyllactose Human Colostrum 0.5–39 µg/mL (Median: 4.6 µg/mL) [7]
4'-Galactosyllactose Human Colostrum 0.06–8 µg/mL (Median: 3.4 µg/mL) [7]
3'-GL, 4'-GL, 6'-GL (Total) GOS solution (5 mg/mL) 1.7 g/L [7]
3'-GL (% of total GOS) GOS powder 14% [7]
6'-GL (% of total GOS) GOS powder 12% [7]

| 4'-GL (% of total GOS) | GOS powder | 8% |[7] |

Table 2: Effects on Gut Microbiota and Metabolites (in vitro)

Substrate Model System Key Findings Reference
3'-GL, 4'-GL, 6'-GL Infant fecal microbiota Increased abundance of Bifidobacterium. Stimulated SCFA production. [1][3]
GOS Lactose-intolerant mice Increased abundance of Lactobacillus and Bifidobacterium. [12]
GOS Human fecal slurry cultures Stimulated Bifidobacterium growth. Increased production of total SCFAs and acetic acid. [6]
Lactose Adult fecal cultures Increased Bifidobacterium (11.2x at 24h). Increased acetate and lactate. [13]

| GOS and Sialyllactose | Adult & Infant fecal cultures | Both boosted total SCFA production. GOS specifically induced lactate; SL induced propionate. |[5] |

Table 3: Immunomodulatory Effects

Compound(s) Model System Effect Reference
GOS and HMOs (containing GLs) T84 & NCM-460 intestinal cells Attenuated TNF-α–induced MIP-3α production. [7]
GOS Lactose-intolerant mice ileum Decreased pro-inflammatory cytokines (IL-1β, IL-6, IFN-γ, TNF-α). Increased anti-inflammatory cytokines (IL-4, IL-10). [12]

| Lactose | Human T-cell co-cultures | Inhibited Treg-mediated suppression of T-effector cells, increasing IFN-γ and IL-17. |[18] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Protocol: In Vitro Fecal Fermentation

This protocol is a generalized procedure based on methodologies described for studying the prebiotic effects of galactosyl-lactoses.[1][20]

  • Fecal Sample Collection and Preparation:

    • Collect fresh fecal samples from healthy donors (e.g., infants or adults) who have not taken antibiotics for at least 3 months.

    • Immediately place samples in an anaerobic chamber.

    • Prepare a 10% (w/v) fecal slurry by homogenizing the sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like L-cysteine-HCl).

  • Incubation:

    • In an anaerobic environment, dispense the fecal slurry into culture vessels.

    • Add the test substrate (e.g., pure 3'-GL, 4'-GL, or 6'-GL) to a final concentration (e.g., 10 mg/mL). Include a negative control (no substrate) and potentially a positive control (e.g., commercial GOS or FOS).

    • Incubate the cultures at 37°C for a specified period (e.g., 18-48 hours).

  • Sample Analysis:

    • Microbiota Composition: At the end of the incubation, pellet the bacteria by centrifugation. Extract bacterial DNA and perform 16S rRNA gene sequencing to determine changes in the microbial community composition.

    • SCFA Analysis: Collect the supernatant from the cultures. Acidify the samples and extract SCFAs. Analyze the concentrations of acetate, propionate, butyrate, and other fatty acids using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5][20]

Protocol: Intestinal Epithelial Cell Culture for Inflammation Studies

This protocol describes a general method for assessing the anti-inflammatory effects of GLs on intestinal cell lines like T84 or NCM-460.[7]

  • Cell Culture:

    • Culture human intestinal epithelial cells (e.g., T84, NCM-460) in appropriate media until they form a confluent monolayer.

    • For barrier function studies, cells can be grown on permeable supports (e.g., Transwell inserts).

  • Treatment:

    • Pre-incubate the cell monolayers with the test compound (e.g., GOS mixture or purified GLs) at various concentrations for a set period (e.g., 2-24 hours).

  • Inflammatory Challenge:

    • After pre-incubation, add a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., at 50 ng/mL), to the culture medium.

    • Incubate for an additional period (e.g., 4-24 hours).

  • Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted inflammatory cytokines and chemokines (e.g., IL-8, MIP-3α) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.

    • Cell lysates can also be collected to analyze the expression of genes or proteins involved in inflammatory signaling pathways (e.g., NF-κB) via qPCR or Western blotting.

Visualizations: Pathways and Workflows

Experimental Workflow for In Vitro Fermentation

InVitro_Fermentation_Workflow cluster_analysis Post-Incubation Analysis fecal_sample Fresh Fecal Sample (Anaerobic Collection) slurry_prep Prepare 10% Fecal Slurry (Anaerobic Buffer) fecal_sample->slurry_prep incubation Anaerobic Incubation (37°C) + this compound slurry_prep->incubation centrifugation Centrifugation incubation->centrifugation pellet Bacterial Pellet centrifugation->pellet supernatant Supernatant centrifugation->supernatant dna_extraction DNA Extraction pellet->dna_extraction scfa_analysis SCFA Analysis (GC/HPLC) supernatant->scfa_analysis sequencing 16S rRNA Sequencing dna_extraction->sequencing microbiota_profile Microbiota Profile sequencing->microbiota_profile scfa_profile SCFA Profile scfa_analysis->scfa_profile

Caption: Workflow for assessing the prebiotic effect of this compound.

Signaling Pathway: Modulation of Gut Microbiota and Host Response

Prebiotic_Mechanism cluster_microbiota Gut Lumen cluster_host Host Intestinal Epithelium & Immune Cells GL This compound (Prebiotic) Bifido ↑ Bifidobacterium GL->Bifido Fermentation Lacto ↑ Lactobacillus GL->Lacto Fermentation SCFA ↑ SCFAs (Butyrate, Propionate, Acetate) Bifido->SCFA Lacto->SCFA Barrier Strengthen Gut Barrier SCFA->Barrier Inflammation ↓ Pro-inflammatory Cytokines (TNF-α) SCFA->Inflammation Immune Modulate Immune Cells (e.g., T-cells) SCFA->Immune Health Improved Gut Health & Immune Homeostasis Barrier->Health Inflammation->Health Immune->Health

Caption: Mechanism of this compound in modulating gut health.

Conclusion and Future Directions

The body of research on this compound unequivocally establishes its role as a potent prebiotic and an immunomodulatory agent. The ability of specific GL isomers to promote the growth of beneficial gut microbes, enhance SCFA production, and attenuate inflammatory responses highlights their potential for application in functional foods, infant nutrition, and as therapeutic agents for gastrointestinal disorders. The alleviation of lactose intolerance symptoms through GOS supplementation further underscores the clinical relevance of modulating the gut microbiome.

Future research should focus on several key areas. Firstly, large-scale clinical trials are needed to confirm the health benefits observed in in vitro and animal studies in human populations. Secondly, further investigation into the specific molecular mechanisms by which GLs interact with host immune cells and signaling pathways is required. Elucidating how different isomers (3'-GL, 4'-GL, and 6'-GL) may exert distinct biological effects will be critical for developing targeted nutritional and therapeutic strategies. Finally, optimizing the enzymatic or chemical synthesis of pure GL isomers will be essential to make these compounds more accessible for research and potential commercialization. The continued exploration of this compound holds great promise for advancing our understanding of gut health and developing novel approaches to disease prevention and management.

References

A Technical Guide to the Structural Distinctions of 3'-Galactosyl Lactose and 4'-Galactosyl Lactose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the nuanced structural differences between the isomers 3'-galactosyl lactose (B1674315) and 4'-galactosyl lactose, including their synthesis, analytical characterization, and impact on inflammatory signaling pathways.

This technical guide provides a comprehensive overview of the core structural, chemical, and biological distinctions between two key trisaccharides: 3'-galactosyl lactose (3'-GL) and 4'-galactosyl lactose (4'-GL). As significant components of human milk oligosaccharides (HMOs) and commercially produced galactooligosaccharides (GOS), understanding the unique properties of these isomers is crucial for researchers, scientists, and drug development professionals in the fields of nutrition, immunology, and therapeutic development.

Core Structural Differences: The Glycosidic Linkage

At the heart of the distinction between 3'-GL and 4'-GL lies the position of the glycosidic bond connecting the terminal non-reducing galactose unit to the lactose molecule. Both are trisaccharides with the same molecular formula (C₁₈H₃₂O₁₆) and molecular weight (504.44 g/mol ).[1][2] However, the subtle difference in their chemical architecture gives rise to distinct three-dimensional structures and potentially different biological activities.

In 3'-galactosyl lactose , the terminal β-D-galactopyranosyl unit is linked to the 3'-hydroxyl group of the galactose residue within the lactose molecule. The full chemical name is β-D-galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucopyranose.[1]

In contrast, 4'-galactosyl lactose features the terminal β-D-galactopyranosyl unit attached to the 4'-hydroxyl group of the glucose residue of the lactose moiety. Its systematic name is β-D-galactopyranosyl-(1→4)-β-D-galactopyranosyl-(1→4)-D-glucopyranose.[2]

This seemingly minor variation in linkage has significant implications for the overall shape and conformational flexibility of the molecules, which in turn can influence their interaction with enzymes, receptors, and other biological targets.

Table 1: Core Structural and Chemical Properties of 3'-Galactosyl Lactose and 4'-Galactosyl Lactose

Property3'-Galactosyl Lactose4'-Galactosyl Lactose
Systematic Name β-D-galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucopyranoseβ-D-galactopyranosyl-(1→4)-β-D-galactopyranosyl-(1→4)-D-glucopyranose
Common Name 3'-GL4'-GL
CAS Number 32694-82-9[1]6587-31-1[2]
Molecular Formula C₁₈H₃₂O₁₆[1]C₁₈H₃₂O₁₆[2]
Molecular Weight 504.44 g/mol [1]504.44 g/mol [2]
Glycosidic Linkage β(1→3) linkage to the galactose residue of lactoseβ(1→4) linkage to the glucose residue of lactose

Spectroscopic Differentiation: A Comparative Analysis

Note: The following table is a compilation of expected chemical shifts based on published data for similar structures. Actual values may vary depending on experimental conditions (solvent, temperature, pH).

Table 2: Comparative ¹H and ¹³C NMR Chemical Shift Data (Predicted)

Atom 3'-Galactosyl Lactose (ppm) 4'-Galactosyl Lactose (ppm)
Terminal Galactose H-1 ~4.5~4.4
Terminal Galactose C-1 ~104~104
Lactose Galactose H-3' Shifted downfield due to substitutionUnsubstituted position
Lactose Galactose C-3' Shifted downfield due to substitutionUnsubstituted position
Lactose Glucose H-4' Unsubstituted positionShifted downfield due to substitution
Lactose Glucose C-4' Unsubstituted positionShifted downfield due to substitution

This table represents an illustrative comparison. For definitive structural confirmation, detailed 2D NMR experiments (COSY, HSQC, HMBC) are required.

Experimental Protocols

Regioselective Enzymatic Synthesis

The primary method for the production of galactooligosaccharides, including 3'-GL and 4'-GL, is through the transgalactosylation activity of β-galactosidase enzymes. The regioselectivity of the synthesis, which dictates the formation of β(1→3), β(1→4), or β(1→6) linkages, is highly dependent on the source of the enzyme.

Protocol 1: General Enzymatic Synthesis of Galactooligosaccharides

  • Substrate Preparation: Prepare a high-concentration lactose solution (e.g., 20-40% w/v) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5-7.5). High lactose concentration is crucial to favor the transgalactosylation reaction over hydrolysis.

  • Enzyme Selection and Addition:

    • For the preferential synthesis of β(1→3) linkages , β-galactosidases from sources like Bacillus circulans have shown specificity for this linkage.[3]

    • For the synthesis of β(1→4) linkages , other microbial sources may be employed, though β(1→4) is a common linkage in GOS mixtures.

    • Add the selected β-galactosidase to the lactose solution at a predetermined concentration (e.g., 1-5 U/mL).

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (typically 37-50°C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction over time (e.g., 1-24 hours) by taking aliquots and analyzing the carbohydrate profile using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Inactivation: Once the desired yield of trisaccharides is achieved, inactivate the enzyme by heat treatment (e.g., heating to 90°C for 5-10 minutes) to stop the reaction.[4]

  • Downstream Processing: The crude reaction mixture will contain a mixture of 3'-GL, 4'-GL, other GOS isomers, unreacted lactose, glucose, and galactose. Proceed to purification steps.

Enzymatic_Synthesis_Workflow Lactose High Concentration Lactose Solution Reaction Incubation (Controlled Temp & pH) Lactose->Reaction Enzyme β-Galactosidase (Regioselective) Enzyme->Reaction Monitoring HPLC/HPAEC-PAD Monitoring Reaction->Monitoring transgalactosylation Inactivation Heat Inactivation Monitoring->Inactivation Crude_GOS Crude GOS Mixture (3'-GL, 4'-GL, etc.) Inactivation->Crude_GOS

Diagram 1: General workflow for the enzymatic synthesis of galactooligosaccharides.
Purification of 3'-GL and 4'-GL Isomers by Preparative HPLC

The separation of structurally similar isomers like 3'-GL and 4'-GL from a complex GOS mixture is a significant challenge. Preparative HPLC is a key technique for achieving high-purity fractions of each isomer.

Protocol 2: Preparative HPLC for Isomer Separation

  • Sample Preparation: The crude GOS mixture from the enzymatic synthesis should first be processed to remove monosaccharides and excess lactose. This can be achieved through yeast fermentation or nanofiltration. The resulting GOS-enriched fraction is then concentrated and filtered.

  • Chromatographic System: Utilize a preparative HPLC system equipped with a suitable column and detector.

    • Column: A column with high resolving power for oligosaccharides is required. Porous graphitic carbon (PGC) columns are highly effective for separating GOS isomers based on their size, linkage, and 3D structure. Amine-bonded silica (B1680970) columns can also be used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. The specific gradient profile will need to be optimized to achieve baseline separation of the 3'-GL and 4'-GL peaks.

    • Detector: A refractive index (RI) detector is suitable for detecting non-chromophoric carbohydrates. An evaporative light scattering detector (ELSD) can also be used.

  • Separation:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the concentrated GOS sample onto the column.

    • Run the optimized gradient program. The elution order of the isomers will depend on the column and mobile phase used.

  • Fraction Collection: Collect the fractions corresponding to the separated 3'-GL and 4'-GL peaks using an automated fraction collector.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC or HPAEC-PAD.

  • Lyophilization: Lyophilize the pure fractions to obtain the isolated 3'-GL and 4'-GL as a powder.

HPLC_Purification_Workflow Crude_GOS Crude GOS Mixture Pre_Purification Removal of Monosaccharides & Lactose Crude_GOS->Pre_Purification Prep_HPLC Preparative HPLC (e.g., PGC column) Pre_Purification->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Gradient Elution Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pure_3GL Pure 3'-GL Purity_Analysis->Pure_3GL Fraction 1 Pure_4GL Pure 4'-GL Purity_Analysis->Pure_4GL Fraction 2

Diagram 2: Workflow for the purification of 3'-GL and 4'-GL isomers using preparative HPLC.

Biological Activity: Attenuation of the NF-κB Signaling Pathway

Both 3'-GL and 4'-GL, as components of GOS and HMOs, have been shown to possess anti-inflammatory properties.[5] A key mechanism underlying this effect is the attenuation of the nuclear factor-kappa B (NF-κB) signaling pathway in intestinal epithelial cells.[5][6] The NF-κB pathway is a central regulator of the inflammatory response.

In a resting state, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α or bacterial components like LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines and chemokines.

Galactosyllactoses, including 3'-GL and 4'-GL, have been demonstrated to mitigate the nuclear translocation of the NF-κB p65 subunit.[6] While the precise molecular interactions are still under investigation, this inhibitory action effectively dampens the inflammatory cascade. It is not yet definitively clear if 3'-GL and 4'-GL have differential effects on the NF-κB pathway or if they act through a common mechanism.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / LPS TNFR Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa_NFkB IκBα-NF-κB (p65/p50) (Inactive) IKK->IkBa_NFkB phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) (Active) Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation Proteasome->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation Galactosyllactoses 3'-GL / 4'-GL Galactosyllactoses->IKK inhibits Galactosyllactoses->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., IL-8, TNF-α) DNA->Pro_inflammatory_genes induces

References

Methodological & Application

Quantifying Galactosyl-lactose Using High-Performance Liquid Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of galactosyl-lactose, a key component of galactooligosaccharides (GOS), using High-Performance Liquid Chromatography (HPLC). GOS are prebiotics of significant interest in the food and pharmaceutical industries for their health benefits, making their accurate quantification crucial for quality control and research.

Introduction

This compound is a trisaccharide composed of a galactose unit linked to a lactose (B1674315) molecule. It exists in various isomeric forms depending on the linkage between the galactose and lactose moieties. The quantification of these isomers is essential for characterizing GOS products and understanding their specific physiological effects. HPLC is a powerful and widely used technique for the separation and quantification of carbohydrates, offering high resolution and sensitivity. This document outlines various HPLC methods coupled with different detection techniques for the analysis of this compound.

Data Presentation: Quantitative HPLC Methods for this compound and Related Sugars

The following tables summarize quantitative data from various validated HPLC methods for the analysis of this compound and its constituent sugars. These tables are designed for easy comparison of different analytical approaches.

Table 1: HPLC Methods for the Quantification of this compound Isomers and Related Sugars

Analyte(s)ColumnMobile PhaseDetectorLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
β6'-GL, α6'-GL, β4'-GL, α3'-GL, β3'-GLHPLC Column (details not specified)Not specifiedHPLC-Mass SpectrometryNot specifiedNot specifiedNot specified[1][2]
GalactooligosaccharidesChromatographic columns (details not specified)Not specifiedFluorescence Detector (after derivatization)1 - 250 µg/mL1.0 g/kg3.0 g/kg[3]
Lactose, Glucose, GalactoseAminex HPX-87H5 mmol/L H₂SO₄Refractive Index (RI)0.5 - 12 mg/mLNot specifiedNot specified[4]
LactoseChromolith® NH2Acetonitrile (B52724):Water (75:25 v/v)Refractive Index (RI)50 - 7500 µg/mL325 µg/mL987 µg/mL[5][6]
Lactose, Glucose, GalactoseBio-Rad HPX-87CWaterRefractive Index (RI)Not specifiedNot specifiedNot specified
Lactose, Lactulose, EpilactoseNot specifiedNot specifiedDual HPLC analysisNot specifiedLactose: 3.32 mg/L, Epilactose: 4.73 mg/L, Lactulose: 139 mg/LNot specified[7]
Lactose and isomersHigh Performance Anion Exchange Chromatography (HPAE)Not specifiedPulsed Amperometric Detection (PAD)0.25 - 20 mg/LNot specifiedNot specified
Lactulose, Fructose, Galactose, Epilactose, LactoseNot specifiedWater and Acetonitrile (75:25)Refractive Index (RI)0.125 - 10 µg/ml0.0625 µg/ml0.125 µg/ml[1]

Table 2: Quantitative Data for Specific this compound Isomers in Goat Milk[2]

IsomerConcentration in Colostrum (mg/L)Concentration in Transitional Milk (mg/L)Concentration in Mature Milk (mg/L)
β3'-galactosyl-lactose (β3'-GL)32.3Not specifiedNot specified
α3'-galactosyl-lactose (α3'-GL)Not specified88.136.3

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound using HPLC.

Protocol 1: Analysis of Galactooligosaccharides (including this compound) by HPLC with Fluorescence Detection after Pre-column Derivatization[3]

This method is suitable for determining GOS content in complex matrices like infant formula, where high lactose levels can interfere with other detection methods.

1. Sample Preparation: a. Accurately weigh a representative portion of the sample. b. Extract the sugars using an appropriate solvent (e.g., water or a buffer solution). c. Perform a protein precipitation step if necessary (e.g., using Carrez reagent or acetonitrile). d. Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter.

2. Pre-column Derivatization: a. To a specific volume of the filtered sample extract, add the derivatizing agent (e.g., 2-aminophenylformamide). b. Incubate the mixture under optimized conditions (temperature and time) to ensure complete derivatization.

3. HPLC-FLD Conditions:

  • Column: A suitable column for separating derivatized sugars (specific details to be optimized based on the derivatizing agent and analytes).

  • Mobile Phase: A gradient or isocratic elution using a mixture of solvents such as acetonitrile and water.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducible retention times.

  • Injection Volume: 10-20 µL.

  • Fluorescence Detector: Set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

4. Quantification: a. Prepare a series of calibration standards of known concentrations of GOS (or a suitable standard like maltotriose). b. Derivatize the standards using the same procedure as the samples. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of GOS in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Analysis of this compound and other Sugars by HPLC with Refractive Index (RI) Detection[4][5][8]

This method is a more direct approach suitable for samples where interfering substances are minimal or have been removed during sample preparation.

1. Sample Preparation: a. For liquid samples (e.g., milk), take a known volume (e.g., 0.5 mL) and dilute it in a volumetric flask with a mixture of acetonitrile and water (e.g., 70:30 v/v). b. Sonicate the solution for approximately 10 minutes to ensure complete dissolution and precipitation of proteins. c. Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC-RI Conditions:

  • Column: An amino-based column (e.g., Chromolith® NH2, 100 x 4.6 mm) or an ion-exchange column (e.g., Aminex HPX-87H or Bio-Rad HPX-87C).

  • Mobile Phase:

    • For amino columns: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).

    • For ion-exchange columns: Dilute sulfuric acid (e.g., 5 mmol/L) or deionized water.[4][8]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a specific temperature (e.g., 40 °C for amino columns, up to 80-85 °C for ion-exchange columns) to ensure sharp peaks and reproducible retention times.

  • Injection Volume: 10-20 µL.

  • Detector: Refractive Index (RI) detector, maintained at a stable temperature.

3. Quantification: a. Prepare a series of calibration standards containing known concentrations of this compound, lactose, glucose, and galactose. b. Construct a calibration curve for each analyte by plotting the peak area against concentration. c. Identify and quantify the sugars in the sample chromatogram based on their retention times and the calibration curves.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Dairy Product) Extraction Sugar Extraction Sample->Extraction Precipitation Protein Precipitation (e.g., Acetonitrile, Carrez Reagent) Extraction->Precipitation Filtration Filtration (0.45 µm) Precipitation->Filtration Derivatization Pre-column Derivatization (Optional, for Fluorescence Detection) Filtration->Derivatization If applicable Injection Sample Injection Filtration->Injection Derivatization->Injection Column HPLC Column (e.g., Amino, Ion-Exchange) Injection->Column Separation Chromatographic Separation Column->Separation Detection Detection (RI, Fluorescence, MS) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of this compound Calibration->Quantification HPLC_Components cluster_system HPLC System cluster_separation Separation Module cluster_output Output Pump Solvent Delivery System (Pump) Injector Autosampler/Injector Pump->Injector ColumnOven Column Oven Injector->ColumnOven Detector Detector (RI, FLD, MS) ColumnOven->Detector DataSystem Chromatography Data System Detector->DataSystem MobilePhase Mobile Phase (e.g., ACN/Water, Acidic Buffer) StationaryPhase Stationary Phase (HPLC Column) MobilePhase->StationaryPhase StationaryPhase->Detector Analytes Analytes (this compound isomers) Analytes->StationaryPhase Report Quantitative Results DataSystem->Report

References

Application Notes and Protocols for the Enzymatic Synthesis of Galactosyl-lactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the enzymatic synthesis of galactosyl-lactose, a key component of galactooligosaccharides (GOS), which are recognized for their prebiotic properties. The primary method detailed is the transgalactosylation reaction catalyzed by β-galactosidase, utilizing lactose (B1674315) as the substrate.

Introduction

Galactooligosaccharides (GOS) are non-digestible oligosaccharides that selectively stimulate the growth and activity of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli, conferring health benefits to the host.[1][2] this compound is a prominent GOS produced enzymatically from lactose. The synthesis is achieved through the transgalactosylation activity of β-galactosidase (EC 3.2.1.23), an enzyme that transfers a galactose moiety from a donor substrate (lactose) to an acceptor molecule.[1][3] While β-galactosidase also catalyzes the hydrolysis of lactose into glucose and galactose, reaction conditions can be optimized to favor the synthesis of GOS.[2][3][4]

The yield and composition of the synthesized GOS depend on several factors, including the source of the β-galactosidase, initial lactose concentration, temperature, pH, and reaction time.[3][5] This document outlines the enzymatic synthesis process and provides protocols based on studies using β-galactosidases from various microbial sources.

Reaction Mechanism: Transgalactosylation

The enzymatic synthesis of this compound from lactose proceeds via a transgalactosylation mechanism catalyzed by β-galactosidase. This process involves two main steps:

  • Glycosylation: The enzyme cleaves the β(1→4) glycosidic bond in lactose, releasing glucose and forming a covalent galactosyl-enzyme intermediate.[6][7]

  • Deglycosylation (Transfer): The galactosyl moiety is then transferred to an acceptor molecule. If the acceptor is water, hydrolysis occurs, yielding galactose. However, in the presence of a high concentration of lactose or other suitable acceptors, the galactosyl group is transferred to the hydroxyl group of another lactose molecule, forming this compound and other GOS.[6][7][8]

Transgalactosylation cluster_reaction Enzymatic Synthesis of this compound Lactose Lactose (Gal-Glc) Enzyme β-Galactosidase Lactose->Enzyme binds to Gal_Enzyme Galactosyl-Enzyme Intermediate Enzyme->Gal_Enzyme forms Glucose Glucose Gal_Enzyme->Glucose releases Acceptor Lactose (Acceptor) Gal_Enzyme->Acceptor transfers Gal to Gal_Lactose This compound (Gal-Gal-Glc) Acceptor->Gal_Lactose forms

Caption: General mechanism of β-galactosidase-catalyzed transgalactosylation for this compound synthesis.

Quantitative Data Summary

The efficiency of this compound synthesis is influenced by the choice of enzyme and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: GOS Synthesis using β-Galactosidase from Different Microbial Sources

Enzyme SourceInitial Lactose (g/L)Temperature (°C)pHMax. GOS Yield (% w/w)Lactose Conversion (%)Reference
Aspergillus oryzae400--26.8~70[9]
Kluyveromyces lactis400--44-[10]
Kluyveromyces marxianus200406.53680[11]
Streptococcus thermophilus300406.817.8 (53.45 g/L)-[4]
Pantoea anthophila400--4086[5]
Bacillus circulans---Higher than A. oryzae-[9]

Table 2: Influence of Lactose Concentration on GOS Yield

Enzyme SourceInitial Lactose (g/L)Max. GOS Yield (% w/w)Reference
Kluyveromyces marxianus20036[11]
Streptococcus thermophilus30017.8 (53.45 g/L)[4]
Aspergillus oryzae40026.8[9]
Kluyveromyces lactis40044[10]
Pantoea anthophila40040[5]

Experimental Protocols

The following are generalized protocols for the enzymatic synthesis of this compound. Researchers should optimize these conditions based on the specific β-galactosidase used.

Protocol 1: Synthesis of this compound using Soluble β-Galactosidase

This protocol describes the synthesis of GOS in a batch reactor using a commercially available or purified β-galactosidase.

Materials:

  • β-galactosidase (e.g., from Aspergillus oryzae, Kluyveromyces lactis)

  • Lactose monohydrate

  • Buffer solution (e.g., sodium phosphate (B84403) buffer, citrate (B86180) buffer, pH range 6.5-7.0)

  • Deionized water

  • Heating and stirring equipment (e.g., magnetic stirrer with a hot plate)

  • pH meter

  • Reaction vessel

Procedure:

  • Substrate Preparation: Prepare a lactose solution of the desired concentration (e.g., 20-40% w/v) in the appropriate buffer. For example, dissolve 200 g of lactose in a final volume of 1 L of 50 mM sodium phosphate buffer (pH 6.5).

  • Reaction Setup: Place the lactose solution in a temperature-controlled reaction vessel and bring it to the optimal temperature for the enzyme (e.g., 40°C).[11]

  • Enzyme Addition: Once the desired temperature is reached, add the β-galactosidase to the lactose solution. The amount of enzyme will depend on its activity (e.g., 10 U/mL of reaction medium).[4]

  • Incubation: Maintain the reaction mixture at the optimal temperature and pH with constant stirring for a predetermined duration (e.g., 3-5 hours).[4][11]

  • Reaction Termination: To stop the reaction, inactivate the enzyme by heating the mixture to a high temperature (e.g., 90-100°C) for 5-10 minutes.

  • Analysis: Analyze the reaction products (GOS, residual lactose, glucose, and galactose) using techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography (HPLC).[9][11]

Protocol_Workflow cluster_workflow Experimental Workflow for GOS Synthesis A Substrate Preparation (Lactose Solution) B Reaction Setup (Temperature and pH Adjustment) A->B C Enzyme Addition (β-Galactosidase) B->C D Incubation (Controlled Time, Temp, Stirring) C->D E Reaction Termination (Heat Inactivation) D->E F Product Analysis (HPLC / HPAEC-PAD) E->F

Caption: A generalized experimental workflow for the enzymatic synthesis of this compound.

Protocol 2: Synthesis of this compound using Permeabilized Microbial Cells

This method utilizes whole microbial cells with high β-galactosidase activity, which have been treated to make their cell membranes permeable to the substrate and products. This approach avoids the need for enzyme purification.

Materials:

  • Microbial strain with high β-galactosidase activity (e.g., Kluyveromyces marxianus, Lactobacillus fermentum)

  • Growth medium for the selected microorganism

  • Permeabilization agent (e.g., ethanol (B145695), SDS/chloroform)

  • Centrifuge and sterile tubes

  • Lactose monohydrate

  • Buffer solution (e.g., phosphate buffer, pH 6.5-7.0)

  • Reaction vessel with temperature and pH control

Procedure:

  • Cell Cultivation: Grow the selected microbial strain in a suitable growth medium to the desired cell density.

  • Cell Harvesting and Permeabilization:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer.

    • Resuspend the cells in the buffer and add the permeabilizing agent (e.g., treat with ethanol or a mixture of sodium dodecyl sulfate (B86663) (SDS) and chloroform).[2][10]

    • Incubate under appropriate conditions to achieve permeabilization.

    • Wash the permeabilized cells to remove the permeabilizing agent.

  • Synthesis Reaction:

    • Prepare the lactose solution as described in Protocol 1.

    • Add the permeabilized cells to the lactose solution to initiate the reaction.

    • Incubate under optimal conditions of temperature, pH, and stirring.[11]

  • Reaction Termination and Analysis:

    • Terminate the reaction by separating the cells from the reaction mixture via centrifugation or by heat inactivation.

    • Analyze the supernatant for product composition as described in Protocol 1.

Concluding Remarks

The enzymatic synthesis of this compound via transgalactosylation is a well-established method with significant potential in the food and pharmaceutical industries. The choice of β-galactosidase source is critical as it influences the yield and the specific types of GOS formed.[9] High substrate concentrations generally favor the transgalactosylation reaction over hydrolysis. The protocols provided here serve as a foundation for developing optimized processes for the production of these valuable prebiotics. Further research may focus on enzyme immobilization and the use of continuous reactor systems to improve process efficiency and reduce costs.

References

Application Notes and Protocols: Galactosyl-lactose in Functional Food Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosyl-lactose, a key component of galactooligosaccharides (GOS), is a non-digestible carbohydrate with significant prebiotic properties.[1][2] Its ability to selectively stimulate the growth and activity of beneficial gut microbiota, particularly Bifidobacterium and Lactobacillus, makes it a valuable ingredient for the development of functional foods and beverages.[1][3][4][5][6][7][8][9] These application notes provide an overview of the functional applications of this compound, supported by quantitative data and detailed experimental protocols for its evaluation.

Functional Applications

The primary application of this compound in functional foods stems from its role as a prebiotic, leading to several health benefits:

  • Modulation of Gut Microbiota: this compound promotes a healthy gut environment by increasing the population of beneficial bacteria.[3][4][5][7][9][10]

  • Alleviation of Lactose (B1674315) Intolerance: By enhancing the lactose-metabolizing capacity of the gut microbiota, it can help reduce the symptoms of lactose intolerance.[3][4][5][6][7][9][10][11][12][13]

  • Production of Short-Chain Fatty Acids (SCFAs): Fermentation of this compound by gut bacteria yields SCFAs such as acetate, propionate, and butyrate (B1204436), which are crucial for gut health and have systemic effects.[8][14][15][16]

  • Immune System Modulation: this compound and its metabolites can exert anti-inflammatory effects and help regulate the immune system.[4][12][17][18]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound (as GOS) supplementation.

Table 1: Impact of GOS on Gut Microbiota Composition

Study PopulationGOS DosageDurationKey FindingsReference
Lactose Intolerant Individuals15 g/day 36 daysSignificant increase in relative abundance of Bifidobacterium, Lactobacillus, and Faecalibacterium.[7][9][7][9]
Lactose Intolerant IndividualsLow-dose: 5g twice daily; High-dose: 7.5g twice daily30 daysSignificant increase in five Bifidobacterium taxa.[5][5]
Healthy AdultsLow-lactose, high-GOS milk2 weeks3-fold increase in median abundance of Bifidobacterium (from 1.1% to 3.2%).[8][8]
Lactose Intolerant Mice0.5 g/day 3 weeks (prophylactic)Significant enrichment of Bifidobacterium.[4][4]

Table 2: Effect of GOS on Lactose Intolerance Symptoms and SCFA Production

Study PopulationGOS DosageDurationImpact on SymptomsImpact on SCFA ProductionReference
Lactose Intolerant IndividualsPooled GOS groups31 daysSignificant reduction in cramping and bloating after a lactose challenge.[6]Not specified[6]
Lactose Intolerant IndividualsNot specified30 days40% of participants reported a ≥4-point reduction or no symptoms on the LI symptom composite score compared to 26% with placebo.[5]Not specified[5]
In vitro Fecal CulturesGOS supplementationNot specifiedNot applicableIncreased levels of butyrate and lactate.[16][16]
Healthy AdultsLow-lactose, high-GOS milk2 weeksNot specifiedPositive correlation between Bifidobacterium abundance and plasma acetoacetate, with a trend for 3-hydroxybutyrate (B1226725) and acetate.[8][8]

Experimental Protocols

Protocol 1: In Vitro Fermentation of this compound by Fecal Microbiota

This protocol is designed to assess the prebiotic potential of this compound by measuring changes in microbiota composition and SCFA production in an in vitro setting.

Materials:

  • Fresh fecal samples from healthy donors

  • Anaerobic culture medium (e.g., basal medium with peptone water, yeast extract)

  • This compound (or GOS) as the test substrate

  • Control substrates (e.g., glucose, no substrate)

  • Anaerobic chamber or jars with gas packs

  • pH meter

  • Gas chromatograph (GC) for SCFA analysis

  • DNA extraction kit

  • Reagents for 16S rRNA gene sequencing

Procedure:

  • Fecal Slurry Preparation: Homogenize fresh fecal samples in pre-reduced anaerobic buffer inside an anaerobic chamber.

  • Inoculation: Add the fecal slurry to anaerobic culture medium containing the test substrate (this compound) or control substrates.

  • Incubation: Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24-48 hours).

  • Sampling: At different time points, collect aliquots for pH measurement, SCFA analysis, and microbial DNA extraction.

  • SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for SCFAs (acetate, propionate, butyrate) using GC.

  • Microbiota Analysis: Extract DNA from the cell pellets and perform 16S rRNA gene sequencing to determine the changes in microbial community composition.

Workflow Diagram:

InVitro_Fermentation_Workflow cluster_preparation Sample Preparation cluster_fermentation Fermentation cluster_analysis Analysis FecalSample Fresh Fecal Sample Homogenization Homogenize in Anaerobic Buffer FecalSample->Homogenization FecalSlurry Fecal Slurry Homogenization->FecalSlurry Inoculation Inoculate with Fecal Slurry FecalSlurry->Inoculation CultureMedium Anaerobic Medium + this compound CultureMedium->Inoculation Incubation Incubate at 37°C (Anaerobic) Inoculation->Incubation Sampling Collect Samples at Time Points Incubation->Sampling pH pH Measurement Sampling->pH SCFA SCFA Analysis (GC) Sampling->SCFA DNA DNA Extraction Sampling->DNA Sequencing 16S rRNA Sequencing DNA->Sequencing

Caption: In Vitro Fermentation Workflow.

Protocol 2: Evaluation of this compound in a Mouse Model of Lactose Intolerance

This protocol outlines an animal study to investigate the effects of this compound on lactose intolerance symptoms and gut health.

Materials:

  • Male C57BL/6J mice

  • Standard chow diet

  • Lactose solution for inducing intolerance

  • This compound (GOS) solution for treatment

  • Metabolic cages

  • Materials for collecting fecal and tissue samples

  • ELISA kits for cytokine analysis (e.g., IL-1β, IL-6, TNF-α, IL-10)

Procedure:

  • Acclimatization: House mice under standard conditions with free access to food and water for one week.

  • Induction of Lactose Intolerance (if necessary): Administer a lactose solution by oral gavage for a set period to induce symptoms.

  • Treatment Groups: Divide mice into groups: Control (saline), Lactose-only, and Lactose + this compound.

  • Gavage Administration: Administer this compound solution or saline daily by oral gavage for the duration of the study (e.g., 3 weeks).[4]

  • Symptom Monitoring: After a lactose challenge, monitor mice for symptoms such as diarrhea (number of defecations, fecal mass) over a 6-hour period.[4]

  • Sample Collection: At the end of the study, collect fecal samples for microbiota analysis and ileal tissue for cytokine analysis.

  • Cytokine Analysis: Homogenize ileal tissue and measure the levels of pro-inflammatory (IL-1β, IL-6, TNF-α) and anti-inflammatory (IL-10) cytokines using ELISA.

  • Microbiota Analysis: Analyze fecal samples for changes in gut microbiota composition using 16S rRNA sequencing.

Workflow Diagram:

Mouse_Model_Workflow cluster_analysis Analysis Acclimatization Acclimatization (1 week) Grouping Divide into Treatment Groups Acclimatization->Grouping Treatment Daily Gavage (e.g., 3 weeks) - Control (Saline) - Lactose - Lactose + this compound Grouping->Treatment LactoseChallenge Lactose Challenge Treatment->LactoseChallenge SampleCollection Sample Collection (Feces, Ileal Tissue) Treatment->SampleCollection SymptomMonitoring Monitor Symptoms (6 hours) LactoseChallenge->SymptomMonitoring Cytokine Cytokine Analysis (ELISA) SampleCollection->Cytokine Microbiota Microbiota Analysis (16S rRNA) SampleCollection->Microbiota

Caption: Mouse Model Experimental Workflow.

Signaling Pathways

This compound primarily exerts its effects through the modulation of gut microbiota, which in turn influences host signaling pathways. A key mechanism involves the production of SCFAs, which act on various host cells. Additionally, beneficial bacteria like Bifidobacterium can directly interact with the host immune system.

Signaling Pathway Diagram:

Signaling_Pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_immune Immune Cells (Lamina Propria) GOS This compound (GOS) Bifido Bifidobacterium GOS->Bifido Fermentation SCFA SCFAs (Butyrate, Acetate) Bifido->SCFA Production ImmuneCell Immune Cells Bifido->ImmuneCell Modulates EpithelialCell Epithelial Cells SCFA->EpithelialCell Energy Source SCFA->ImmuneCell Modulates TightJunctions Tight Junctions EpithelialCell->TightJunctions Strengthens NFkB NF-κB Pathway ImmuneCell->NFkB AntiInflammatory Anti-inflammatory Cytokines (e.g., IL-10) ImmuneCell->AntiInflammatory Promotes ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->ProInflammatory Inhibits

Caption: this compound Signaling Pathway.

Conclusion

This compound is a promising functional food ingredient with well-documented prebiotic effects. Its ability to beneficially modulate the gut microbiota offers a viable strategy for improving gut health, managing lactose intolerance, and potentially modulating the immune system. The provided protocols serve as a foundation for researchers and developers to evaluate and incorporate this compound into novel functional food products. Further research can explore the strain-specific utilization of different this compound isomers and their synergistic effects with probiotics.

References

What is the protocol for the extraction and purification of Galactosyl-lactose?

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Extraction and Purification of Galactosyl-lactose

This compound, a component of galactooligosaccharides (GOS), is a prominent prebiotic utilized in functional foods and infant formulas for its health-promoting benefits, which include mimicking the effects of human milk oligosaccharides (HMOs).[1][2] Industrially, this compound is not typically extracted from a natural source but is produced through the enzymatic synthesis from lactose (B1674315). This process, known as transgalactosylation, is catalyzed by the enzyme β-galactosidase.[1][3]

The enzymatic synthesis results in a complex mixture containing the desired GOS, unreacted lactose, and monosaccharide by-products such as glucose and galactose.[1][4] Consequently, a significant portion of the production cost and effort is dedicated to the downstream purification processes to isolate GOS with high purity.[1][5] The yield of GOS from the enzymatic reaction rarely exceeds 40%, which makes efficient purification crucial.[1][4]

Several techniques have been developed for the purification of GOS. These include advanced chromatographic methods like sequential simulated moving bed (SSMB) chromatography and cation exchange chromatography.[6][7] Additionally, membrane filtration techniques such as nanofiltration are employed.[4][7] An alternative and effective approach involves the selective fermentation of the monosaccharides and residual lactose by specific yeast strains, such as Kluyveromyces lactis and Cyberlindnera jadinii.[8][9]

The final purified this compound product is analyzed for its composition and purity using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC).[10][11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Galactooligosaccharides (GOS)

This protocol describes the laboratory-scale synthesis of GOS from lactose using β-galactosidase.

Materials:

  • Lactose solution (e.g., 200 g/L in water)[11]

  • β-galactosidase enzyme from a microbial source (e.g., Kluyveromyces lactis)[11]

  • Water bath or incubator

  • pH meter

  • Reaction vessel

Procedure:

  • Prepare a concentrated lactose solution (e.g., 200 g/L) in distilled water.

  • Adjust the pH and temperature of the lactose solution to the optimal conditions for the specific β-galactosidase being used. For example, β-galactosidase from Bacillus stearothermophilus has an optimal pH of 7.0 and temperature of 70°C.[12]

  • Add the β-galactosidase enzyme to the lactose solution. The enzyme concentration should be optimized for the desired reaction rate.

  • Incubate the reaction mixture with gentle agitation for a predetermined period (e.g., 24 hours).[13] Aliquots can be taken at different time intervals (e.g., 0, 3, 6, 12, 24 hours) to monitor the progress of the reaction.[13]

  • To stop the reaction, heat the mixture to a temperature that denatures the enzyme (e.g., boiling for a few minutes).[13]

  • The resulting mixture, referred to as crude GOS syrup, contains GOS, unreacted lactose, glucose, and galactose, and is now ready for purification.

Protocol 2: Purification of GOS by Cation Exchange Chromatography

This protocol outlines the separation of GOS from monosaccharides and lactose using a cation exchange resin.

Materials:

  • Crude GOS syrup

  • Cation exchange resin (e.g., Dowex 50WX4) in a specific ionic form (e.g., H+, Na+, K+, or Ca2+)[6][14]

  • Chromatography column

  • Eluent (e.g., deionized water)

  • Fraction collector

  • Analytical system for fraction analysis (e.g., HPLC)

Procedure:

  • Pack a chromatography column with the chosen cation exchange resin and equilibrate it with the eluent (deionized water).

  • Load the crude GOS syrup onto the top of the column.

  • Elute the column with deionized water at a constant flow rate.

  • Collect fractions of the eluate using a fraction collector.

  • Analyze the collected fractions for their sugar composition (GOS, lactose, glucose, galactose) using a suitable analytical method like HPLC.

  • Pool the fractions containing the purified GOS. The separation is based on the principle that different saccharides have different affinities for the resin.[6]

Protocol 3: Purification of GOS by Selective Fermentation

This protocol uses yeast to selectively consume residual sugars from the crude GOS syrup.

Materials:

  • Crude GOS syrup

  • Yeast strain capable of fermenting glucose and lactose but not GOS (e.g., Kluyveromyces lactis CICC 1773)[9]

  • Fermentation vessel

  • Incubator shaker

  • Centrifuge

Procedure:

  • Dilute the crude GOS syrup to a suitable initial concentration (e.g., 50 g/L).[9]

  • Inoculate the diluted GOS syrup with the selected yeast strain. An optimal inoculation rate should be used (e.g., 75 g/L of yeast).[9]

  • Incubate the mixture under optimal fermentation conditions (temperature, agitation) for a specific duration (e.g., 12 hours).[9]

  • After fermentation, stop the process and separate the yeast cells from the purified GOS solution by centrifugation.

  • The supernatant, containing the purified GOS, can be further processed, for instance, by low-temperature distillation to remove any ethanol (B145695) produced during fermentation.[9]

Data Presentation

Table 1: Comparison of GOS Purification Strategies

Purification MethodTarget Molecules RemovedKey Parameters/ReagentsReported Purity/YieldReference
Cation Exchange Chromatography Monosaccharides, LactoseDowex 50WX4 resin (H+ form)Hydrogen form offered best selectivity[6][14]
Sequential Simulated Moving Bed (SSMB) MonosaccharidesCationic exchanger resin, Water as eluentHP-GOS with >75% of original DP2 GOS[7]
Selective Fermentation (K. marxianus) Glucose, LactoseKluyveromyces marxianus DMB Km-RK97.5% yield, 100% final purity[8]
Selective Fermentation (K. lactis) Glucose, LactoseKluyveromyces lactis CICC 1773GOS content could reach 90.17%[9]
Two-step Fermentation Glucose, LactoseC. jadinii then K. lactis100% yield, 92.1% final purity[8]

Table 2: Example of GOS Synthesis Yield

Initial Lactose ConcentrationLactose ConversionMaximum Yield of Allo-lactuloseMaximum Yield of LactuloseReference
200 g/L66.5%47.5 g/L15.4 g/L[11]

Visualizations

GOS_Production_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Lactose Lactose Solution Reactor Transgalactosylation Reaction Lactose->Reactor Enzyme β-galactosidase Enzyme->Reactor CrudeGOS Crude GOS Syrup (GOS, Lactose, Glucose, Galactose) Reactor->CrudeGOS Purification Purification Step (Chromatography or Fermentation) CrudeGOS->Purification Waste Waste (Lactose, Monosaccharides) Purification->Waste PurifiedGOS Purified this compound (GOS) Purification->PurifiedGOS

Caption: Overall workflow for the production and purification of this compound.

Enzymatic_Synthesis Lactose1 Lactose (Galactose-Glucose) GalactosylEnzyme Galactosyl-Enzyme Complex Lactose1->GalactosylEnzyme + Enzyme Enzyme β-galactosidase Glucose Glucose GalactosylEnzyme->Glucose GOS This compound (GOS) GalactosylEnzyme->GOS + Lactose (Acceptor) Enzyme2 β-galactosidase (Regenerated) GalactosylEnzyme->Enzyme2 Lactose2 Lactose (Acceptor) GOS->Enzyme2

Caption: Enzymatic synthesis of this compound via transgalactosylation.

Chromatography_Workflow Start Crude GOS Syrup Load Load Sample onto Cation Exchange Column Start->Load Elute Elute with Deionized Water Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (HPLC) Collect->Analyze PoolGOS Pool GOS Fractions Analyze->PoolGOS PoolWaste Pool Monosaccharide & Lactose Fractions Analyze->PoolWaste End Purified GOS PoolGOS->End

Caption: Workflow for chromatographic purification of this compound.

Fermentation_Workflow Start Crude GOS Syrup Inoculate Inoculate with Yeast (e.g., K. lactis) Start->Inoculate Ferment Incubate and Ferment Inoculate->Ferment Centrifuge Centrifuge to Remove Yeast Cells Ferment->Centrifuge Supernatant Collect Supernatant (Purified GOS) Centrifuge->Supernatant YeastPellet Yeast Pellet (Waste) Centrifuge->YeastPellet End Purified GOS Supernatant->End

Caption: Workflow for purification of this compound by selective fermentation.

References

Application Note: Galactosyl-lactose as an Acceptor Substrate for Trans-sialidase in the Synthesis of Sialylated Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-sialidases (TS) are a class of enzymes that catalyze the transfer of sialic acid (typically N-acetylneuraminic acid, Neu5Ac) from a donor molecule to an acceptor molecule.[1][2][3] The trans-sialidase from the protozoan parasite Trypanosoma cruzi (TcTS) is the most extensively studied and utilized enzyme in this family.[4] It specifically creates an α2-3 linkage between sialic acid and a terminal β-galactopyranosyl residue on the acceptor substrate.[5][6] This reaction proceeds via a ping-pong mechanism, involving the formation of a covalent sialo-enzyme intermediate.[1][4]

The enzymatic synthesis of sialylated oligosaccharides is of significant interest as these molecules play crucial roles in biological recognition processes and are key components of human milk oligosaccharides (hMOS).[4][7][8] Galactosyl-lactose (GL), a component of prebiotic galacto-oligosaccharide (GOS) mixtures, serves as an effective and accessible acceptor substrate for TcTS.[1][9] The use of GL allows for the production of complex, sialylated glycans that can mimic hMOS, making them valuable for applications in functional foods and biomedical research.[7][10] This document provides detailed protocols for using different isomers of this compound as substrates for TcTS.

Applications

The primary application of using this compound as a substrate for trans-sialidase is the controlled, enzymatic synthesis of specific sialylated oligosaccharides.

  • Synthesis of hMOS Mimics: Production of sialylated compounds that mimic the structure and function of those found in human milk, which are known for their prebiotic and anti-pathogenic properties.[7][8]

  • Glycobiology Research: Creation of defined sialo-glycans for studying carbohydrate-protein interactions, cell signaling, and pathogen adhesion.

  • Functional Food Development: Incorporation of synthesized sialylated GOS into infant formulas or other nutritional products to confer health benefits.[10]

  • Drug Development: Sialylated oligosaccharides can act as anti-adhesive agents, preventing pathogens from binding to host cells.

Enzymatic Reaction and Workflow

The trans-sialidase from Trypanosoma cruzi (TcTS) transfers a sialic acid residue from a donor, such as glycomacropeptide (GMP), to an acceptor, like this compound. The reaction is highly specific for creating an α2-3 linkage. The general workflow involves setting up the enzymatic reaction, incubating for a specific period, and then analyzing the products using chromatography.

G cluster_workflow Experimental Workflow for this compound Sialylation A Reaction Mixture Preparation (Enzyme, Donor, Acceptor, Buffer) B Incubation (e.g., 25°C, pH 5.0) A->B Step 1 C Reaction Termination (e.g., Heat Inactivation) B->C Step 2 D Product Analysis (HPAEC-PAD) C->D Step 3 E Data Interpretation & Quantification D->E Step 4 F Optional: Product Purification & Structural Characterization (NMR) D->F Step 5 (Optional)

Caption: General experimental workflow for the enzymatic sialylation of this compound.

Quantitative Data Summary

Kinetic studies have been performed to determine the efficiency of various this compound isomers as acceptor substrates for T. cruzi trans-sialidase (TcTS) compared to lactose. The data reveals that while TcTS has a higher affinity (lower Km) for this compound substrates, the maximum reaction velocity (Vmax) is higher for lactose.[1][2][9][11][12]

Table 1: Kinetic Parameters of TcTS with Lactose and this compound Acceptors

Acceptor Substrate Km (mM) Vmax (U/mg) kcat (s⁻¹) kcat/Km (s⁻¹mM⁻¹)
Lactose 10.8 ± 1.1 105.8 ± 4.5 132.3 ± 5.6 12.3
β3'-Galactosyl-lactose 2.5 ± 0.4 44.8 ± 1.9 56.0 ± 2.4 22.4
β4'-Galactosyl-lactose 2.9 ± 0.5 60.2 ± 2.9 75.3 ± 3.6 26.0
β6'-Galactosyl-lactose 3.5 ± 0.5 52.8 ± 2.4 66.0 ± 3.0 18.9

Note: Data derived from studies using 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4MU-Neu5Ac) as the sialic acid donor.[1]

Experimental Protocols

Protocol 1: General Trans-sialylation of this compound

This protocol describes a typical batch reaction for the sialylation of this compound using bovine κ-casein-derived glycomacropeptide (GMP) as an inexpensive and efficient sialic acid donor.[1]

Materials:

  • Recombinant Trypanosoma cruzi trans-sialidase (TcTS)

  • This compound (e.g., β3′-GL, β4′-GL, or β6′-GL)

  • Glycomacropeptide (GMP) (sialic acid content ~3.6% w/w)

  • Buffer: 50 mM Sodium Citrate (B86180), pH 5.0

  • Reaction tubes

  • Water bath or incubator at 25°C

Procedure:

  • Prepare a reaction mixture in a total volume of 100 µL.

  • Add the components in the following final concentrations:

    • Acceptor Substrate (this compound): 2 mM

    • Sialic Acid Donor (GMP): 67.5 mg/mL (provides ~5 mM of (α2-3)-linked Neu5Ac)

    • Enzyme (TcTS): 500 ng (or 5 µg/mL)

  • Dissolve the components in 50 mM sodium citrate buffer (pH 5.0).

  • Incubate the reaction mixture at 25°C for 1-24 hours. For longer incubations (e.g., >24 hours), it may be necessary to add extra enzyme to counteract potential instability.[10]

  • Monitor the reaction progress by taking aliquots at different time points.

  • Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

  • Analyze the products using HPAEC-PAD (see Protocol 3).

Protocol 2: Kinetic Analysis of TcTS with this compound

This protocol details the determination of kinetic parameters (Km, Vmax) using a fluorescent donor substrate for continuous monitoring.

Materials:

  • Recombinant TcTS

  • This compound isomers

  • Fluorescent Sialic Acid Donor: 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4MU-Neu5Ac)

  • Buffer: 50 mM Sodium Citrate, pH 5.0

  • Fluorescence spectrophotometer

  • 96-well microtiter plates (black, for fluorescence)

Procedure:

  • Prepare a series of reaction mixtures, each with a fixed concentration of TcTS (e.g., 100 ng) and 4MU-Neu5Ac (e.g., 0.1 mM).

  • Vary the concentration of the this compound acceptor substrate across a range (e.g., 0.1 mM to 20 mM).

  • Initiate the reaction by adding the enzyme to the mixture of buffer, donor, and acceptor.

  • Immediately measure the release of 4-methylumbelliferone (B1674119) (4MU) using a fluorescence spectrophotometer (Excitation: ~365 nm, Emission: ~445 nm).

  • Record fluorescence intensity over time (e.g., every minute for 15-30 minutes) to determine the initial reaction velocity (V₀).

  • Ensure that under these conditions, the hydrolysis of the donor substrate is negligible. This can be confirmed by running a control reaction without any acceptor and analyzing for free sialic acid by HPAEC-PAD.[1]

  • Plot the initial velocities (V₀) against the substrate concentrations [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: Product Analysis by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is the standard method for separating and quantifying neutral and sialylated oligosaccharides.

Equipment:

Procedure:

  • Centrifuge the terminated reaction mixtures to pellet any precipitated protein.

  • Inject the supernatant onto the HPAEC system.

  • Elute the oligosaccharides using a gradient of sodium acetate in a sodium hydroxide solution. A typical gradient might be:

    • 0-25 min: 0-250 mM NaOAc in 100 mM NaOH

    • 25-30 min: 250-500 mM NaOAc in 100 mM NaOH

  • Detect the eluting carbohydrates using a pulsed amperometric detector.

  • Identify product peaks by comparing their retention times to known standards (e.g., 3'-sialyllactose). Sialylated products will have longer retention times than their neutral precursors.[1]

  • Quantify the products by integrating the peak areas and comparing them to a standard curve.

Trans-sialidase Reaction Mechanism

TcTS operates through a ping-pong mechanism, which minimizes the role of water and favors the transfer reaction over hydrolysis.[1][4] The process involves a covalent intermediate where the sialic acid is temporarily attached to a tyrosine residue in the enzyme's active site.

G E TcTS Enzyme (Tyr342) E_Sia Sialo-enzyme Intermediate E->E_Sia 2. Sialyl group transferred to Tyr342 P2 Sialylated Product E->P2 6. Product Released D Sialyl Donor (e.g., GMP) D->E 1. Donor Binds A Acceptor (this compound) A->E_Sia 4. Acceptor Binds E_Sia->E 5. Sialyl group transferred to Acceptor P1 De-sialylated Donor E_Sia->P1 3. Donor Released

Caption: Ping-pong catalytic mechanism of Trypanosoma cruzi trans-sialidase (TcTS).

References

Applications of Galactosyl-lactose in Cell Culture: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galactosyl-lactose, a group of trisaccharides composed of a galactose molecule linked to a lactose (B1674315) molecule, is emerging as a significant bioactive compound in cell culture applications.[1][2] Naturally present in human milk and commercially produced as a major component of galactooligosaccharides (GOS), these molecules, including isomers such as 3'-Galactosyllactose (3'-GL), 4'-Galactosyllactose (4'-GL), and 6'-Galactosyllactose (6'-GL), are increasingly recognized for their potent anti-inflammatory and prebiotic properties.[2][3] This makes them valuable tools for researchers in immunology, gut health, and drug development to investigate host-microbe interactions, modulate inflammatory responses, and explore novel therapeutic strategies.

This document provides detailed application notes and protocols for utilizing this compound in cell culture, with a focus on its anti-inflammatory and prebiotic effects on intestinal epithelial cells.

Application 1: Attenuation of Intestinal Inflammation

This compound isomers have been demonstrated to possess strong anti-inflammatory properties by directly modulating the immune response of intestinal epithelial cells.[2] Specifically, they can attenuate the inflammatory cascade induced by pro-inflammatory stimuli by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This makes them ideal for in vitro studies of intestinal inflammation and for screening potential anti-inflammatory drug candidates.

Quantitative Data Summary: Anti-inflammatory Effects of this compound
Cell LineThis compound Isomer(s)Concentration RangePro-inflammatory StimulusMeasured Inflammatory MarkersObserved EffectReference
H4 (immature human fetal intestinal epithelial)3'-GL, 4'-GL, 6'-GL (as GOS)Not specifiedTNF-α, IL-1β, Salmonella, ListeriaIL-8, MIP-3α, MCP-1Attenuated expression to 26-51% of positive controls.[2][2]
T84 (human metastatic colonic epithelial)3'-GL, 4'-GL, 6'-GL1-10 mg/mLTNF-α (10 ng/mL), IL-1β (10 ng/mL)IL-8, MCP-1Significant reduction in cytokine secretion.[1][1]
NCM-460 (human normal colon mucosal epithelial)3'-GL, 4'-GL, 6'-GL1-10 mg/mLTNF-α (10 ng/mL), IL-1β (10 ng/mL)IL-8, MCP-1Significant reduction in cytokine secretion.[1][1]
Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol details the methodology to assess the anti-inflammatory effects of this compound on human intestinal epithelial cells.

1. Cell Culture:

  • Culture human intestinal epithelial cell lines such as T84, NCM-460, or H4 in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1]

  • Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.[1]

2. Treatment:

  • Seed the cells in multi-well plates and allow them to grow to confluence.

  • Pre-incubate the confluent cells with varying concentrations of this compound (e.g., 1-10 mg/mL) for 2 hours.[1]

  • Induce inflammation by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) at 10 ng/mL or Interleukin-1beta (IL-1β) at 10 ng/mL.[1]

3. Quantification of Inflammatory Markers:

  • ELISA: After 24 hours of incubation, collect the cell culture supernatants to measure the secretion of pro-inflammatory cytokines like IL-8 and MCP-1 using commercially available ELISA kits.[1]

  • RT-qPCR: To measure the mRNA expression levels of inflammatory genes, extract cellular RNA, reverse-transcribe it to cDNA, and perform quantitative real-time PCR.[1]

4. NF-κB p65 Nuclear Translocation Assay:

  • Grow cells on coverslips and treat them as described above.

  • After a short stimulation period (30-60 minutes), fix, permeabilize, and stain the cells with an antibody specific for the p65 subunit of NF-κB.[1]

  • Perform nuclear counterstaining with a dye like DAPI.[1]

  • Visualize and quantify the subcellular localization of p65 using fluorescence microscopy to assess its translocation to the nucleus.[1]

Signaling Pathway and Experimental Workflow Diagrams

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) inhibits NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocates This compound This compound This compound->NF-κB (p50/p65)_n inhibits translocation DNA DNA NF-κB (p50/p65)_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anti_Inflammatory_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis A Seed intestinal epithelial cells B Culture to confluence A->B C Pre-incubate with this compound B->C D Add pro-inflammatory stimulus C->D E Quantify cytokines (ELISA) D->E F Measure gene expression (RT-qPCR) D->F G Assess NF-κB translocation (Microscopy) D->G

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

Application 2: Prebiotic Effects on Gut Microbiota

This compound isomers serve as a selective energy source for beneficial gut bacteria, particularly Bifidobacterium species.[3][4] This prebiotic activity can be studied in vitro using co-culture models of intestinal epithelial cells and probiotic bacteria. Such models allow for the investigation of how this compound influences the growth and metabolism of probiotics and how these changes, in turn, affect the intestinal epithelial barrier function and immune responses.

Quantitative Data Summary: Prebiotic Effects of this compound Isomers
Bacterial StrainThis compound IsomerSubstrate ConcentrationObservationReference
Bifidobacterium adolescentis MB 239GOS (containing this compound)600 C-mMSlower specific growth rate compared to galactose and lactose.[5][5]
Various Lactobacillus, Streptococcus, and Bifidobacterium strains4'-Galactosyl-lactoseNot specifiedUtilized as a sole carbon source.[3][3]
Various Lactobacillus, Streptococcus, and Bifidobacterium strains6'-Galactosyl-lactoseNot specifiedGenerally preferred over 4'-GL, leading to higher cell densities and growth rates in some strains.[3][3]
Experimental Protocol: In Vitro Co-culture Model of Intestinal Epithelial Cells and Probiotics

This protocol provides a framework for studying the prebiotic effects of this compound in a co-culture system.

1. Caco-2 Cell Culture:

  • Seed Caco-2 human intestinal epithelial cells on permeable Transwell inserts.

  • Culture for approximately 17-21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[1][6]

2. Probiotic Culture:

  • Culture the desired probiotic bacterial strain (e.g., Bifidobacterium adolescentis) in an appropriate growth medium under anaerobic conditions.

3. Co-culture Setup:

  • On the day of the experiment, wash the differentiated Caco-2 monolayer.

  • Resuspend the probiotic bacteria in cell culture medium containing the desired concentration of this compound isomer(s).

  • Add the bacterial suspension to the apical side of the Transwell insert containing the Caco-2 cells.

4. Analysis:

  • Bacterial Growth: At different time points, sample the apical medium to quantify bacterial growth by plating on selective agar (B569324) or using qPCR.

  • Epithelial Barrier Function: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to assess the integrity of the epithelial barrier.[6]

  • Host Cell Response: Analyze the basolateral medium for the secretion of cytokines or other signaling molecules by the Caco-2 cells in response to the co-culture.

Logical Relationship and Experimental Workflow Diagrams

Prebiotic_Effect This compound This compound Probiotic Bacteria Probiotic Bacteria This compound->Probiotic Bacteria is utilized by Selective Growth Selective Growth Probiotic Bacteria->Selective Growth Metabolite Production Metabolite Production Probiotic Bacteria->Metabolite Production Intestinal Epithelial Cells Intestinal Epithelial Cells Modulation of Host Cell Response Modulation of Host Cell Response Intestinal Epithelial Cells->Modulation of Host Cell Response Selective Growth->Intestinal Epithelial Cells influences Metabolite Production->Intestinal Epithelial Cells influences

Caption: Logical relationship of the prebiotic effect of this compound.

Co_Culture_Workflow cluster_prep Preparation cluster_setup Co-culture Setup cluster_analysis Analysis A Culture Caco-2 cells on Transwell inserts C Add probiotics and this compound to apical side of Caco-2 monolayer A->C B Culture probiotic bacteria B->C D Monitor bacterial growth C->D E Measure TEER C->E F Analyze host cell response C->F

Caption: Experimental workflow for an in vitro co-culture model.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Galactosyl-lactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosyl-lactose, a key component of galactooligosaccharides (GOS), plays a significant role in infant nutrition and is increasingly utilized as a functional food additive.[1] Accurate and detailed analysis of this compound, including its various isomers, is crucial for quality control, functional studies, and understanding its physiological effects. Mass spectrometry (MS), often coupled with liquid chromatography (LC), has emerged as a powerful tool for the qualitative and quantitative analysis of these complex carbohydrates. This document provides detailed application notes and protocols for the analysis of this compound by mass spectrometry, intended for researchers, scientists, and professionals in drug development.

Analytical Approaches

The analysis of this compound and other oligosaccharides by mass spectrometry presents challenges due to their high polarity, structural complexity, and the presence of isomers.[1][2] Several LC-MS and MS techniques have been developed to address these challenges, with Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to mass spectrometry being a particularly effective approach for separating and identifying oligosaccharide isomers.[3][4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the comprehensive analysis of this compound. It combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

Workflow for LC-MS/MS Analysis of this compound

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample (e.g., Milk, Food Product) Extraction Extraction/Purification (e.g., SEC, SPE) Sample->Extraction Derivatization Derivatization (Optional) (e.g., PMP) Extraction->Derivatization LC HILIC Separation Derivatization->LC Injection Ionization Ionization (e.g., ESI) LC->Ionization MS1 MS1 Scan (Precursor Ion Selection) Ionization->MS1 Fragmentation Fragmentation (e.g., CID) MS1->Fragmentation MS2 MS2 Scan (Product Ion Analysis) Fragmentation->MS2 Qualitative Qualitative Analysis (Structure, Isomer ID) MS2->Qualitative Quantitative Quantitative Analysis (Concentration) MS2->Quantitative

Figure 1. General experimental workflow for the analysis of this compound by LC-MS/MS.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is another valuable technique, particularly for the rapid screening and characterization of oligosaccharides.[6] It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the parent molecule.

Experimental Protocols

Protocol 1: HILIC-MS/MS for the Quantification of this compound Isomers in Goat Milk

This protocol is adapted from a study on the qualitative and quantitative analysis of this compound isomers in goat milk.[1]

1. Sample Preparation:

  • Defatting and Deproteinization: Centrifuge milk samples to remove fat. Adjust the pH of the skim milk to 4.6 with HCl to precipitate casein, followed by centrifugation.

  • Lactose (B1674315) Removal: Utilize size-exclusion chromatography (SEC) to separate oligosaccharides from the high concentration of lactose.[4]

  • Solid-Phase Extraction (SPE): Further purify the oligosaccharide fraction using graphitized carbon cartridges to remove remaining salts and interfering substances.[7]

2. Liquid Chromatography:

  • Column: A BEH amide stationary phase column is effective for separating oligosaccharide isomers.[3][5]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like ammonium (B1175870) hydroxide (B78521) (e.g., 0.1%) is commonly used.[3][4]

  • Gradient: A typical gradient might start with a high percentage of acetonitrile, which is gradually decreased to elute the more polar oligosaccharides.

  • Flow Rate: A flow rate of around 0.3 mL/min is suitable for standard analytical columns.

  • Column Temperature: Maintaining the column at an elevated temperature, such as 40°C, can improve peak shape and resolution.[4]

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative or positive ion mode is commonly employed. Negative mode can be advantageous for underivatized oligosaccharides.[8][9]

  • MS Scan Mode: Use a combination of full scan (MS1) to detect precursor ions and product ion scan (MS/MS or MSn) for structural elucidation.[2]

  • Fragmentation: Collision-Induced Dissociation (CID) is the most common fragmentation technique to generate characteristic product ions for identifying linkage positions and monosaccharide composition.[2][7]

4. Data Analysis:

  • Qualitative Analysis: Identify isomers based on their retention times and characteristic fragmentation patterns. Cross-ring cleavages in the MS/MS spectra can provide valuable information on linkage positions.[10][11]

  • Quantitative Analysis: Use an external calibration curve with purified standards of the this compound isomers for absolute quantification.[1]

Protocol 2: Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) for Enhanced MS Detection

Derivatization can improve the ionization efficiency and chromatographic retention of oligosaccharides. PMP labeling is a common strategy.[7][12]

1. Derivatization Reaction:

  • Mix the purified oligosaccharide sample with a solution of PMP in methanol (B129727) and ammonium hydroxide.

  • Incubate the mixture at an elevated temperature (e.g., 70°C) for a defined period (e.g., 30 minutes).[7]

  • Neutralize the reaction and extract the PMP-labeled oligosaccharides.

2. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is suitable for separating the more hydrophobic PMP-derivatized oligosaccharides.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically used.

  • MS Detection: ESI in positive ion mode is generally preferred for PMP-labeled compounds. Monitor specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[12]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound analysis.

Table 1: Concentration of this compound Isomers in Goat Milk at Different Lactation Stages [1]

IsomerColostrum (mg/L)Transitional Milk (mg/L)Mature Milk (mg/L)
β3'-GL32.3--
α3'-GL-88.136.3

Note: '-' indicates data not reported as the most abundant for that stage.

Table 2: Performance of a UPLC-MS/MS Method for Lactose Quantification [8][9]

ParameterValue
Linearity Range0.7 - 4.4 mg/L
Lower Limit of Detection< 5 ng/L
Absolute Recovery97 - 107%
Analysis Time5 minutes

Structural Elucidation by Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS or MSn) is indispensable for the structural characterization of this compound isomers.[2] The fragmentation patterns provide information about the monosaccharide sequence and the positions of the glycosidic linkages.

Fragmentation Pathways of this compound

fragmentation cluster_cleavage Glycosidic Bond Cleavage cluster_crossring Cross-Ring Cleavage Parent [this compound + H]+ B_ion B-ion (Non-reducing end fragment) Parent->B_ion Y_ion Y-ion (Reducing end fragment) Parent->Y_ion A_ion A-ion Parent->A_ion X_ion X-ion Parent->X_ion

Figure 2. Simplified representation of major fragmentation pathways for oligosaccharides in mass spectrometry.

The relative abundance of different fragment ions, such as B, Y, A, and X ions, can help distinguish between different isomers of this compound.[10][13] For instance, the fragmentation patterns can differ based on whether the galactose is linked to the glucose or the terminal galactose of the lactose core, and the specific linkage position (e.g., 1→3, 1→4, 1→6).[3]

Conclusion

The mass spectrometric analysis of this compound is a rapidly advancing field. The combination of sophisticated separation techniques like HILIC with high-resolution mass spectrometry and tandem MS provides powerful tools for the detailed characterization and quantification of these important oligosaccharides. The protocols and data presented here offer a foundation for researchers and scientists to develop and apply robust analytical methods for this compound in various matrices. Further optimization of these methods will continue to enhance our understanding of the structure-function relationships of these bioactive compounds.

References

Application Notes and Protocols: Immobilization of Galactosyl-lactose on a Gold Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immobilization of Galactosyl-lactose onto a gold substrate. The primary method described is the formation of a self-assembled monolayer (SAM) using a thiolated derivative of this compound. This technique is crucial for developing bioactive surfaces that can be used to study carbohydrate-protein interactions, cell adhesion, and for the development of novel biosensors and drug delivery systems.

Introduction

The functionalization of gold surfaces with carbohydrates is a widely used strategy to mimic the cell surface glycocalyx and study various biological recognition events.[1] this compound, a trisaccharide, is a biologically relevant ligand that can be recognized by specific lectins and cell surface receptors. Immobilizing this sugar onto a solid support like gold allows for the investigation of these interactions using surface-sensitive techniques such as Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR).

The most common and robust method for attaching molecules to a gold surface is through a sulfur-gold linkage.[2][3][4] This is typically achieved by modifying the molecule of interest with a thiol (-SH) or disulfide (-S-S-) group, which spontaneously forms a stable, ordered monolayer on the gold substrate.[5]

This protocol details the modification of this compound with a thiosemicarbazide (B42300) (TSC) linker and its subsequent immobilization on a gold surface, potentially in combination with a spacer molecule to enhance its bioavailability.[6][7]

Experimental Workflow

The overall workflow for the immobilization of this compound onto a gold substrate involves the synthesis of a thiolated sugar, preparation of the gold substrate, formation of the self-assembled monolayer, and subsequent characterization and application.

G cluster_0 Preparation cluster_1 Immobilization cluster_2 Characterization & Application A Synthesize Thiolated This compound (Gal-Lac-TSC) C Incubate Gold Substrate in Thiolated Sugar Solution (SAM Formation) A->C B Clean and Prepare Gold Substrate B->C D Rinse and Dry Functionalized Substrate C->D E Characterize Surface (QCM, XPS, AFM) D->E F Perform Biological Assay (Lectin Binding, Cell Adhesion) E->F

Figure 1. A high-level overview of the experimental workflow for immobilizing this compound on a gold substrate.

Detailed Protocols

Synthesis of 4'-Galactosyl-lactose-thiosemicarbazide (Gal-Lac-TSC)

This protocol is based on the site-selective modification of the reducing end of 4'-Galactosyl-lactose with thiosemicarbazide (TSC).[6][7]

Materials:

  • O-β-d-galactopyranosyl-(1→4)-O-β-d-galactopyranosyl-(1→4)-d-glucopyranose (4'-Galactosyl-lactose)

  • Thiosemicarbazide (TSC)

  • Anhydrous Methanol (B129727)

  • Acetic Acid

  • Deionized Water

Procedure:

  • Dissolve 4'-Galactosyl-lactose and a molar excess of thiosemicarbazide in anhydrous methanol containing a catalytic amount of acetic acid.

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting 4'-Galactosyl-lactose-TSC conjugate by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography.

  • Confirm the structure of the purified product using analytical techniques such as NMR and Mass Spectrometry.

Preparation of the Gold Substrate

A clean gold surface is critical for the formation of a well-ordered self-assembled monolayer.

Materials:

  • Gold-coated substrate (e.g., gold-coated quartz crystal for QCM, or gold-coated glass slide)

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.

  • Deionized water

  • Ethanol

  • Nitrogen or Argon gas stream

Procedure:

  • Immerse the gold substrate in Piranha solution for 5-10 minutes to remove organic contaminants.

  • Thoroughly rinse the substrate with copious amounts of deionized water.

  • Rinse the substrate with ethanol.

  • Dry the substrate under a gentle stream of nitrogen or argon gas.

  • Use the cleaned substrate immediately for the immobilization step to prevent re-contamination.

Immobilization of Gal-Lac-TSC via Self-Assembled Monolayer (SAM) Formation

This procedure describes the formation of a mixed SAM, which can improve the bioactivity of the immobilized ligand by reducing non-specific binding and providing better accessibility.[6][8]

Materials:

  • Cleaned gold substrate

  • 4'-Galactosyl-lactose-TSC (Gal-Lac-TSC)

  • Spacer molecule (e.g., Cellobiose-TSC) - optional

  • Solvent (e.g., deionized water or an appropriate buffer)

Procedure:

  • Prepare solutions of Gal-Lac-TSC and the spacer molecule (if used) in the chosen solvent at desired concentrations (e.g., 0.1 mM). For mixed monolayers, prepare solutions with varying molar ratios of the two components.

  • Immerse the freshly cleaned gold substrate into the solution(s).

  • Allow the self-assembly process to proceed for a sufficient time, typically 12-24 hours at room temperature, to ensure the formation of a stable and well-ordered monolayer.

  • After incubation, remove the substrate from the solution.

  • Thoroughly rinse the substrate with the solvent to remove any non-chemisorbed molecules.

  • Dry the functionalized substrate under a gentle stream of nitrogen or argon gas.

  • Store the functionalized substrate in a clean, dry environment until further use.

Characterization of the Functionalized Surface

The successful immobilization and the properties of the SAM should be confirmed using surface-sensitive analytical techniques.

Technique Purpose Typical Quantitative Data
Quartz Crystal Microbalance (QCM) To monitor the formation of the SAM in real-time and quantify the adsorbed mass.Frequency change (Δf), which is proportional to the adsorbed mass.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface and confirm the presence of the carbohydrate monolayer.[8]Atomic percentages of elements (C, O, N, S, Au).
Atomic Force Microscopy (AFM) To visualize the surface morphology and homogeneity of the SAM.[8]Surface roughness, presence of domains or clusters.
Contact Angle Goniometry To measure the surface wettability, which indicates changes in surface chemistry.Water contact angle.

Biological Application: Lectin Binding Assay

A key application of this compound functionalized surfaces is to study their interaction with specific binding proteins like lectins.

G cluster_0 Biological Interaction Lectin Lectin Receptor This compound Lectin->Receptor Binding Gold Gold Substrate Receptor->Gold

Figure 2. Interaction between a lectin and the immobilized this compound on the gold substrate.

Protocol Example: QCM-based Lectin Binding Assay

  • Mount the Gal-Lac-TSC functionalized quartz crystal in the QCM flow cell.

  • Establish a stable baseline by flowing a suitable buffer (e.g., PBS) over the surface.

  • Inject a solution of a galactose-binding lectin (e.g., Peanut Agglutinin, PNA) at a known concentration into the flow cell.

  • Monitor the change in the resonance frequency of the crystal. A decrease in frequency indicates the binding of the lectin to the immobilized this compound.

  • After the binding signal has stabilized, inject the buffer again to wash away any non-specifically bound lectin.

  • The magnitude of the frequency shift can be used to quantify the amount of bound lectin.

Quantitative Data from a Hybrid Immobilization Study:

The following table summarizes results from a study where hybrid SAMs of this compound-TSC and Cellobiose-TSC were prepared at different molar ratios.[6]

Molar Ratio (Gal-Lac-TSC : Cello-TSC) Adsorption of Galactose-binding Lectin (Arbitrary Units) Adsorption of Glucose-binding Lectin (Arbitrary Units)
10 : 0HighLow
5 : 5HighestModerate
2 : 8ModerateHigh
0 : 10LowHighest

These results suggest that the presence of a spacer molecule (Cellobiose-TSC) at an equimolar ratio can enhance the binding of the target lectin, likely by reducing steric hindrance and presenting the this compound in a more accessible conformation.[6]

Conclusion

The protocol described provides a robust method for immobilizing this compound on gold substrates. This functionalized surface serves as a powerful platform for a wide range of applications in glycobiology, cell biology, and diagnostics. The ability to control the surface density of the carbohydrate ligand, for instance by creating mixed monolayers, allows for the fine-tuning of the surface properties to modulate biological responses.[6] The combination of this immobilization strategy with surface-sensitive analytical techniques enables quantitative studies of biomolecular interactions at the solid-liquid interface.

References

Application Notes & Protocols: Synthesis of Humanized Galacto-Oligosaccharides (hGOS) via Enzymatic Transgalactosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Leveraging Transgalactosylation for Humanized GOS Synthesis

Galacto-oligosaccharides (GOS) are recognized prebiotics that selectively promote the growth of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli.[1][2] These functional ingredients are typically produced from lactose (B1674315) through the enzymatic action of β-galactosidases. The process involves a key reaction known as transgalactosylation, where a galactose unit is transferred from lactose to an acceptor molecule.[2][3] In standard GOS production, lactose itself serves as the primary acceptor, leading to the formation of various oligosaccharides, including galactosyl-lactose (a trisaccharide).[1][4][5]

Human Milk Oligosaccharides (HMOs) are a complex and vital component of human breast milk, playing a crucial role in shaping the infant gut microbiome and immune system.[3][6] To more closely mimic the structure and function of HMOs, researchers have developed "humanized" galacto-oligosaccharides (hGOS). A defining feature of many HMOs and, consequently, hGOS is the presence of N-acetyl-lactosamine (LacNAc; Gal-β-1,4-GlcNAc) core structures.[3][6]

The synthesis of hGOS is achieved by strategically modifying the enzymatic transgalactosylation process. Instead of relying solely on lactose as the acceptor, N-acetylglucosamine (GlcNAc) is introduced into the reaction.[6][7] Specialized enzymes, such as β-hexosyl transferase from Hamamotoa (Sporobolomyces) singularis or certain β-galactosidases, catalyze the regio-selective transfer of a galactose moiety from lactose (the donor) to GlcNAc (the acceptor).[6][7] This targeted synthesis yields LacNAc and LacNAc-containing oligosaccharides, which are structurally more analogous to HMOs than standard GOS.[3][7] These hGOS are of significant interest for applications in advanced infant nutrition and therapeutics aimed at modulating the gut microbiota.[4][8]

Data Presentation: Synthesis Parameters and Yields

The efficiency and product profile of hGOS synthesis are highly dependent on the enzyme source and reaction conditions. The following tables summarize quantitative data from relevant studies.

Table 1: Comparison of Microbial Enzyme Sources for GOS and hGOS Synthesis

Enzyme Source Organism Enzyme Type Substrate(s) Major Products Max. Yield (%) Reference(s)
Lactobacillus plantarum β-Galactosidase Lactose GOS (β-1→6, β-1→3) 44.3% (w/w) [1]
Hamamotoa singularis β-Hexosyl Transferase Lactose, GlcNAc hGOS (LacNAc, Gal-LacNAc) Not specified [6][7]
Metagenomic Library (BgaP412) β-Galactosidase Lactose GOS (Trisaccharides) 46.6% (w/w) [9]
Bacillus circulans β-Galactosidase Lactose, GlcNAc LacNAc, GOS 40% (GlcNAc-oligosaccharides) [3]
Lactobacillus reuteri β-Galactosidase Lactose GOS ~40% [3]
Streptococcus thermophilus β-Galactosidase Lactose GOS 17.8% (w/w) [10]

| Aspergillus oryzae | β-Galactosidase | Lactose | GOS | ~50% |[11] |

Table 2: Optimized Reaction Conditions for Enzymatic GOS/hGOS Synthesis

Parameter Value Enzyme Source Product Reference(s)
Initial Lactose Conc. 30-40% (w/v) Metagenome / L. plantarum GOS [1][9]
Initial Substrate Conc. 205 g/L Lactose L. reuteri GOS [12]
Temperature 35 - 55°C Various GOS/hGOS [1][9][13]
pH 6.8 - 7.5 Various GOS/hGOS [9][10][13]
Reaction Time 5 - 10 hours Various GOS/hGOS [1][9][10]

| Enzyme Concentration | 3 - 15 U/mL | Various | GOS/hGOS |[5][14] |

Experimental Protocols

Protocol: Enzymatic Synthesis of Humanized GOS (hGOS)

Objective: To synthesize LacNAc-enriched GOS (hGOS) from lactose and N-acetylglucosamine (GlcNAc) using a β-galactosidase or β-hexosyl transferase with high transgalactosylation activity.

Materials:

  • Lactose monohydrate

  • N-acetylglucosamine (GlcNAc)

  • β-galactosidase or β-hexosyl transferase (e.g., from Bacillus circulans or expressed from Hamamotoa singularis)[3][7]

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Deionized water

  • Heating block or water bath

  • Reaction tubes

Methodology:

  • Substrate Preparation: Prepare a concentrated stock solution of the substrates by dissolving lactose and GlcNAc in 50 mM sodium phosphate buffer (pH 7.0). A typical starting concentration can be 0.5 M for each substrate.[3] Warm the buffer slightly to aid dissolution.

  • Enzyme Preparation: Prepare a solution of the enzyme in the same phosphate buffer. The required concentration will depend on the specific activity of the enzyme preparation (e.g., 5-10 U/mL of reaction mixture).[10]

  • Reaction Initiation: In a reaction tube, combine the substrate solution with the enzyme solution to initiate the reaction. For example, mix 900 µL of the substrate solution with 100 µL of the enzyme solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 40-50°C) with gentle agitation for a predetermined time course (e.g., 1 to 12 hours).[9]

  • Time-Course Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 12 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Reaction Termination: Immediately terminate the enzymatic reaction in the aliquot by heat inactivation. A common method is to heat the sample at 100°C for 5-10 minutes.[15]

  • Sample Storage: Store the heat-inactivated samples at -20°C until analysis.

Protocol: Analysis of hGOS Products by HPAEC-PAD

Objective: To separate and quantify the reaction products, including residual monosaccharides, lactose, LacNAc, and other hGOS.

Materials:

  • Heat-inactivated reaction samples

  • Deionized water (HPLC grade)

  • Syringe filters (0.2 µm)

  • HPAEC-PAD system (e.g., Dionex) equipped with a carbohydrate column (e.g., CarboPac series)

  • Mobile phase eluents (e.g., Sodium hydroxide (B78521), Sodium acetate)

Methodology:

  • Sample Preparation: Thaw the reaction samples. Dilute them appropriately with HPLC-grade deionized water (e.g., 1:400 dilution) to fall within the linear range of the detector.[14]

  • Filtration: Filter the diluted samples through a 0.2 µm syringe filter to remove any particulates.

  • Chromatographic Analysis:

    • Inject the filtered sample into the HPAEC-PAD system.

    • Perform the separation using a suitable gradient of the mobile phase. The exact gradient of sodium hydroxide and sodium acetate (B1210297) will depend on the specific column and the range of oligosaccharides to be separated.

    • Detection is achieved via pulsed amperometry, which is highly sensitive for carbohydrates.

  • Quantification: Identify and quantify the peaks corresponding to glucose, galactose, lactose, GlcNAc, LacNAc, and higher oligosaccharides by comparing their retention times and peak areas to those of known standards.

Visualizations: Workflows and Mechanisms

GOS_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis sub Prepare Substrate Solution (Lactose + GlcNAc in Buffer) react Combine Substrates and Enzyme sub->react enz Prepare Enzyme Solution (β-Galactosidase) enz->react incubate Incubate at Optimal Temp/pH (e.g., 45°C, pH 7.0) react->incubate sampling Take Samples at Time Intervals incubate->sampling stop_rxn Terminate Reaction (Heat Inactivation at 100°C) sampling->stop_rxn analyze Analyze Products by HPAEC-PAD stop_rxn->analyze quant Quantify hGOS Yield analyze->quant

Transgalactosylation_Mechanism cluster_products Reaction Products enzyme {Gal |Glc}|Lactose bgal β-Galactosidase (Enzyme) enzyme->bgal Binds to intermediate Galactosyl-Enzyme Intermediate bgal->intermediate Forms hydrolysis Hydrolysis (Acceptor: Water) intermediate->hydrolysis + H₂O trans Transgalactosylation (Acceptor: GlcNAc) intermediate->trans + GlcNAc

References

Application Note and Protocol for the Enzymatic Measurement of Lactose in the Presence of Galactosyl-lactose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of lactose (B1674315) is critical in the food and pharmaceutical industries, particularly in the manufacturing of low-lactose and lactose-free products. During the enzymatic hydrolysis of lactose to produce these products, β-galactosidase can also catalyze transglycosylation reactions, leading to the formation of galactooligosaccharides (GOS), including galactosyl-lactose.[1][2] The presence of these structurally similar oligosaccharides poses a significant analytical challenge, as traditional enzymatic methods often lack the specificity to distinguish between lactose and this compound, resulting in an overestimation of the residual lactose content.[3]

This document provides a detailed protocol for an enzymatic method that enables the specific measurement of lactose in samples containing this compound and other GOS. The method relies on a highly selective β-galactosidase coupled with a sensitive detection system.

Principle of the Method

The enzymatic determination of lactose in the presence of this compound involves a highly specific two-step enzymatic reaction. The key to this method's specificity is the use of a β-galactosidase that preferentially hydrolyzes lactose over other oligosaccharides like this compound.[1]

The overall process can be summarized as follows:

  • Selective Hydrolysis: A specific β-galactosidase is used to hydrolyze lactose into its constituent monosaccharides, D-glucose and D-galactose. This enzyme exhibits high selectivity for the β-1,4 glycosidic bond in lactose and has significantly lower activity towards the glycosidic bonds present in this compound and other GOS.[1][4]

  • Quantification of a Hydrolysis Product: The concentration of either D-glucose or D-galactose released from the hydrolysis of lactose is then determined using a subsequent enzymatic reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence).

This application note will focus on the detection of D-galactose via the galactose dehydrogenase reaction, which is a common and reliable method.[5]

Experimental Protocols

Materials and Reagents
  • Enzymes:

    • Highly specific β-galactosidase (e.g., from Bacillus circulans)

    • Galactose Mutarotase

    • β-Galactose Dehydrogenase

  • Buffer Solutions:

    • Citrate Buffer (pH 4.5)

    • Phosphate Buffer (pH 8.6)

  • Cofactors and Substrates:

  • Reagents for Sample Preparation (if required):

    • Carrez I solution (Potassium hexacyanoferrate(II))

    • Carrez II solution (Zinc sulfate)

    • Sodium hydroxide (B78521) (NaOH) solution

  • Standards:

    • Lactose standard solution

    • D-Galactose standard solution

  • Equipment:

    • Spectrophotometer capable of reading at 340 nm

    • Cuvettes (1 cm path length)

    • Pipettes

    • Water bath or incubator

    • Vortex mixer

    • pH meter

Sample Preparation

For complex matrices such as milk-based products, clarification is necessary to remove proteins and fats that can interfere with the assay.

  • Accurately weigh or pipette the sample into a volumetric flask.

  • Add distilled water and mix thoroughly.

  • Add Carrez I solution and mix.

  • Add Carrez II solution and mix.

  • Add NaOH solution to adjust the pH and mix.

  • Bring the flask to the final volume with distilled water, mix, and filter. The clear filtrate is used for the assay.[6]

Enzymatic Assay Protocol

This protocol is based on the principle of measuring the D-galactose released from lactose hydrolysis. A blank reaction is run for each sample to account for endogenous free D-galactose.

Reaction Principle:

  • Lactose + H₂O ---(β-Galactosidase)---> D-Glucose + D-Galactose

  • D-Galactose ---(Galactose Mutarotase)---> β-D-Galactose

  • β-D-Galactose + NAD⁺ ---(β-Galactose Dehydrogenase)---> D-Galactonic acid + NADH + H⁺

The amount of NADH formed is stoichiometric with the amount of lactose and is measured by the increase in absorbance at 340 nm.[6]

Assay Procedure:

The assay is performed in two separate cuvettes for each sample: a Sample cuvette and a Sample Blank cuvette.

ReagentSample Blank (µL)Sample (µL)
Distilled Water200180
Phosphate Buffer (pH 8.6)200200
NAD⁺ Solution100100
Sample Filtrate200200
  • Mix the contents of the cuvettes and incubate for 2-3 minutes at room temperature.

  • Add the following enzymes:

ReagentSample Blank (µL)Sample (µL)
Galactose Mutarotase / β-Galactose Dehydrogenase2020
  • Mix and incubate for 5 minutes at room temperature. Read the absorbance (A1) of both the Sample Blank and Sample cuvettes at 340 nm.

  • Add the specific β-galactosidase to the Sample cuvette only:

ReagentSample Blank (µL)Sample (µL)
β-Galactosidase Solution-20
  • Mix the Sample cuvette and incubate for 10-15 minutes at room temperature, or until the reaction is complete. Read the absorbance (A2) of both the Sample Blank and Sample cuvettes at 340 nm.

Calculations
  • Calculate the change in absorbance for the Sample Blank (ΔA_blank): ΔA_blank = (A2_blank) - (A1_blank)

  • Calculate the change in absorbance for the Sample (ΔA_sample): ΔA_sample = (A2_sample) - (A1_sample)

  • Calculate the corrected absorbance change due to lactose (ΔA_lactose): ΔA_lactose = ΔA_sample - ΔA_blank

  • Calculate the concentration of lactose in the sample: Use the Beer-Lambert law, incorporating the molar extinction coefficient of NADH at 340 nm (6300 L·mol⁻¹·cm⁻¹), the reaction volume, the sample volume, and any dilution factors from sample preparation.

Data Presentation

The performance of the selective enzymatic method for lactose determination is summarized below.

ParameterValueReference
Linear Range 1 - 50 µg of lactose per assay[4]
Limit of Detection (LOD) 1.62 mg/L[4]
Wavelength 340 nm[4]
Temperature ~25°C[4]
Cuvette Path Length 1 cm[4]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_calc Calculation Sample Sample containing Lactose and this compound Clarification Clarification (e.g., Carrez treatment) Sample->Clarification Filtration Filtration Clarification->Filtration Filtrate Clear Filtrate Filtration->Filtrate Blank Sample Blank Cuvette Filtrate->Blank SampleCuvette Sample Cuvette Filtrate->SampleCuvette Enzymes1 Add Galactose Mutarotase & β-Galactose Dehydrogenase SampleCuvette->Enzymes1 Enzyme2 Add specific β-Galactosidase Reagents1 Add Buffer, NAD+ Reagents1->Blank Reagents1->SampleCuvette Read1 Read Absorbance A1 Enzymes1->Read1 Read1->Enzyme2 Read2 Read Absorbance A2 Enzyme2->Read2 Calc Calculate ΔA and Lactose Concentration Read2->Calc

Caption: Workflow for the enzymatic measurement of lactose.

Enzymatic Reaction Pathway

G Lactose Lactose bGal Specific β-Galactosidase Lactose->bGal GalLac This compound (Not Hydrolyzed) Glucose D-Glucose bGal->Glucose Galactose D-Galactose bGal->Galactose GalMut Galactose Mutarotase Galactose->GalMut bGalDH β-Galactose Dehydrogenase GalMut->bGalDH NADH NADH bGalDH->NADH NAD NAD+ NAD->bGalDH Measurement Measure Absorbance at 340 nm NADH->Measurement

Caption: Enzymatic reactions for specific lactose determination.

Conclusion

The described enzymatic method provides a robust and specific means of quantifying lactose in the presence of potentially interfering this compound and other GOS. The key to the assay's success lies in the use of a highly selective β-galactosidase. This protocol is particularly valuable for quality control in the production of low-lactose and lactose-free products, ensuring accurate labeling and product safety for consumers with lactose intolerance.

References

Application Notes and Protocols for the Enzymatic Production of Galacto-oligosaccharides (GOS) from Lactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the enzymatic production of galacto-oligosaccharides (GOS) from lactose (B1674315), a process of significant interest for the development of prebiotics and functional foods. These application notes cover the underlying enzymatic mechanisms, factors influencing production, and detailed protocols for synthesis and analysis.

Introduction to Galacto-oligosaccharides (GOS) Production

Galacto-oligosaccharides are non-digestible carbohydrates composed of galactose units linked to a terminal glucose molecule.[1] They are recognized as prebiotics due to their ability to selectively stimulate the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[1][2] The primary method for commercial GOS production is through the enzymatic treatment of lactose using β-galactosidases (E.C. 3.2.1.23), commonly known as lactases.[3][4] This process leverages the enzyme's transgalactosylation activity, which synthesizes GOS, in competition with its hydrolytic activity, which breaks down lactose into glucose and galactose.[5][6]

The Enzymatic Mechanism: Hydrolysis vs. Transgalactosylation

The synthesis of GOS is a kinetically controlled reaction catalyzed by β-galactosidase. This enzyme exhibits a dual functionality: hydrolysis and transgalactosylation.[6]

  • Galactosylation (First Step) : The reaction initiates with the binding of lactose to the enzyme's active site. The β-glycosidic bond in lactose is cleaved, forming a covalent galactosyl-enzyme intermediate and releasing the glucose moiety.[5][7]

  • Degalactosylation (Second Step) : The fate of the galactosyl-enzyme intermediate depends on the available nucleophile (acceptor molecule).

    • Hydrolysis : If the acceptor is a water molecule, the galactose is released, resulting in the complete hydrolysis of lactose into galactose and glucose.[5]

    • Transgalactosylation : If the acceptor is a carbohydrate with a hydroxyl group (such as another lactose molecule, glucose, or a previously formed GOS), the galactose moiety is transferred to it.[5][8] This transfer reaction forms a new, larger oligosaccharide—a GOS molecule.[1]

The competition between water and other saccharides as acceptors is the critical determinant of GOS yield. High substrate (lactose) concentrations reduce the relative concentration of water, thereby favoring the transgalactosylation reaction.[3][9]

GOS_Production_Mechanism Lactose Lactose (Galactose-Glucose) Enzyme β-Galactosidase Lactose->Enzyme Binds Intermediate Galactosyl-Enzyme Intermediate Enzyme->Intermediate Galactosylation (Cleavage) Glucose Glucose Intermediate->Glucose Water Water (Acceptor) Intermediate->Water Degalactosylation Saccharide Saccharide Acceptor (e.g., Lactose, Glucose) Intermediate->Saccharide Degalactosylation Hydrolysis_Product Galactose + Glucose (Hydrolysis) Water->Hydrolysis_Product Leads to GOS_Product Galacto-oligosaccharide (GOS) (Transgalactosylation) Saccharide->GOS_Product Leads to

Caption: Enzymatic mechanism of GOS synthesis versus hydrolysis by β-galactosidase.

Key Factors Influencing GOS Production

The efficiency of GOS synthesis and the composition of the resulting GOS mixture are influenced by several critical parameters. Optimization of these factors is essential for maximizing product yield and achieving desired structural characteristics.

  • Enzyme Source : β-galactosidases from different microbial sources exhibit varying ratios of transgalactosylation to hydrolysis activity, resulting in different GOS yields and structures.[10][11] Commercially important sources include the fungi Aspergillus oryzae, the yeast Kluyveromyces lactis, and the bacteria Bacillus circulans and Bifidobacterium species.[2][12][13] Enzymes from thermophilic microorganisms are often preferred for industrial applications as they allow reactions at higher temperatures, which increases lactose solubility and reduces microbial contamination risk.[3][5]

  • Substrate Concentration : High initial lactose concentration is the most crucial factor for promoting transgalactosylation over hydrolysis.[9] By increasing the availability of saccharide acceptors relative to water, GOS synthesis is favored.[3] Concentrations are often in the range of 20-60% (w/w).[14]

  • Temperature : The optimal temperature for GOS synthesis is enzyme-dependent. While higher temperatures generally increase reaction rates and lactose solubility, they can also lead to enzyme denaturation.[3] For example, the maximum GOS yield for β-galactosidase from the moderate thermophile Bullera singularis is at 37°C, whereas for the hyperthermophile Sulfolobus solfataricus, it is at 70°C.[3]

  • pH : The catalytic activity of β-galactosidase is highly dependent on the pH of the reaction medium. The optimal pH varies with the enzyme source; for instance, fungal enzymes often have an acidic pH optimum (pH 2.5-5.4), while those from yeasts and bacteria are typically most active at neutral pH.[2][6]

  • Reaction Time : GOS are intermediate products. The concentration of GOS in the reaction mixture increases to a maximum and then declines as the enzyme begins to hydrolyze the newly formed GOS.[9] Therefore, it is critical to terminate the reaction at the point of maximum GOS accumulation.

  • Product Inhibition : The end-products of the reaction, particularly galactose and glucose, can act as inhibitors of β-galactosidase activity, which can affect both GOS yield and productivity.[3][15] Galactose generally acts as a competitive inhibitor.[10]

Data Summary: GOS Production Parameters

The following table summarizes GOS yields and optimal conditions for β-galactosidases from various microbial sources, providing a comparative overview for researchers.

Enzyme SourceInitial Lactose Conc. (g/L)Temperature (°C)pHMax GOS Yield (%)Reference
Aspergillus oryzae400404.519.5[11][16]
Kluyveromyces lactis220-400407.034.9[11][15]
Bacillus circulans300506.048.3[11][17]
Bifidobacterium bifidum100-400456.037-44[13]
Lactobacillus helveticus205456.5N/A[18]
Sulfolobus solfataricusN/A70N/AHigh Yield[3]

Note: GOS yield is often reported as a percentage of total carbohydrates or initial lactose.

Experimental Protocols

The following section provides detailed methodologies for key experiments in GOS production and analysis.

Protocol 1: β-Galactosidase Activity Assay (ONPG Method)

This protocol describes a common method for quantifying enzyme activity using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). β-galactosidase cleaves ONPG into galactose and o-nitrophenol, which is yellow at alkaline pH and can be measured spectrophotometrically.[12][19]

Materials:

  • β-galactosidase enzyme solution

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 4 mg/mL in buffer)

  • Reaction Buffer (e.g., 100 mM sodium phosphate (B84403) buffer with 1 mM MgCl₂, pH adjusted to enzyme optimum)

  • Stop Solution (e.g., 1 M sodium carbonate)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare the reaction mixture by adding a specific volume of reaction buffer to a test tube or microplate well. Pre-incubate at the desired reaction temperature (e.g., 40°C) for 5 minutes.

  • Add a known volume of the ONPG solution to the pre-warmed buffer.

  • Initiate the reaction by adding a small, precise volume of the appropriately diluted enzyme solution. Mix gently.

  • Incubate the reaction for a defined period (e.g., 10-15 minutes), ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding a sufficient volume of the stop solution (e.g., 1 M Na₂CO₃). This will raise the pH and stop the enzyme, while also developing the yellow color of the o-nitrophenol.

  • Measure the absorbance of the solution at 420 nm against a blank (a reaction mixture with no enzyme).

  • Calculate the enzyme activity. One unit (U) of activity is often defined as the amount of enzyme that releases 1 µmol of o-nitrophenol per minute under the specified conditions.

Protocol 2: Laboratory-Scale Batch Production of GOS

This protocol outlines a typical batch process for synthesizing GOS from lactose.

Materials:

  • High-purity lactose monohydrate

  • Commercial β-galactosidase preparation (e.g., from A. oryzae or B. circulans)

  • Reaction Buffer (e.g., 50 mM sodium phosphate or citrate (B86180) buffer, pH adjusted to enzyme optimum)

  • Jacketed glass reactor with temperature control and magnetic stirring

  • pH meter

Procedure:

  • Prepare a high-concentration lactose solution (e.g., 40% w/v) by dissolving lactose monohydrate in the reaction buffer. Gentle heating may be required to fully dissolve the lactose.

  • Cool the lactose solution to the desired reaction temperature (e.g., 50°C). Adjust the pH to the enzyme's optimum if necessary.

  • Initiate the reaction by adding a pre-determined amount of β-galactosidase (e.g., 2-10 units per gram of lactose).[12]

  • Maintain the reaction at a constant temperature and with continuous gentle stirring for the desired duration (e.g., up to 24 hours).

  • Collect samples at regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours) for analysis.

  • Immediately inactivate the enzyme in the collected samples to stop the reaction. This is typically done by heat treatment (e.g., boiling at 95-100°C for 5-10 minutes).[17]

  • Store the inactivated samples at -20°C until analysis.

Protocol 3: Quantification of Carbohydrates by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the carbohydrates in the reaction mixture (lactose, glucose, galactose, and various GOS).

Instrumentation and Columns:

  • HPLC system with a Refractive Index (RI) detector or a Pulsed Amperometric Detector (PAD).

  • An amino-based column (e.g., TSKgel Amide-80) or a specialized carbohydrate column is commonly used for separation.[20]

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water is typically used as the mobile phase for amino columns. A common gradient is starting with a high concentration of acetonitrile (e.g., 75-80%) and decreasing it over time to elute the larger oligosaccharides.

Sample Preparation:

  • Thaw the reaction samples collected in Protocol 2.

  • Centrifuge the samples to remove any precipitated protein or other solids.

  • Dilute the supernatant with the mobile phase to a concentration suitable for HPLC analysis.

  • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter before injection.

Chromatographic Analysis:

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a known volume of the prepared sample (e.g., 10-20 µL).

  • Run the chromatographic separation using the established gradient method.

  • Identify and quantify the peaks for galactose, glucose, lactose, and GOS (often grouped by degree of polymerization: DP2, DP3, DP4, etc.) by comparing their retention times and peak areas to those of pure standards.

  • Calculate the concentrations and the GOS yield based on the calibration curves of the standards.

GOS_Workflow cluster_synthesis GOS Synthesis (Protocol 2) cluster_analysis Analysis (Protocol 3) prep_lactose 1. Prepare High-Conc. Lactose Solution set_conditions 2. Set Temperature & pH prep_lactose->set_conditions add_enzyme 3. Add β-Galactosidase set_conditions->add_enzyme reaction 4. Incubate with Stirring add_enzyme->reaction sampling 5. Collect Samples at Time Intervals reaction->sampling inactivation 6. Inactivate Enzyme (Heat) sampling->inactivation sample_prep 7. Prepare Samples (Dilute & Filter) inactivation->sample_prep hplc 8. HPLC Analysis sample_prep->hplc quant 9. Quantify Sugars & Calculate GOS Yield hplc->quant

Caption: Experimental workflow for GOS production, from synthesis to HPLC analysis.

References

Production of Galactosyl-lactose from Lactose Using Sporobolomyces singularis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the production of galactosyl-lactose, a type of galactooligosaccharide (GOS), from lactose (B1674315) utilizing the yeast Sporobolomyces singularis (also known as Hamamotoa singularis). S. singularis possesses a β-galactosidase-like enzyme with high transgalactosylation activity, making it an effective biocatalyst for this conversion.[1] These application notes offer comprehensive protocols for the cultivation of S. singularis, extraction and purification of the enzyme, and the enzymatic synthesis of this compound using both free and immobilized cells. Quantitative data are summarized in tables for easy reference, and experimental workflows are illustrated with diagrams.

Introduction

Galactooligosaccharides (GOS) are prebiotics known for their health benefits, including the stimulation of beneficial gut microbiota.[2] this compound is a key component of GOS mixtures. The enzymatic synthesis of GOS from lactose is a widely used industrial process.[2] Sporobolomyces singularis is a yeast that, when grown on lactose, utilizes the glucose moiety and transfers the galactose unit to another lactose molecule, thereby producing this compound and other GOS through a transglycosylation reaction.[3][4] The primary products are a trisaccharide, O-β-D-galactopyranosyl-(1 → 4)-O-β-D-galactopyranosyl-(1 → 4)-D-glucose, and a tetrasaccharide.[3] This document outlines the methods to harness this capability for research and development purposes.

Section 1: Cultivation of Sporobolomyces singularis for Enzyme Production

This section details the protocol for growing S. singularis to produce the β-galactosidase enzyme.

Media Preparation

Yeast-Malt-Peptone (YMP) Medium:

ComponentConcentration (g/L)
Yeast Extract3.0
Malt Extract3.0
Peptone5.0
Dextrose10.0
Lactose10.0
Agar (B569324) (for solid media)20.0

Adjust pH to 6.5 before autoclaving.

Protocol for Cultivation
  • Inoculum Preparation:

    • Streak S. singularis on a YMP agar plate and incubate for 48 hours at 27°C.

    • Inoculate a single colony into a 250 mL flask containing 50 mL of sterile YMP broth.

    • Incubate the flask on a rotary shaker at 27°C with agitation at 180 rpm for 48 hours.

  • Fermentation:

    • Transfer the inoculum culture to a larger fermenter containing YMP broth (the volume will depend on the desired scale).

    • Maintain the fermentation conditions at 27°C with an agitation of 180 rpm.

    • The fermentation can be carried out for 12 to 48 hours.

    • Harvest the cells by centrifugation.

G cluster_0 Inoculum Preparation cluster_1 Fermentation streak Streak S. singularis on YMP agar incubate_plate Incubate at 27°C for 48h streak->incubate_plate inoculate_broth Inoculate colony into YMP broth incubate_plate->inoculate_broth incubate_shaker Incubate at 27°C, 180 rpm for 48h inoculate_broth->incubate_shaker transfer Transfer inoculum to fermenter incubate_shaker->transfer ferment Ferment at 27°C, 180 rpm for 12-48h transfer->ferment harvest Harvest cells by centrifugation ferment->harvest

Cultivation workflow for S. singularis.

Section 2: β-Galactosidase Extraction and Purification

This section outlines the procedure for extracting and partially purifying the β-galactosidase enzyme from S. singularis cells.

Protocol for Enzyme Extraction and Purification
  • Cell Lysis:

    • Resuspend the harvested cell pellet in a suitable buffer (e.g., 50 mM phosphate-citrate buffer, pH 5.0).

    • Disrupt the cells using methods such as sonication, homogenization with glass beads, or enzymatic lysis.

  • Clarification:

    • Centrifuge the cell lysate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.

    • Collect the supernatant, which is the crude enzyme extract.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation:

    • Slowly add ammonium sulfate to the crude extract to a final saturation of 70-80%.

    • Stir gently on ice for 1-2 hours to allow protein precipitation.

    • Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitated protein.

    • Discard the supernatant and resuspend the pellet in a minimal volume of buffer.

  • Ultrafiltration/Dialysis:

    • To remove the ammonium sulfate and concentrate the enzyme, perform dialysis against the storage buffer or use an ultrafiltration system with an appropriate molecular weight cut-off membrane.[5]

Enzyme Characterization

The β-galactosidase-like enzyme from a mutant strain of S. singularis ATCC 24193 has been characterized with the following properties[1]:

ParameterValue
Molecular Mass (SDS-PAGE)73.9 kDa
Molecular Mass (Gel Filtration)146 kDa (suggests a homodimer)
Km (o-nitrophenyl-β-D-galactopyranoside)5.40 mM
Vmax (o-nitrophenyl-β-D-galactopyranoside)3.07 µmol/min per mg of protein
Km (p-nitrophenyl-β-D-glucopyranoside)1.96 mM
Vmax (p-nitrophenyl-β-D-glucopyranoside)2.30 µmol/min per mg of protein

Section 3: Enzymatic Production of this compound

This section provides protocols for the synthesis of this compound using either free cells or a partially purified enzyme.

Production using Free Cells

This method utilizes whole S. singularis cells as the biocatalyst.

  • Reaction Setup:

    • Centrifuge a 25 mL cell suspension from the fermentation broth.

    • Resuspend the cell pellet in 15 mL of a lactose solution (e.g., 30% w/v).

    • Place the reaction mixture in a shaker at 50°C with 180 rpm agitation.

  • Monitoring and Termination:

    • Withdraw samples at regular intervals to monitor the concentrations of lactose, glucose, galactose, and GOS using HPLC.

    • Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).

Production using Partially Purified Enzyme

This method uses the extracted and partially purified β-galactosidase.

  • Reaction Setup:

    • Prepare a reaction mixture containing a high concentration of lactose (e.g., 300 g/L) in a suitable buffer (e.g., pH 3.7).

    • Add the partially purified enzyme solution.

    • Incubate the reaction at 45°C.

  • Optimal Conditions and Yield:

    • A maximum GOS yield of approximately 40% (w/w) can be achieved from a 300 g/L lactose solution at 45°C and pH 3.7 when lactose conversion reaches 70%.[6]

    • The GOS yield remains relatively constant with increasing initial lactose concentrations, but the total amount of GOS produced increases.[6]

Initial Lactose (g/L)Temperature (°C)pHGOS Yield (% w/w)Lactose Conversion (%)
300453.7~4070
600 (immobilized cells)555.0-6.0~40.4Not specified

Data compiled from multiple sources.[3][6][7]

G cluster_0 Enzyme Source Preparation cluster_1 Enzymatic Reaction cluster_2 Product Analysis free_cells Harvested S. singularis cells add_enzyme Add enzyme source free_cells->add_enzyme purified_enzyme Partially purified β-galactosidase purified_enzyme->add_enzyme reaction_mixture Prepare lactose solution (300 g/L, pH 3.7) reaction_mixture->add_enzyme incubate Incubate at 45°C add_enzyme->incubate monitor Monitor with HPLC incubate->monitor terminate Terminate reaction (heat) monitor->terminate analyze_gos Quantify this compound and other GOS terminate->analyze_gos G lactose1 Lactose (Gal-Glc) enzyme β-galactosidase lactose1->enzyme binds gal_enzyme Galactosyl-Enzyme Complex enzyme->gal_enzyme forms glucose Glucose enzyme->glucose releases lactose2 Lactose (acceptor) gal_enzyme->lactose2 transfers to water Water (acceptor) gal_enzyme->water transfers to (hydrolysis) gos This compound (Gal-Gal-Glc) + other GOS lactose2->gos galactose Galactose water->galactose

References

Troubleshooting & Optimization

What are the challenges in the purification of Galactosyl-lactose isomers?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of galactosyl-lactose isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

The main difficulties in purifying this compound isomers stem from the complexity of the initial mixture, which is typically produced by the enzymatic transgalactosylation of lactose (B1674315). Key challenges include:

  • Low Yields: The enzymatic synthesis of galactooligosaccharides (GOS), including this compound isomers, often results in low yields, typically not exceeding 40%.[1][2] This is due to a competing hydrolysis reaction where water acts as an acceptor for the galactosyl moiety, leading to the formation of monosaccharides (glucose and galactose) instead of GOS.[3] Consequently, the starting material for purification contains a large proportion of unreacted lactose and monosaccharides.[1][2]

  • Presence of Multiple Isomers: The GOS mixture contains a variety of structurally similar isomers of this compound. These isomers differ in the glycosidic linkage between the terminal galactose and the lactose core, such as β(1→2), β(1→3), β(1→4), and β(1→6) linkages, making them difficult to separate.

  • Co-elution: Due to their very similar physicochemical properties, this compound isomers and other oligosaccharides in the mixture tend to co-elute during chromatographic separation.[1] This makes it challenging to isolate a single isomer with high purity.

  • Complex Matrix: The presence of unreacted lactose, glucose, and galactose in high concentrations further complicates the purification process, as these need to be efficiently removed.[2]

Q2: What are the most effective techniques for separating this compound isomers?

Several advanced chromatographic techniques are employed for the separation of this compound isomers:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method, often utilizing specialized stationary phases.[3]

    • Porous Graphitic Carbon (PGC) columns have demonstrated excellent separation capabilities for GOS isomers based on their size, linkage, and three-dimensional structure.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) with amide-based columns is also effective for separating fluorescently labeled glycans and offers high selectivity for complex oligosaccharides.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique provides high selectivity for carbohydrate analysis and can simultaneously determine different this compound isomers along with other oligosaccharides without the need for derivatization.[3][4]

Q3: How do I choose between PGC and HILIC columns for my separation?

The choice between PGC and HILIC columns depends on the specific isomers of interest and the complexity of the sample matrix.

  • PGC columns are highly effective in separating structurally similar, non-derivatized oligosaccharide isomers. The retention mechanism is based on interactions with the flat surface of the graphite, which is sensitive to the three-dimensional structure of the analytes.

  • HILIC columns , particularly those with amide stationary phases, are well-suited for the separation of polar compounds like oligosaccharides. They often provide a different selectivity compared to PGC and can be advantageous for separating specific isomer pairs.

A workflow for selecting the appropriate chromatographic technique is outlined below.

Caption: Workflow for selecting a purification strategy for this compound isomers.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Peak Co-elution or Poor Resolution of Isomers

  • Q: My this compound isomers are not separating on my HPLC column. What should I do?

    • A1: Optimize the Mobile Phase:

      • Adjust Solvent Strength: Gradually decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase the retention time of the isomers and may improve their separation.

      • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and may resolve the co-eluting peaks.

    • A2: Modify the Temperature: Lowering the column temperature can sometimes enhance the selectivity for chiral or structurally similar compounds.

    • A3: Change the Stationary Phase: If mobile phase optimization is unsuccessful, the column chemistry may not be suitable.

      • If using a HILIC column, consider trying a PGC column, as its separation mechanism is based on the 3D structure of the isomers and may provide the necessary selectivity.

      • Conversely, if a PGC column is not providing adequate separation, a HILIC column with a different stationary phase chemistry could be effective.

Issue 2: High Backpressure in the HPLC System

  • Q: The pressure in my HPLC system is unusually high. How can I fix this?

    • A1: Identify the Source of the Blockage: Systematically disconnect components, starting from the detector and moving backward towards the pump, to pinpoint where the high pressure originates.

    • A2: Check for a Blocked Column Frit: The inlet frit of the column can become clogged with particulate matter from the sample or mobile phase. If the column manufacturer's instructions permit, try back-flushing the column at a low flow rate.

    • A3: Inspect for Precipitated Buffer: If you are using buffers in your mobile phase, ensure they are completely dissolved and miscible with the organic solvent to prevent precipitation within the system.

Issue 3: Shifting Retention Times

  • Q: The retention times of my isomers are not consistent between runs. What could be the cause?

    • A1: Ensure Proper Column Equilibration: Before starting a series of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This is particularly important for gradient elution.

    • A2: Check for Pump Issues: Air bubbles in the pump or malfunctioning check valves can lead to an inconsistent flow rate and, consequently, variable retention times. Degas your mobile phase and purge the pump.

    • A3: Maintain Consistent Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.

Troubleshooting_Logic Problem Problem Identified Coelution Co-elution/ Poor Resolution Problem->Coelution HighPressure High Backpressure Problem->HighPressure RetentionShift Shifting Retention Times Problem->RetentionShift Sol_Coelution1 Optimize Mobile Phase (Solvent Ratio, Type) Coelution->Sol_Coelution1 Sol_Coelution2 Adjust Temperature Coelution->Sol_Coelution2 Sol_Coelution3 Change Column (PGC <-> HILIC) Coelution->Sol_Coelution3 Sol_Pressure1 Isolate Blockage (Disconnect Components) HighPressure->Sol_Pressure1 Sol_Pressure2 Back-flush Column/ Replace Frit HighPressure->Sol_Pressure2 Sol_Pressure3 Check for Buffer Precipitation HighPressure->Sol_Pressure3 Sol_Retention1 Ensure Column Equilibration RetentionShift->Sol_Retention1 Sol_Retention2 Degas Mobile Phase & Purge Pump RetentionShift->Sol_Retention2 Sol_Retention3 Use Column Oven RetentionShift->Sol_Retention3

Caption: A logical diagram for troubleshooting common HPLC issues in isomer purification.

Data Presentation

The following tables summarize quantitative data related to the purification and analysis of this compound isomers.

Table 1: Comparison of Purification Strategies for Galactooligosaccharides (GOS)

Purification MethodInitial GOS Purity (%)Final GOS Purity (%)Yield (%)Reference
Nanofiltration (dead-end cell)Not specifiedNot specified61[5]
Selective Fermentation (two-step)Not specified92Not specified[5]
Cation Exchange ChromatographyNot specified> 9824[5]

Table 2: Quantitative Analysis of this compound Isomers in Goat Milk at Different Lactation Stages (mg/L)

IsomerColostrumTransitional MilkMature MilkReference
β3'-GL32.3Not specifiedNot specified[6]
α3'-GLNot specified88.136.3[6]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis of GOS

  • Dissolution: Accurately weigh approximately 1 gram of the GOS syrup and dissolve it in deionized water to make a 10,000 mg/L stock solution.[4]

  • Dilution: Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 100–2,000 mg/L) with deionized water.[4] These should be prepared fresh daily to avoid degradation.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial before injection to remove any particulate matter.

Protocol 2: HPAEC-PAD Method for this compound Isomer Separation

This protocol is a general guideline and may require optimization for specific applications.

  • Instrumentation: A high-performance anion-exchange chromatography system with a pulsed amperometric detector and a gold working electrode.

  • Column: A Dionex CarboPac series column (e.g., PA100 or PA200) is commonly used for oligosaccharide separations.

  • Mobile Phase: A gradient of sodium acetate (B1210297) in sodium hydroxide (B78521) is typically used. For example, a linear gradient of 50–150 mM sodium acetate in 100 mM NaOH over 45 minutes.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Column Temperature: Maintain a constant temperature, for example, 30 °C.

  • Injection Volume: 10-25 µL.

  • Detection: Pulsed amperometric detection with a waveform optimized for carbohydrates.

  • Column Washing: It is crucial to perform a column wash with a high concentration of sodium acetate (e.g., 500 mM) after each run to maintain column performance and ensure stable retention times.

Protocol 3: Preparative HPLC on Microcrystalline Cellulose (B213188) for GOS Fractionation

This protocol describes a method for fractionating GOS based on their degree of polymerization.

  • Stationary Phase Preparation: Prepare a column with microcrystalline cellulose as the stationary phase.

  • Sample Loading: Dissolve the GOS syrup in an 80% aqueous ethanol (B145695) solution. Load the sample onto the column.

  • Elution:

    • Use an initial eluent of 85% aqueous ethanol to elute monosaccharides and disaccharides.

    • Subsequently, use an 80% aqueous ethanol eluent to elute the GOS fractions.

  • Fraction Collection: Collect fractions and analyze them using an analytical HPLC method (e.g., with an ELSD detector) to determine the purity and composition of each fraction.

References

How does pH affect the formation of 6'-galactosyl lactose?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the enzymatic formation of 6'-galactosyl lactose (B1674315) and other galactooligosaccharides (GOS).

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the yield of 6'-galactosyl lactose during enzymatic synthesis?

The formation of 6'-galactosyl lactose is an enzymatic process, primarily catalyzed by β-galactosidase through a transgalactosylation reaction. The pH of the reaction medium is a critical parameter that directly influences the enzyme's activity and the ratio of transgalactosylation (synthesis of GOS) to hydrolysis (breakdown of lactose into glucose and galactose). Operating at the optimal pH is crucial for maximizing yield.

Q2: What is the optimal pH for synthesizing 6'-galactosyl lactose?

The optimal pH for GOS synthesis, including 6'-galactosyl lactose, is highly dependent on the microbial source of the β-galactosidase enzyme. While many studies report a general optimal range of 6.0 to 7.0 for GOS production, acidic β-galactosidases, such as the one from Aspergillus oryzae, are more efficient in acidic conditions (pH 4.0-5.5).[1][2][3][4] It is essential to determine the optimum pH for the specific enzyme being used. For example, the β-galactosidase from Bacillus circulans has an optimal pH of 6.0, while the enzyme from Lactobacillus fermentum shows maximum activity at pH 7.0.[5][6][7][8]

Q3: How does pH affect the balance between GOS synthesis (transgalactosylation) and lactose hydrolysis?

The pH can differentially affect the rates of transgalactosylation and hydrolysis. For some β-galactosidases, the optimal pH for transgalactosylation is different from the optimal pH for hydrolysis.[9] For instance, with β-galactosidase from Penicillium simplicissimum, the optimal pH for hydrolysis is in the 4.0-4.6 range, whereas the optimal pH for galactosyltransferase activity is between 6.0 and 7.0.[9] Similarly, for the enzyme from Escherichia coli, the rate of hydrolysis decreases as pH increases from 7.0 to 10.0, while the transgalactosylation rate remains constant, thus favoring GOS formation at a higher pH.[10]

Q4: Can a pH shift during the reaction affect my results?

Yes, a pH shift during the reaction can significantly impact the final yield and product profile. As the reaction proceeds, the consumption of lactose and the formation of GOS and monosaccharides can potentially alter the pH of an inadequately buffered solution. This shift can move the reaction conditions away from the optimal pH, reducing enzyme activity and selectivity, leading to lower yields of the desired 6'-galactosyl lactose. Maintaining a stable pH with an appropriate buffer system is critical.

Troubleshooting Guide

Issue: Low Yield of 6'-Galactosyl Lactose

If you are experiencing lower-than-expected yields of 6'-galactosyl lactose, consider the following troubleshooting steps related to pH.

Potential Cause Verification Recommended Action
Suboptimal pH Verify the pH of your reaction buffer before starting the experiment. Ensure your pH meter is properly calibrated.Consult literature for the specific β-galactosidase you are using to find its optimal pH for transgalactosylation. If this information is unavailable, perform a pH optimization experiment (see Experimental Protocols section).[1][4][6]
pH Drift During Reaction Measure the pH of the reaction mixture at the beginning and end of the incubation period.Use a buffer with sufficient capacity to maintain a stable pH throughout the reaction. Common buffers include sodium phosphate (B84403) or citrate-phosphate, depending on the target pH range.[1][11]
Incorrect pH for Enzyme Stability Incubate the enzyme at various pH values for the duration of the experiment without substrate, then measure its residual activity at the optimal pH.Ensure the chosen reaction pH is within the enzyme's stability range. Some enzymes lose activity irreversibly if incubated at a pH outside their stable range.[6][12]
Confusion between Hydrolysis and Transgalactosylation Optima Review the literature to determine if your enzyme has different pH optima for its hydrolytic and transgalactosylation activities.If the optima differ, prioritize the pH that favors transgalactosylation to maximize GOS synthesis.[9][10]

Data Presentation

Table 1: Optimal pH for GOS Synthesis by β-Galactosidases from Various Sources

Microbial SourceOptimal pH for GOS SynthesisReference
Aspergillus oryzae4.5[4]
Aspergillus aculeatus (Pectinex Ultra SP-L)4.0 - 5.0[13]
Bacillus circulans6.0[6]
Lactobacillus fermentum7.0[5][7][8]
Sulfolobus solfataricus (recombinant)6.0[1]
Penicillium simplicissimum6.0 - 7.0[9]
Bacillus licheniformis6.5[9]

Experimental Protocols

Protocol: Determination of Optimal pH for 6'-Galactosyl Lactose Synthesis

This protocol outlines a method to screen for the optimal pH for your specific β-galactosidase enzyme.

1. Materials:

  • β-galactosidase enzyme
  • Lactose solution (e.g., 30-40% w/v)
  • Buffer systems covering a range of pH values (e.g., 0.1 M Citrate-Phosphate buffer for pH 4.0-6.0; 0.1 M Potassium Phosphate buffer for pH 6.0-8.0)[1][12]
  • Thermostatic water bath or incubator
  • Reaction tubes
  • Quenching solution (e.g., heating at 90-100°C for 10 minutes, or addition of 1 M HCl)[14]
  • Analytical system for product quantification (e.g., HPLC, HPAEC-PAD)[13]

2. Procedure:

  • Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., from pH 4.0 to 8.0 with 0.5 pH unit increments).
  • Set Up Reactions: For each pH value, set up a reaction tube containing:
  • Buffered lactose solution.
  • A fixed concentration of your β-galactosidase enzyme.
  • Incubation: Incubate all tubes at the optimal temperature for the enzyme for a fixed period (e.g., 1-4 hours).
  • Stop Reaction: Terminate the reactions by heat inactivation or acidification.
  • Analysis: Analyze the composition of each reaction mixture using HPLC or another suitable chromatographic method to quantify the concentration of 6'-galactosyl lactose, other GOS, and remaining lactose.
  • Determine Optimum: The optimal pH is the one that results in the highest yield of 6'-galactosyl lactose.

Visualizations

workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4.0-8.0) setup_rxns Set up Parallel Reactions at Each pH prep_buffers->setup_rxns prep_substrate Prepare Lactose Solution prep_substrate->setup_rxns prep_enzyme Prepare Enzyme Solution prep_enzyme->setup_rxns incubate Incubate at Optimal Temperature setup_rxns->incubate stop_rxn Terminate Reaction (e.g., Heat Inactivation) incubate->stop_rxn analyze Analyze Products by HPLC stop_rxn->analyze quantify Quantify 6'-Galactosyl Lactose analyze->quantify determine Determine Optimal pH quantify->determine end End determine->end start Start start->prep_buffers

Caption: Workflow for determining the optimal pH for enzymatic synthesis.

logical_relationship cluster_factors Influenced Factors ph Reaction pH activity Enzyme Catalytic Activity ph->activity stability Enzyme Stability ph->stability ratio Transgalactosylation vs. Hydrolysis Ratio ph->ratio yield Yield & Purity of 6'-Galactosyl Lactose activity->yield stability->yield ratio->yield

Caption: Influence of reaction pH on key factors in GOS synthesis.

References

How to optimize the enzymatic production of galacto-oligosaccharides from lactose?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic production of galacto-oligosaccharides (GOS) from lactose (B1674315).

Troubleshooting Guide

This section addresses common issues encountered during GOS synthesis experiments.

Issue Potential Cause Recommended Solution
Low GOS Yield Suboptimal Reaction Conditions: Temperature, pH, or lactose concentration may not be ideal for the specific β-galactosidase being used.[1][2][3]Systematically optimize each parameter. Refer to the data tables below for typical ranges for various enzyme sources. High initial lactose concentrations generally favor transgalactosylation over hydrolysis.[1][4][5]
Enzyme Inhibition: End-products, particularly galactose and glucose, can inhibit β-galactosidase activity, reducing GOS yield.[6][7]Consider using an enzyme less susceptible to product inhibition.[7] Alternatively, strategies to remove monosaccharides during the reaction, such as using membrane reactors, can be employed.[8]
Incorrect Reaction Time: The reaction may have been stopped too early, before maximum GOS concentration was reached, or too late, leading to the hydrolysis of GOS.[3]Perform a time-course experiment to determine the optimal reaction time for your specific conditions.
Enzyme Instability/Inactivation Harsh Reaction Conditions: Extreme pH or high temperatures can denature the enzyme.[1][9]Operate within the recommended pH and temperature range for your enzyme. For high-temperature processes, utilize a thermostable β-galactosidase.[6][9]
Lack of Enzyme Reusability: Free enzymes are often difficult to recover and reuse, increasing costs.Consider enzyme immobilization on a solid support like chitosan-coated magnetic nanoparticles or agarose (B213101) beads.[10][11][12] This enhances stability and allows for easier recovery and reuse.[11]
Inconsistent Results Variability in Raw Materials: The purity and concentration of the lactose source can affect the reaction outcome.Use a consistent and well-characterized source of lactose. If using whey or milk permeate, be aware that other components may influence the reaction.[13]
Inaccurate Quantification: The analytical method used to measure GOS, lactose, and monosaccharides may not be accurate or properly validated.Utilize a validated analytical method such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography (HPLC).[14][15][16]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing GOS yield?

A1: The initial lactose concentration is one of the most significant factors affecting GOS formation.[4][5] Higher lactose concentrations promote the transgalactosylation reaction, where lactose acts as a galactosyl acceptor, leading to the synthesis of GOS, while simultaneously reducing water activity, which suppresses the competing hydrolysis reaction.[1][4]

Q2: How do temperature and pH affect GOS production?

A2: Temperature and pH have a profound impact on the activity and stability of β-galactosidase. Each enzyme has an optimal temperature and pH range for GOS synthesis.[1][9] Higher temperatures can increase reaction rates and lactose solubility, but exceeding the enzyme's thermal stability will lead to inactivation.[1][6] Similarly, operating outside the optimal pH range can reduce enzyme activity and, consequently, GOS yield.[4][6]

Q3: Which enzyme source is best for GOS production?

A3: The choice of β-galactosidase source is crucial as it determines the yield, composition, and linkage types of the GOS produced.[2][6] Enzymes from different microorganisms such as Aspergillus oryzae, Kluyveromyces lactis, and Bacillus circulans are commonly used and exhibit different optimal conditions and product profiles.[2][6][17] For instance, β-galactosidase from B. circulans is known for producing high GOS yields.[8][12] Thermostable enzymes from thermophilic organisms are advantageous for industrial processes as they allow reactions to be run at higher temperatures, which increases lactose solubility and reduces microbial contamination.[6]

Q4: What is enzyme immobilization and why is it beneficial for GOS synthesis?

A4: Enzyme immobilization is the process of confining enzyme molecules to a solid support. This technique offers several advantages for GOS production, including enhanced enzyme stability, easier separation of the enzyme from the product, and the ability to reuse the enzyme for multiple reaction cycles, which can significantly reduce production costs.[11][12] Immobilization can also provide better operational control in continuous reactor systems.[11]

Q5: How can I accurately measure the concentration of GOS in my reaction mixture?

A5: Accurate quantification of GOS is essential for process optimization. High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are widely used and reliable methods for separating and quantifying GOS, lactose, glucose, and galactose in a reaction mixture.[14][15][16] There are also official validated methods, such as AOAC 2001.02, for the determination of GOS in food samples.[14]

Data Presentation

Table 1: Influence of Enzyme Source and Reaction Conditions on GOS Yield.

Enzyme SourceInitial Lactose Conc. (g/L)Temperature (°C)pHMax. GOS Yield (%)Reference
Aspergillus oryzae300425.0~28 (free enzyme)[4]
Aspergillus oryzae300425.0~25 (immobilized)[4]
Bacillus circulans400--~49[12]
Bullera singularis-37--[6]
Kluyveromyces lactis44-46 (in milk)40-~15 (7.0 g/L)[17]
Lactobacillus fermentum-357.0-[18]
Sulfolobus solfataricus-70--[6]
Sulfolobus solfataricus-856.0-[9]
Chitosan-coated magnetic nanoparticles (immobilized β-galactosidase)360506.050.5[10]

Note: GOS yield can be reported in different ways (e.g., % of total sugars, % of initial lactose). The values presented here are as reported in the cited literature.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of GOS in a Batch Reactor
  • Substrate Preparation: Prepare a lactose solution of the desired concentration (e.g., 300 g/L) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5).[9]

  • Temperature and pH Adjustment: Place the lactose solution in a temperature-controlled water bath or reactor vessel and allow it to equilibrate to the desired reaction temperature (e.g., 50°C). Adjust the pH of the solution if necessary.

  • Enzyme Addition: Add the β-galactosidase (free or immobilized) to the lactose solution at a predetermined concentration (e.g., 10 U/mL).[19] The optimal enzyme concentration should be determined experimentally as it affects the reaction rate.[4]

  • Reaction: Maintain the reaction mixture at the set temperature and pH with constant stirring.

  • Sampling: At regular time intervals (e.g., 0, 30, 60, 120, 240, 360 minutes), withdraw aliquots of the reaction mixture.

  • Enzyme Inactivation: Immediately inactivate the enzyme in the collected samples to stop the reaction. This can be achieved by heat treatment (e.g., boiling for 10 minutes) or by adding a chemical denaturant, followed by rapid cooling.

  • Sample Preparation for Analysis: Centrifuge the samples to remove any precipitated protein or enzyme carrier. Dilute the supernatant with an appropriate mobile phase (e.g., ultrapure water) to a concentration suitable for HPLC or HPAEC-PAD analysis.

  • Analysis: Quantify the concentrations of lactose, glucose, galactose, and GOS in each sample using a validated chromatographic method.

Protocol 2: Quantification of Carbohydrates by HPLC
  • HPLC System: Use an HPLC system equipped with a refractive index (RI) detector and a carbohydrate analysis column (e.g., a column packed with a cation-exchange resin in the calcium form).

  • Mobile Phase: Use degassed ultrapure water as the mobile phase.

  • Operating Conditions:

    • Flow Rate: Set a constant flow rate (e.g., 0.6 mL/min).

    • Column Temperature: Maintain the column at a constant temperature (e.g., 85°C) to ensure reproducible separation.

    • Detector Temperature: Set the RI detector temperature (e.g., 40°C).

  • Calibration: Prepare a series of standard solutions containing known concentrations of lactose, glucose, galactose, and relevant GOS standards (if available). Inject these standards into the HPLC system to generate a calibration curve for each carbohydrate.

  • Sample Injection: Inject the prepared and diluted samples from the enzymatic reaction into the HPLC system.

  • Data Analysis: Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards. Calculate the concentration of each carbohydrate in the original reaction mixture, accounting for the dilution factor.

Visualizations

GOS_Production_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Analysis Lactose_Solution Prepare Lactose Solution Reaction_Vessel Batch Reactor Lactose_Solution->Reaction_Vessel Buffer_Prep Prepare Buffer Buffer_Prep->Lactose_Solution Enzyme_Prep Prepare Enzyme (Free or Immobilized) Add_Enzyme Add Enzyme Enzyme_Prep->Add_Enzyme Set_Conditions Set Temperature & pH Reaction_Vessel->Set_Conditions Set_Conditions->Add_Enzyme Reaction_Start Start Reaction with Agitation Add_Enzyme->Reaction_Start Sampling Collect Samples at Time Intervals Reaction_Start->Sampling Time Course Inactivation Inactivate Enzyme Sampling->Inactivation Analysis HPLC / HPAEC-PAD Analysis Inactivation->Analysis Data_Processing Quantify Sugars & Calculate Yield Analysis->Data_Processing Optimization_Parameters cluster_params Key Optimization Parameters GOS_Yield GOS Yield Enzyme_Source Enzyme Source Enzyme_Source->GOS_Yield Temperature Temperature Enzyme_Source->Temperature pH pH Enzyme_Source->pH Lactose_Conc Lactose Concentration Lactose_Conc->GOS_Yield Temperature->GOS_Yield Temperature->Lactose_Conc affects solubility pH->GOS_Yield Enzyme_Conc Enzyme Concentration Enzyme_Conc->GOS_Yield Reaction_Time Reaction Time Reaction_Time->GOS_Yield

References

Technical Support Center: Stability of Galactosyl-lactose in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of galactosyl-lactose in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a trisaccharide and a type of galactooligosaccharide (GOS) composed of a galactose unit linked to a lactose (B1674315) molecule. Its stability in aqueous solutions is a critical factor in research and development as degradation can impact its biological activity, leading to inconsistent experimental results and affecting the efficacy and safety of potential therapeutic products. The primary stability concern is hydrolysis of its glycosidic bonds, which is influenced by factors such as pH, temperature, and storage duration.

Q2: What are the main degradation pathways for this compound in solution?

The primary degradation pathway for this compound in solution is acid-catalyzed hydrolysis. This process involves the cleavage of the glycosidic bonds linking the monosaccharide units. The susceptibility of these bonds to hydrolysis is dependent on their specific linkage type (e.g., β(1→4) or β(1→6)). Degradation typically results in the formation of lactose and galactose, which can be further hydrolyzed to glucose and galactose.

Q3: How does pH affect the stability of this compound solutions?

The pH of the solution is a critical determinant of this compound stability.

  • Neutral pH (around 7.0): this compound exhibits its highest stability at neutral pH.[1]

  • Acidic pH (below 7.0): Stability significantly decreases under acidic conditions. The rate of hydrolysis increases as the pH becomes more acidic. This is a major consideration for experiments involving acidic buffers or formulations. Studies have shown that while GOS are relatively stable, significant hydrolysis can occur at low pH, especially when combined with high temperatures.[2]

  • Alkaline pH (above 7.0): While less common in typical experimental setups, alkaline conditions can also lead to degradation, primarily through isomerization and other rearrangement reactions.

Q4: What is the impact of temperature on the stability of this compound solutions?

Temperature is another crucial factor influencing the stability of this compound.

  • Refrigerated Temperatures (2-8 °C): For long-term storage, refrigerated conditions are recommended to minimize degradation.

  • Room Temperature: The estimated shelf-life of a related sugar, galactose, in sterile water at room temperature is about four and a half months.[3] While this compound is a larger molecule, this provides a general indication of stability at ambient temperatures.

  • Elevated Temperatures: Increased temperatures significantly accelerate the rate of hydrolysis. This is particularly important to consider during experimental procedures that require heating, such as pasteurization or sterilization. For instance, GOS have been shown to be stable at 160°C for 10 minutes at neutral pH, but this stability decreases at lower pH values.[2][4] Autoclaving solutions containing galactose, a component of this compound, can lead to significant degradation, especially in the presence of certain buffers like acetate.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure solutions are stored at the recommended temperature (2-8 °C) and protected from light. 2. Check Solution pH: Measure the pH of the stock and working solutions. Adjust to neutral pH if the experimental protocol allows. 3. Prepare Fresh Solutions: For critical experiments, prepare fresh solutions of this compound from a solid, properly stored source.
Loss of biological activity Hydrolysis of this compound into its constituent monosaccharides, which may not have the desired biological effect.1. Analyze Solution Integrity: Use an analytical method like HPLC to check for the presence of degradation products (lactose, galactose, glucose). 2. Optimize Experimental Conditions: If the experiment requires incubation at elevated temperatures or acidic pH, minimize the duration of these conditions. Consider performing a time-course experiment to determine the window of stability under your specific conditions.
Discoloration of the solution (e.g., yellowing) Degradation of the sugar components, particularly at high temperatures. This has been observed with galactose solutions upon autoclaving or prolonged exposure to 65°C.[3]1. Avoid Excessive Heat: If sterilization is necessary, consider sterile filtration (e.g., using a 0.22 µm filter) instead of autoclaving, especially for solutions containing buffers.[3] 2. Use High-Purity Reagents: Ensure all components of the solution are of high purity to avoid contaminants that could catalyze degradation.

Quantitative Stability Data

The stability of this compound is influenced by a combination of pH and temperature. The following tables summarize available data on the stability of galactooligosaccharides (GOS), including trisaccharides like this compound, under various conditions.

Table 1: Effect of pH and Temperature on GOS Stability

pHTemperature (°C)DurationGOS Degradation (%)Reference
7.016010 minStable[2][4]
3.012010 minStable[4]
2.010010 minStable[4]
Goat's Milk (pH ~6.7)7260 minNo significant degradation[4]
Goat's Milk (pH ~6.7)8560 minNo significant degradation[4]
Goat's Milk (pH ~6.7)9260 min~16%[4]

Table 2: Stability of Galactose in Aqueous Solutions (as a reference for a constituent monosaccharide)

Concentration (w/v)BufferTemperature (°C)DurationDegradation (%)Reference
5-30%Water121 (Autoclave)30 min< 5%[3]
5-30%Phosphate121 (Autoclave)30 min< 5%[3]
30%Acetate121 (Autoclave)30 minup to 21%[3]
Not specifiedWater256 weeksNot specified[3]
Not specifiedWater456 weeksIncreased with temperature[3]
Not specifiedWater656 weeksIncreased with temperature[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Analysis of this compound

This protocol outlines a general method for quantifying this compound and its degradation products to assess stability.

1. Objective: To determine the concentration of this compound, lactose, galactose, and glucose in a solution over time under specific storage conditions.

2. Materials:

  • This compound solution

  • HPLC system with a Refractive Index Detector (RID)

  • Carbohydrate analysis column (e.g., Amino-based column)

  • Mobile phase: Acetonitrile and water (e.g., 75:25 v/v)

  • Standards: this compound, lactose, galactose, glucose

  • Syringe filters (0.45 µm)

3. Sample Preparation:

  • At each time point of the stability study, withdraw an aliquot of the this compound solution.

  • If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions (Example):

  • Column: Amino-based carbohydrate column

  • Mobile Phase: Acetonitrile:Water (75:25)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: Refractive Index Detector (RID)

  • Column Temperature: 30 °C

5. Calibration:

  • Prepare a series of standard solutions of known concentrations for this compound, lactose, galactose, and glucose.

  • Inject each standard to generate a calibration curve by plotting peak area against concentration.

6. Data Analysis:

  • Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.

  • Calculate the percentage of remaining this compound and the percentage of each degradation product at each time point.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Signaling Pathway: Immunomodulatory Role of Galactosyllactoses

Galactosyllactoses, including 3'-GL, 4'-GL, and 6'-GL, are known to play a role in modulating the immune system, particularly in early life nutrition.[5] They can influence the balance of T-helper cells (Th1/Th2) and enhance gut barrier integrity. The diagram below illustrates a simplified potential signaling pathway.

Galactosyl_Lactose_Signaling Simplified Signaling Pathway of Galactosyllactoses cluster_extracellular Extracellular cluster_cellular Intestinal Epithelial Cell cluster_immune Immune Cell (e.g., T-cell) This compound This compound TLR Toll-like Receptor (TLR) This compound->TLR Binds to Tight_Junctions Tight Junction Proteins (e.g., Occludin, Claudin) This compound->Tight_Junctions Enhances expression NF-kB_Pathway NF-κB Signaling TLR->NF-kB_Pathway Activates Cytokine_Production Cytokine Production (e.g., IL-10) NF-kB_Pathway->Cytokine_Production Induces Th1_Differentiation Th1 Differentiation Cytokine_Production->Th1_Differentiation Promotes Th2_Differentiation Th2 Differentiation Cytokine_Production->Th2_Differentiation Inhibits Immune_Balance Immune Balance Cytokine_Production->Immune_Balance Modulates Gut_Barrier_Integrity Gut_Barrier_Integrity Tight_Junctions->Gut_Barrier_Integrity Strengthens Th1_Differentiation->Immune_Balance Th2_Differentiation->Immune_Balance

Caption: Simplified signaling pathway of Galactosyllactoses.

Experimental Workflow: Stability Assessment of this compound

This workflow outlines the key steps in assessing the stability of a this compound solution.

Stability_Workflow Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Interpretation Prepare_Solution Prepare this compound Solution at known concentration Define_Conditions Define Stability Conditions (pH, Temperature, Timepoints) Prepare_Solution->Define_Conditions Store_Samples Store samples under defined conditions Define_Conditions->Store_Samples Collect_Aliquots Collect aliquots at pre-defined timepoints Store_Samples->Collect_Aliquots Sample_Prep Prepare samples for HPLC (Dilution, Filtration) Collect_Aliquots->Sample_Prep HPLC_Analysis Analyze by HPLC-RID Sample_Prep->HPLC_Analysis Quantify Quantify this compound and degradation products HPLC_Analysis->Quantify Degradation_Kinetics Determine Degradation Kinetics (Rate constant, Half-life) Quantify->Degradation_Kinetics Report Generate Stability Report Degradation_Kinetics->Report

Caption: Workflow for this compound Stability Assessment.

References

How to troubleshoot the separation of Galactosyl-lactose from other oligosaccharides?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for oligosaccharide analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for the separation of galactosyl-lactose and other oligosaccharides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating this compound from other oligosaccharides?

A1: The most prevalent and effective techniques for separating this compound and other oligosaccharides are chromatographic methods. These include:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a highly sensitive and high-resolution method for separating carbohydrates, including oligosaccharides, without the need for derivatization.[1][2][3] It is particularly well-suited for analyzing glycoproteins and complex carbohydrate mixtures.[1][3]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds like oligosaccharides.[4][5][6] It offers a different selectivity compared to reversed-phase chromatography and is effective for separating larger oligomers.[4]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC separates molecules based on their size in solution.[7][8][9] It is useful for fractionating oligosaccharides by their degree of polymerization (DP) and for removing monosaccharides and disaccharides from larger oligosaccharides.[10]

  • Porous Graphitic Carbon (PGC) Liquid Chromatography: PGC columns provide excellent separation of oligosaccharide isomers based on their size, linkage, and three-dimensional structure.[11][12]

Q2: Why am I seeing poor peak shapes (tailing, fronting, or broad peaks) in my chromatogram?

A2: Poor peak shape is a common issue in oligosaccharide chromatography and can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak distortion, particularly fronting.[13][14][15]

  • Secondary Interactions: Unwanted interactions between the oligosaccharides and the stationary phase, such as with residual silanols on silica-based columns, can cause peak tailing.[15]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to peak broadening and tailing.[13] A sudden change in peak shape may indicate column failure.[13]

  • Inappropriate Mobile Phase Conditions: An incorrect mobile phase pH, especially if it is close to the pKa of the analytes, or an unsuitable buffer concentration can lead to poor peak shapes.[15][16]

  • Anomer Separation: Oligosaccharides can exist as anomers (α and β isomers) which may separate under certain conditions, leading to peak splitting or broadening.[4]

Q3: My retention times are drifting. What could be the cause?

A3: Retention time instability can significantly affect the reproducibility of your results. Common causes include:

  • Inadequate Column Equilibration: HILIC columns, in particular, require sufficient equilibration time to establish the aqueous layer on the stationary phase.[16] Insufficient equilibration between gradient runs is a frequent cause of retention time drift.[16]

  • Mobile Phase Composition Changes: Inaccurate preparation of the mobile phase, changes in its composition over time (e.g., evaporation of the organic solvent in HILIC), or instability of buffer pH can all lead to shifting retention times.[13][16][17]

  • Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention.[14]

  • Column Aging: Over time, the performance of a chromatography column will degrade, which can manifest as a gradual shift in retention times.[18]

Troubleshooting Guides

Guide 1: Poor Peak Resolution

Issue: Co-elution or poor separation between this compound and other oligosaccharides.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Mobile Phase Gradient Optimize the gradient slope and duration. For HPAE-PAD, adjust the acetate (B1210297) or hydroxide (B78521) concentration gradient.[2][19] For HILIC, modify the water/acetonitrile (B52724) gradient.[5]Improved separation between critical peak pairs.
Incorrect Column Chemistry Select a column with different selectivity. For isomers, a porous graphitic carbon (PGC) column may provide better resolution.[11][12] For separation by size, a GPC column is more appropriate.[20]Baseline separation of target analytes.
Flow Rate Too High Decrease the flow rate. Slower flow rates can improve resolution, though run times will be longer.[14]Increased peak separation.
Inadequate Column Length or Diameter Use a longer or narrower internal diameter column to increase separation efficiency.[14]Enhanced resolution between closely eluting peaks.
Guide 2: Peak Tailing

Issue: Asymmetrical peaks with a "tail" extending from the back of the peak.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Stationary Phase For silica-based columns, use a highly deactivated (end-capped) column or add a competing base to the mobile phase.[15] Adjusting the mobile phase pH can also help.[15]Symmetrical, Gaussian peak shape.
Column Contamination/Void Reverse-flush the column (if permissible by the manufacturer) to remove contaminants from the inlet frit.[13] If a void is suspected at the column inlet, replacing the column is the best solution.[15]Improved peak shape and column performance.
Analyte Adsorption In HILIC, analyte loss and carry-over can occur for larger oligosaccharides. Using columns with modified surfaces can mitigate these interactions.[21]Consistent and higher peak responses with no carry-over.[21]
Mismatched Sample Solvent Ensure the sample solvent is as close as possible to the initial mobile phase conditions, particularly in HILIC where a high organic content is required.[16]Sharper, more symmetrical peaks.
Guide 3: HILIC-Specific Issues

Issue: Problems unique to Hydrophilic Interaction Chromatography.

Potential Cause Troubleshooting Step Expected Outcome
Anomer Separation To suppress the separation of α and β isomers, increase the column temperature (e.g., to 60 °C) or use a basic mobile phase (e.g., 0.1% aqueous ammonium (B1175870) solution).[4]A single, sharp peak for each oligosaccharide.
Long Equilibration Times For gradient methods, ensure a sufficient re-equilibration period of at least 20 column volumes.[16]Stable and reproducible retention times.
Analyte Adsorption to Metal Surfaces Use columns and systems with hybrid surface technology to form a barrier on metal surfaces and reduce analyte interaction.[21]Improved recovery and consistent response for larger oligosaccharides.[21]
Sample Solvent Effects Dissolve samples in a solvent with a high organic content (>50%) to ensure good peak shape and retention.[16]Avoidance of peak distortion and loss of retention.

Experimental Protocols

Protocol 1: HPAE-PAD for Galactooligosaccharide (GOS) Profiling

This protocol is a general guideline for the separation of GOS using HPAE-PAD.

  • System Preparation:

    • Ensure the HPAE-PAD system, including the pump, eluent generator (if used), and detector, is properly maintained and equilibrated.

    • To ensure a stable baseline and low background noise, it is crucial to have sufficient removal of hydrogen and oxygen gases formed with eluent generation.[22]

    • A typical background signal for a properly working system is between 25–45 nC.[22]

  • Chromatographic Conditions:

    • Column: Thermo Scientific™ Dionex™ CarboPac™ series (e.g., PA200 or PA300) is commonly used for oligosaccharide analysis.[19][22]

    • Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically employed. For example, a 70-minute elution method using 50 mM sodium hydroxide and a gradient of 100 mM sodium acetate can be effective.[19] Alternatively, eluent generation systems can be used for improved reproducibility.[22][23]

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min for analytical columns.

    • Column Temperature: Maintained at 30 °C.[19]

    • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. A waveform optimized for carbohydrate detection should be used.

  • Sample Preparation:

    • For solid samples like infant formula, dissolve 1 g of powder in 50 mL of deionized water.[22]

    • Centrifuge the sample to remove proteins and other macromolecules. An Amicon Ultra-15 centrifugal filter device can be used for this purpose.[22]

    • Filter the supernatant through a 0.2 µm filter before injection.[22]

    • Dilute the sample as needed to avoid column overload.

  • Data Analysis:

    • Identify peaks by comparing their retention times to those of known standards.

    • Quantify the oligosaccharides by integrating the peak areas and comparing them to a calibration curve generated from standards.

Protocol 2: HILIC for Oligosaccharide Separation

This protocol provides a general framework for oligosaccharide analysis using HILIC.

  • System Preparation:

    • Thoroughly flush the HPLC system with the initial mobile phase to ensure column equilibration.

    • New HILIC columns require conditioning by running approximately 20 column volumes of the mobile phase.[16]

  • Chromatographic Conditions:

    • Column: A HILIC column with a polar stationary phase (e.g., amide, diol) is required.

    • Mobile Phase A: Water with a buffer (e.g., 100 mM ammonium formate, pH 3).[5]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient starts with a high percentage of acetonitrile (e.g., 80%) and decreases to a lower percentage to elute the more polar oligosaccharides.

    • Flow Rate: Typically 0.2-0.4 mL/min for a 2.1 mm ID column.[5]

    • Column Temperature: Often maintained at a slightly elevated temperature (e.g., 30-40 °C) to improve peak shape and reduce viscosity.[5]

    • Detection: Evaporative Light Scattering Detector (ELSD), Corona Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are suitable for detecting non-UV active oligosaccharides.

  • Sample Preparation:

    • Dissolve the sample in a solvent that is compatible with the initial mobile phase, preferably with a high organic content.

    • Filter the sample through a 0.2 or 0.45 µm filter before injection.

  • Data Analysis:

    • Peak identification and quantification are performed similarly to the HPAE-PAD method, using appropriate standards.

Visualizations

Troubleshooting_Peak_Shape cluster_start cluster_issues cluster_causes_tailing cluster_causes_fronting cluster_causes_broadening cluster_solutions_tailing cluster_solutions_fronting cluster_solutions_broadening start Poor Peak Shape Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting peak_broadening Peak Broadening start->peak_broadening secondary_interactions Secondary Interactions peak_tailing->secondary_interactions column_contamination Column Contamination/Void peak_tailing->column_contamination mismatched_solvent Mismatched Sample Solvent peak_tailing->mismatched_solvent column_overload Column Overload peak_fronting->column_overload solubility_mismatch Solubility Mismatch peak_fronting->solubility_mismatch column_degradation Column Degradation peak_broadening->column_degradation high_flow_rate Flow Rate Too High peak_broadening->high_flow_rate anomer_separation Anomer Separation (HILIC) peak_broadening->anomer_separation solution_tailing1 Use End-Capped Column / Adjust pH secondary_interactions->solution_tailing1 solution_tailing2 Reverse-Flush or Replace Column column_contamination->solution_tailing2 solution_tailing3 Match Sample Solvent to Mobile Phase mismatched_solvent->solution_tailing3 solution_fronting1 Reduce Sample Concentration/Volume column_overload->solution_fronting1 solution_fronting2 Adjust Sample Solvent solubility_mismatch->solution_fronting2 solution_broadening1 Replace Column column_degradation->solution_broadening1 solution_broadening2 Decrease Flow Rate high_flow_rate->solution_broadening2 solution_broadening3 Increase Temperature / Use Basic Mobile Phase anomer_separation->solution_broadening3

Caption: Troubleshooting workflow for common peak shape problems.

HILIC_Troubleshooting_Workflow cluster_issues cluster_causes cluster_solutions start HILIC Separation Issue retention_drift Retention Time Drift start->retention_drift poor_peak_shape Poor Peak Shape (Splitting/Broadening) start->poor_peak_shape low_recovery Low Analyte Recovery start->low_recovery cause_drift Insufficient Equilibration retention_drift->cause_drift cause_shape Anomer Separation poor_peak_shape->cause_shape cause_recovery Analyte Adsorption low_recovery->cause_recovery solution_drift Increase Equilibration Time (>20 column volumes) cause_drift->solution_drift solution_shape Increase Column Temperature or Use Basic Mobile Phase cause_shape->solution_shape solution_recovery Use Column with Modified Surface Chemistry cause_recovery->solution_recovery

Caption: Troubleshooting guide for HILIC-specific separation issues.

References

What are the methods for optimizing the transgalactosylation reaction for GOS synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the transgalactosylation reaction for galactooligosaccharide (GOS) synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Troubleshooting Guides

This section addresses common issues encountered during the enzymatic synthesis of GOS.

Question: Why is my GOS yield consistently low?

Answer: Low GOS yield is a frequent challenge and can be attributed to several factors. The transgalactosylation reaction is a kinetically controlled process, meaning the GOS yield will increase to a maximum before declining as the enzyme begins to hydrolyze the newly formed GOS.[1] Here are the primary factors to investigate:

  • Suboptimal Reaction Conditions: The yield of GOS is highly dependent on reaction parameters. Ensure that the pH, temperature, and buffer system are optimal for the specific β-galactosidase you are using. Even minor deviations can significantly favor hydrolysis over transgalactosylation.[2][3]

  • Inappropriate Substrate Concentration: High initial lactose (B1674315) concentration is crucial for maximizing GOS synthesis.[2] Low lactose levels favor the hydrolysis of lactose into glucose and galactose rather than the transfer of galactose units to form GOS. Conversely, excessively high lactose concentrations can lead to solubility issues and potential substrate inhibition.[4]

  • Incorrect Reaction Time: It is critical to establish a time course for your reaction. Stopping the reaction too early will result in a low yield, while letting it run for too long will lead to the enzymatic hydrolysis of GOS, which also decreases the yield.[1]

  • Enzyme Inhibition: The products of the reaction, particularly glucose and galactose, can inhibit the activity of β-galactosidase, leading to reduced GOS formation.[2]

Question: How can I reduce the formation of monosaccharides (glucose and galactose)?

Answer: The formation of glucose and galactose is an inherent part of the reaction, as they are products of the competing hydrolysis reaction. However, their levels can be minimized by:

  • Optimizing for Transgalactosylation: Fine-tuning the reaction conditions (high lactose concentration, optimal pH and temperature) will shift the kinetic equilibrium towards GOS synthesis and away from hydrolysis.

  • Reaction Time Control: Terminating the reaction when the maximum GOS concentration is reached will prevent the subsequent hydrolysis of GOS back into monosaccharides.

  • Enzyme Choice: Different β-galactosidases have varying ratios of transgalactosylation to hydrolysis activity. Selecting an enzyme with a high transgalactosylation efficiency is key. For instance, β-galactosidase from Bacillus circulans is noted for its high transgalactosylation activity.[5]

Question: My lactose solution is not fully dissolving at high concentrations. What should I do?

Answer: Lactose has limited solubility, which can be a challenge when high substrate concentrations are required. Consider the following solutions:

  • Increase Reaction Temperature: Higher temperatures increase the solubility of lactose.[6] However, you must ensure the chosen temperature is within the optimal range for your enzyme's stability and activity. Thermostable β-galactosidases can be advantageous in this regard.[6]

  • Fed-Batch Strategy: Instead of adding all the lactose at the beginning, a fed-batch approach where lactose is added incrementally can maintain a high concentration without exceeding its solubility limit at any given time. This has been shown to increase GOS concentration significantly.[7]

Question: I am using an immobilized enzyme, and the activity seems to decrease with each reuse. Why is this happening and how can I prevent it?

Answer: While enzyme immobilization offers benefits like reusability, a decline in activity can occur due to several reasons:

  • Enzyme Leaching: The enzyme may gradually detach from the support material over repeated cycles.

  • Mechanical Stress: In stirred-tank reactors, the mechanical agitation can damage the immobilization support, leading to enzyme loss.

  • Fouling: The surface of the immobilized enzyme can become blocked by substrates, products, or impurities, restricting access to the active sites.

To mitigate these issues, ensure you are using an appropriate immobilization technique and support material for your enzyme and reactor setup. Gentle agitation and proper washing of the immobilized enzyme between cycles can also help maintain its activity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for maximizing GOS yield?

A1: While all parameters are interconnected, a high initial lactose concentration is widely reported as one of the most critical factors for favoring the transgalactosylation reaction over hydrolysis.[2]

Q2: Which microbial source of β-galactosidase is best for GOS synthesis?

A2: The "best" source depends on the desired GOS structures and process conditions. Commercially, enzymes from Aspergillus oryzae, Kluyveromyces lactis, and Bacillus circulans are commonly used.[2][5][8] A. oryzae β-galactosidase has good thermal stability, while K. lactis derived enzymes are also widely studied.[2] B. circulans β-galactosidase is often highlighted for its high transgalactosylation efficiency.[5]

Q3: How can I monitor the progress of my GOS synthesis reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the reaction. An HPLC system equipped with a refractive index (RI) detector and an appropriate carbohydrate analysis column (e.g., an amino or ion-exchange column) can be used to separate and quantify lactose, glucose, galactose, and the different GOS species (di-, tri-, and tetrasaccharides).

Q4: What are the typical ranges for optimal reaction conditions?

A4: Optimal conditions vary depending on the enzyme source. However, typical ranges are:

  • Temperature: 40-60°C

  • pH: 4.5-7.0

  • Initial Lactose Concentration: 200-500 g/L

  • Enzyme Concentration: 3-15 U/mL

Refer to the data tables below for more specific information.

Q5: Is it necessary to purify the GOS mixture after the reaction?

A5: For many applications, especially in functional foods and pharmaceuticals, purification is necessary to remove unreacted lactose, glucose, and galactose.[9] The presence of these sugars can have a negative impact on the glycemic index and caloric content.

Data Presentation

Table 1: Optimal Conditions for GOS Synthesis with β-Galactosidase from Different Microbial Sources
Enzyme SourceTemperature (°C)pHInitial Lactose (g/L)Enzyme Conc.Max. GOS YieldReference
Aspergillus oryzae604.54000.5 E/S ratio27% (w/w)[10]
Aspergillus oryzae (mutant)----59.8%[11]
Kluyveromyces lactis407.02505 U/mL12.18% (high-GOS)[8]
Kluyveromyces lactis--400-44% (w/w)[6]
Bacillus circulans305.085003.03 U/mL50.56% (of total sugar)[9][12]
Lactobacillus plantarum357.0400--[13]

Experimental Protocols

Protocol 1: General Workflow for Enzymatic GOS Synthesis

This protocol provides a general procedure for GOS synthesis. It should be optimized for your specific enzyme and experimental goals.

1. Substrate Preparation: a. Prepare a lactose solution of the desired concentration (e.g., 400 g/L) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer) with the optimal pH for your enzyme. b. Gently heat and stir the solution to ensure complete dissolution of the lactose. c. Cool the substrate solution to the optimal reaction temperature.

2. Enzymatic Reaction: a. Add the β-galactosidase to the lactose solution at the predetermined optimal concentration. b. Incubate the reaction mixture in a temperature-controlled water bath or reactor with constant, gentle agitation. c. Withdraw aliquots at regular time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) for analysis.

3. Reaction Termination: a. To stop the reaction in the withdrawn samples, immediately heat them to 90-100°C for 5-10 minutes to denature the enzyme. b. Cool the samples on ice.

4. Sample Preparation for Analysis: a. Centrifuge the heat-inactivated samples to pellet any precipitated protein. b. Dilute the supernatant with an appropriate mobile phase (e.g., ultrapure water or acetonitrile (B52724)/water mixture) to a concentration suitable for HPLC analysis. c. Filter the diluted samples through a 0.22 µm syringe filter before injecting them into the HPLC system.

5. Analysis: a. Analyze the samples by HPLC to determine the concentration of lactose, glucose, galactose, and GOS.

Protocol 2: HPLC Analysis of GOS Synthesis

1. HPLC System and Column: a. An HPLC system with a refractive index (RI) detector is typically used. b. A carbohydrate analysis column, such as an amino-propyl bonded silica (B1680970) column or a ligand-exchange column, is suitable for separating the sugars.

2. Mobile Phase: a. A common mobile phase is a mixture of acetonitrile and ultrapure water (e.g., 75:25 v/v). The exact ratio may need to be optimized based on the column and the specific separation required. b. Ensure the mobile phase is thoroughly degassed before use.

3. Chromatographic Conditions: a. Flow Rate: Typically 1.0 - 1.5 mL/min. b. Column Temperature: Maintained at a constant temperature, often around 30-40°C, for reproducible results. c. Injection Volume: 10-20 µL. d. Run Time: Sufficient to allow for the elution of all components of interest.

4. Calibration: a. Prepare standard solutions of lactose, glucose, galactose, and, if available, specific GOS standards (e.g., 4'-galactosyllactose) of known concentrations. b. Inject the standards into the HPLC system to create calibration curves by plotting peak area against concentration.

5. Quantification: a. Integrate the peak areas of lactose, glucose, galactose, and GOS in the chromatograms of your reaction samples. b. Use the calibration curves to determine the concentration of each component in your samples.

Mandatory Visualizations

GOS_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis sub_prep Substrate Preparation (Lactose Solution) enz_reaction Enzymatic Reaction (Add β-galactosidase) sub_prep->enz_reaction Optimized Conditions sampling Time-course Sampling enz_reaction->sampling termination Reaction Termination (Heat Inactivation) sampling->termination hplc_prep Sample Preparation (Dilution & Filtration) termination->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis

Caption: Experimental workflow for GOS synthesis and analysis.

Transgalactosylation_vs_Hydrolysis cluster_hydrolysis Hydrolysis Pathway cluster_transgalactosylation Transgalactosylation Pathway Lactose1 Lactose (Gal-Glc) Enzyme β-galactosidase Lactose1->Enzyme Gal_Enzyme Galactosyl-Enzyme Intermediate Enzyme->Gal_Enzyme Galactose Transfer Glucose Glucose Gal_Enzyme->Glucose Water Water (Acceptor) Gal_Enzyme->Water Lactose2 Lactose (Acceptor) Gal_Enzyme->Lactose2 Galactose Galactose Water->Galactose Favored by low lactose conc. GOS GOS (e.g., Gal-Gal-Glc) Lactose2->GOS Favored by high lactose conc.

Caption: Competing pathways of hydrolysis and transgalactosylation.

Troubleshooting_Logic cluster_checks Primary Checks cluster_solutions Potential Solutions start Low GOS Yield check_conditions Verify Reaction Conditions (pH, Temp) start->check_conditions check_lactose Check Lactose Concentration start->check_lactose check_time Review Reaction Time Course start->check_time check_enzyme Assess Enzyme Activity/Source start->check_enzyme optimize_conditions Optimize pH and Temperature check_conditions->optimize_conditions increase_lactose Increase Initial Lactose check_lactose->increase_lactose optimize_time Optimize Reaction Time check_time->optimize_time change_enzyme Select Enzyme with High Transgalactosylation/Hydrolysis Ratio check_enzyme->change_enzyme

Caption: Troubleshooting logic for low GOS yield.

References

What are the common pitfalls in the structural analysis of Galactosyl-lactose?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Structural Analysis of Galactosyl-lactose

Welcome to the technical support center for the structural analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

1. Q: Why is the structural analysis of this compound so challenging?

A: The primary challenge lies in the existence of multiple isomers of this compound. These isomers have the same molecular weight but differ in the anomeric configuration (α or β) and the position of the glycosidic linkage between the galactose and lactose (B1674315) units.[1][2] These subtle structural differences are difficult to resolve with standard analytical techniques and can lead to misidentification if not carefully addressed. The high polarity and lack of a strong chromophore also present challenges for certain detection methods.[3][4]

2. Q: What are the most common isomers of this compound found in samples?

A: Several isomers can be present, depending on the source. Common isomers identified in sources like goat milk include β6'-galactosyl lactose (β6'-GL), α6'-galactosyl lactose (α6'-GL), β4'-galactosyl lactose (β4'-GL), α3'-galactosyl lactose (α3'-GL), and β3'-galactosyl lactose (β3'-GL).[2] Commercial galactooligosaccharide (GOS) products may have a different isomeric composition, often predominantly containing β-linkages.[2][5]

3. Q: My mass spectrometry (MS) data shows a single peak for my this compound sample. Does this mean it's a pure compound?

A: Not necessarily. A single peak in a mass spectrum only indicates that the components have the same mass-to-charge ratio (m/z). Since this compound isomers are isobaric (have the same mass), they cannot be distinguished by a single stage of mass spectrometry alone.[1] Co-elution of isomers during chromatographic separation can lead to a single MS peak that actually represents a mixture. Tandem mass spectrometry (MS/MS) or ion mobility-mass spectrometry (IM-MS) is required to differentiate them based on fragmentation patterns or ion mobility.[1][3]

4. Q: I am struggling to determine the anomeric configuration (α vs. β) of the glycosidic linkage. What is the most reliable method?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining anomeric configuration. Specifically, ¹H-NMR can be used to distinguish between α- and β-anomers. The anomeric proton (H-1) signals for α-glycosides typically appear at a lower field (further downfield) than those for the corresponding β-glycosides.[6] The coupling constant (³J(H1,H2)) can also be indicative of the anomeric configuration. For more complex structures or when signals overlap, 2D-NMR techniques (like COSY, HSQC, HMBC) or ¹³C-NMR can provide the necessary resolution and information.[7][8][9]

5. Q: How can I differentiate between linkage isomers (e.g., 1→3, 1→4, 1→6)?

A: Differentiating linkage isomers typically requires tandem mass spectrometry (MS/MS) or linkage analysis by methylation. In MS/MS, collision-induced dissociation (CID) of the precursor ion generates fragment ions that are characteristic of the linkage position.[10][11] The relative abundances of these fragment ions can create a "fingerprint" for each isomer.[1] Alternatively, methylation analysis involves chemically methylating all free hydroxyl groups, hydrolyzing the oligosaccharide into monosaccharides, and then identifying the partially methylated alditol acetates by GC-MS to determine the original linkage points.[12]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Isomers

Symptom: Your chromatogram shows broad, overlapping, or unresolved peaks for this compound isomers when using techniques like HILIC or HPAEC.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase: The composition of the mobile phase is critical for separating polar compounds like oligosaccharides.

    • Troubleshooting Step: Systematically vary the gradient of the organic solvent (typically acetonitrile (B52724) in HILIC) and the concentration and pH of aqueous modifiers (e.g., ammonium (B1175870) formate, ammonium hydroxide).[5][13]

  • Incorrect Column Chemistry: Not all HILIC columns are the same. The stationary phase chemistry (e.g., amide, zwitterionic) significantly impacts selectivity for oligosaccharide isomers.

    • Troubleshooting Step: Test different HILIC columns. Amide-based stationary phases have shown good performance for resolving GOS.[5][13] For HPAEC, ensure the correct eluent concentrations and gradient are used.

  • Temperature Fluctuations: Column temperature can affect retention times and peak shape.

    • Troubleshooting Step: Use a column oven to maintain a stable and optimized temperature throughout the analysis.[14]

G start Poor Isomer Resolution sub_col Select Appropriate Column (e.g., BEH Amide for HILIC) start->sub_col sub_mobile Optimize Mobile Phase (Gradient, pH, Additives) sub_col->sub_mobile sub_temp Control Column Temperature sub_mobile->sub_temp fail Re-evaluate Method sub_mobile->fail sub_flow Adjust Flow Rate sub_temp->sub_flow check_res Assess Resolution sub_flow->check_res check_res->sub_mobile Inadequate success Successful Separation check_res->success Adequate G start Ambiguous MS/MS Spectra q1 Optimize Collision Energy? start->q1 a1 Perform CID Ramp q1->a1 Yes q2 Change Ionization Mode? q1->q2 No a1->q2 a2 Analyze with Halide Adducts (Negative Mode) q2->a2 Yes q3 Use Advanced Techniques? q2->q3 No a2->q3 a3 Employ Ion Mobility (IMS-MS) or alternative fragmentation (ETD) q3->a3 Yes end_bad Consider NMR or Chemical Derivatization q3->end_bad No end_good Clear Differentiation a3->end_good

References

How to prevent the degradation of Galactosyl-lactose during sample preparation?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Galactosyl-lactose during sample preparation and ensure accurate experimental results.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem: Low or No Recovery of this compound in Final Analysis

Question: I am experiencing significantly lower than expected concentrations or a complete loss of this compound after sample preparation. What are the potential causes and solutions?

Answer:

Low recovery of this compound is a common issue stemming from its susceptibility to degradation. The primary causes are chemical hydrolysis (due to adverse pH or temperature) and enzymatic degradation. Inefficient extraction can also contribute to poor recovery.

Potential CauseRecommended Solution(s)
Chemical Degradation (Acid/Heat) Maintain sample pH between 6.0 and 8.0. Avoid strongly acidic conditions.[1] Perform all extraction and processing steps at low temperatures (4°C or on ice) unless a heating step is required for enzyme inactivation. Minimize sample processing time.[2]
Enzymatic Degradation Inactivate endogenous glycosidases by heating the sample (e.g., 80-100°C for 5-15 minutes) before extraction.[2] Alternatively, add specific glycosidase inhibitors or use extraction solvents like ethanol (B145695) that can precipitate and inactivate proteins.[2][3]
Inefficient Extraction Use a hydroethanolic solution (e.g., 50-80% ethanol in water) for extraction, as this is effective for oligosaccharides and helps precipitate interfering proteins.[2] Consider using ultrasound-assisted extraction to improve efficiency.[4]
Degradation During Analysis Avoid using strong acids (e.g., trifluoroacetic acid) in solvents for sample drying or in LC-MS mobile phases, as this can cause degradation and in-source fragmentation.[5] Dry samples at room temperature instead of elevated temperatures.[5]
Improper Storage Store raw biological samples at -80°C. Minimize freeze-thaw cycles to maintain sample integrity.[6]

Below is a troubleshooting workflow to help identify the source of degradation.

G start Low this compound Recovery check_ph Was sample exposed to strong acid (pH < 5)? start->check_ph check_temp Was sample exposed to high temp (>60°C) for prolonged periods? check_ph->check_temp No acid_hydrolysis Potential Acid Hydrolysis Solution: - Buffer sample to pH 6-8 - Avoid acidic reagents [15] check_ph->acid_hydrolysis Yes check_enzyme Were endogenous enzymes inactivated? check_temp->check_enzyme No heat_degradation Potential Thermal Degradation Solution: - Process samples on ice - Minimize processing time [1] check_temp->heat_degradation Yes check_storage Was sample stored properly (-80°C, min. freeze-thaw)? check_enzyme->check_storage Yes enzyme_degradation Potential Enzymatic Degradation Solution: - Heat inactivate enzymes - Use glycosidase inhibitors [17, 18] check_enzyme->enzyme_degradation No storage_issue Improper Storage Solution: - Store at -80°C immediately - Aliquot to avoid freeze-thaw [11] check_storage->storage_issue No

Caption: Troubleshooting decision tree for low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

The stability of this compound, like other oligosaccharides, is primarily influenced by a combination of three factors: pH, temperature, and time.[2] Acidic conditions (pH below 5.0) and high temperatures can lead to chemical hydrolysis of the glycosidic bonds. Additionally, the presence of active β-galactosidase or other glycosidase enzymes in the sample can lead to rapid enzymatic degradation.[1]

Q2: What is the optimal pH range for maintaining this compound stability during sample preparation?

To prevent acid-catalyzed hydrolysis, it is crucial to maintain a neutral to slightly alkaline pH. The optimal activity for many β-galactosidases that could degrade the molecule occurs in a pH range of 4.5 to 7.5.[1][7] Therefore, maintaining the sample pH between 6.5 and 8.0 is a safe range to minimize both acid hydrolysis and potential enzymatic activity.

Q3: What are the recommended storage conditions for biological samples containing this compound?

For long-term stability, biological samples should be stored at -80°C until analysis.[6] It is also critical to minimize the number of freeze-thaw cycles, as this can compromise the integrity of the sample and the analyte. It is best practice to divide samples into smaller aliquots before freezing.

Q4: How can I effectively inactivate endogenous enzymes that might degrade this compound?

There are two common methods for inactivating endogenous enzymes:

  • Heat Inactivation: Briefly heating the sample at 80-100°C for 5-15 minutes is a very effective way to denature and inactivate most enzymes.[2] This should be done prior to any extraction steps.

  • Solvent Precipitation: Using a high concentration of an organic solvent, such as 80% ethanol, can denature and precipitate proteins, including degradative enzymes.[2] This method can be integrated directly into the extraction protocol.

Q5: Are there specific chemical inhibitors I can use to prevent enzymatic degradation of this compound?

Yes, several compounds are known to inhibit glycosidases. Iminosugars like nojirimycin (B1679825) and isofagomine are potent inhibitors of β-galactosidases.[8][9] The use of a general enzyme inhibitor cocktail or a specific, targeted inhibitor can be beneficial, especially if heat inactivation is not suitable for your sample or downstream analysis.

Quantitative Data Summary

The stability and recovery of oligosaccharides are highly dependent on the experimental conditions. The following table summarizes key quantitative findings from relevant studies.

ParameterConditionEffect on Oligosaccharide Recovery/StabilityCitation(s)
Temperature 4°C - 6°C vs. 38°C - 40°CLower temperatures (4-6°C) require longer incubation times (12 hours) for enzymatic hydrolysis of lactose (B1674315), while higher temperatures (38-40°C) achieve similar results in 2-3 hours, indicating faster reaction rates at higher temps.[10]
50°COptimal temperature for the extraction of oligosaccharides from defatted soybean meal.[11]
> 50°C - 60°Cβ-galactosidase activity rapidly declines beyond this point, indicating thermal instability of the enzyme.[1]
pH 4.5 vs. 6.5Trisaccharide (GOS) formation is favored at pH 6.5, while disaccharide formation is higher at pH 4.5.[12]
5.5 - 7.5Optimal pH range for the activity of many β-galactosidases.[1]
Extraction Solvent 50% Ethanol vs. 80% EthanolExtraction yield for oligosaccharides was nearly double with 50% ethanol compared to 80% ethanol.[2]
10% Ethanol-WaterMore effective for oligosaccharide extraction from defatted soybean meal than distilled water alone.[11]

Experimental Protocols

Protocol 1: General Workflow for Sample Preparation

This protocol provides a generalized workflow designed to minimize this compound degradation from a biological fluid (e.g., milk, cell culture supernatant).

G start 1. Sample Collection (Keep on ice) heat_inactivation 2. Heat Inactivation (Optional but Recommended) 85°C for 10 min start->heat_inactivation protein_precipitation 3. Protein Precipitation & Extraction Add 4 volumes of cold (-20°C) 100% Ethanol (Final conc. ~80%) Vortex and incubate -20°C for 1 hr heat_inactivation->protein_precipitation centrifuge1 4. Centrifugation 14,000 x g for 15 min at 4°C protein_precipitation->centrifuge1 collect_supernatant 5. Collect Supernatant (Contains oligosaccharides) centrifuge1->collect_supernatant dry_down 6. Solvent Evaporation Dry supernatant under vacuum or N2 stream (at room temperature) collect_supernatant->dry_down reconstitute 7. Reconstitution Reconstitute dried extract in appropriate solvent for analysis (e.g., water/acetonitrile) dry_down->reconstitute analysis 8. Analysis (e.g., HPLC, LC-MS) reconstitute->analysis

Caption: Recommended experimental workflow for this compound preservation.

Methodology:

  • Sample Collection: Collect the sample and immediately place it on ice to minimize enzymatic activity.

  • Enzyme Inactivation: Transfer 1 mL of the sample to a microcentrifuge tube. Heat the sample in a water bath or heat block at 85°C for 10 minutes to denature and inactivate endogenous glycosidases.[2] Allow the sample to cool to room temperature.

  • Protein Precipitation and Extraction: Add 4 mL of ice-cold (-20°C) 100% ethanol to the sample. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins and extract oligosaccharides.[2]

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the oligosaccharides, to a new tube.

  • Solvent Evaporation: Dry the supernatant using a centrifugal evaporator (e.g., SpeedVac) or under a gentle stream of nitrogen. Crucially, do not use heat during this step to prevent degradation.[5]

  • Reconstitution: Reconstitute the dried pellet in a suitable volume of solvent for your analytical method (e.g., 100 µL of mobile phase A or ultrapure water).

  • Analysis: The sample is now ready for analysis by methods such as HPLC or LC-MS.[13]

Protocol 2: Solid Phase Extraction (SPE) for Cleanup

For complex matrices, an additional cleanup step using Solid Phase Extraction (SPE) may be necessary after the initial extraction to remove interfering substances like salts and lipids. Graphitized carbon cartridges are particularly effective for purifying oligosaccharides.[14]

Methodology:

  • Cartridge Conditioning: Condition a non-porous graphitized carbon SPE cartridge by passing 3 mL of 80% acetonitrile (B52724)/water through it.

  • Equilibration: Equilibrate the cartridge by passing 3 mL of ultrapure water.

  • Sample Loading: Load the reconstituted sample extract from Protocol 1 onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of ultrapure water to remove salts and other highly polar impurities.

  • Elution: Elute the this compound and other oligosaccharides from the cartridge using 3 mL of 40% acetonitrile in water.

  • Drying and Reconstitution: Dry the eluted fraction as described in Protocol 1 (Step 6) and reconstitute in the desired final volume for analysis.

Below is a diagram illustrating the primary degradation pathways to avoid.

G cluster_0 Degradation Pathways cluster_1 Chemical Hydrolysis cluster_2 Enzymatic Hydrolysis gal_lactose This compound acid Low pH (<5) heat High Temp (>60°C) hydrolysis_products Degradation Products (Galactose, Lactose, etc.) gal_lactose->hydrolysis_products enzyme β-Galactosidase Activity enzyme_products Degradation Products (Galactose, Lactose, etc.) gal_lactose->enzyme_products acid->hydrolysis_products heat->hydrolysis_products enzyme->enzyme_products

Caption: Primary degradation pathways for this compound.

References

Validation & Comparative

How do the prebiotic effects of different Galactosyl-lactose isomers compare?

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the prebiotic effects of different galactosyl-lactose (GL) isomers reveals structure-dependent impacts on gut microbiota composition and metabolic output. As key components of galactooligosaccharides (GOS), which are widely used to mimic the beneficial effects of human milk oligosaccharides (HMOs), the specific contributions of individual GL isomers are of significant interest to researchers and drug development professionals.[1] The primary isomers of interest, differing by the linkage of a galactose unit to lactose (B1674315), are 3'-galactosyllactose (B8462677) (3'-GL), 4'-galactosyllactose (4'-GL), and 6'-galactosyllactose (6'-GL).[1]

In vitro studies utilizing infant fecal microbiota demonstrate that these isomers are effective prebiotics, capable of selectively stimulating the growth of beneficial bacteria, such as Bifidobacterium, and increasing the production of short-chain fatty acids (SCFAs).[1] However, the specific linkage of the galactosyl residue influences the extent of these effects.

Impact on Bifidobacterium Abundance

The bifidogenic effect is a hallmark of a prebiotic. In vitro fermentation studies with infant fecal samples show that all three GL isomers can increase the abundance of Bifidobacterium. Notably, 4'-GL appears to stimulate the broadest pattern of Bifidobacterium species, including B. longum, B. breve, and B. bifidum.[2] While all tested GLs enhance the growth of beneficial bifidobacteria, the magnitude of this effect can vary between isomers.

Table 1: Comparison of Bifidogenic Effects of this compound Isomers

IsomerInoculum SourceIncubation Time (h)Change in Bifidobacterium Relative AbundanceReference
3'-GL Infant Fecal Microbiota18Increase observed, contributes to overall bifidogenic effect of GOS[1]
4'-GL Infant Fecal Microbiota18Increase observed, stimulates the most broad pattern of Bifidobacterium[2]
6'-GL Infant Fecal Microbiota18Increase observed, contributes to overall bifidogenic effect of GOS[1]
GOS Mix Fecal Microbiota (2-week-old infants)26Increased from 24% to 63%[3]
GOS Mix Fecal Microbiota (8-week-old infants)26Increased from 53% to 85%[3]

Note: Specific quantitative increases for individual isomers from the initial baseline were not detailed in the referenced abstract text, but their positive effect was confirmed. The GOS mix data provides context for the general effect.

Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut microbiota leads to the production of SCFAs, such as acetate, propionate, and butyrate, which are crucial for gut health. All three GL isomers were shown to increase the total concentration of SCFAs. The increase was statistically significant for 4'-GL and 6'-GL compared to a control. This enhancement was primarily driven by higher levels of acetic acid.[1]

Table 2: Comparison of SCFA Production from this compound Isomers

IsomerTotal SCFA ProductionKey SCFA ContributionReference
3'-GL IncreasedPrimarily Acetic Acid[1]
4'-GL Significantly IncreasedPrimarily Acetic Acid[1]
6'-GL Significantly IncreasedPrimarily Acetic Acid[1]

Isomer Fermentation Rates

The rate at which different isomers are utilized by the gut microbiota can also differ. A study on the fermentation of a commercial GOS mixture (Vivinal GOS) by infant fecal microbiota showed that the fermentability was negatively correlated with the size of the oligosaccharides.[3] While the study did not report individual fermentation rates for the DP3 isomers (3'-GL, 4'-GL, 6'-GL) from the outset, it did track the depletion of the total DP3 isomer pool over time.

Table 3: Fermentation of DP3 this compound Isomers by Infant Fecal Microbiota

Inoculum SourceTime (h)% of DP3 Isomers RemainingReference
2-week-old infants1481 ± 2%[3]
2617 ± 5%[3]
8-week-old infants1470 ± 3%[3]
2612 ± 0.1%[3]

Note: This table represents the total pool of DP3 isomers within a GOS mixture, not individually fermented pure isomers.

Furthermore, there is evidence of preferential utilization based on linkage type. Some studies indicate a general preference by probiotic strains for β(1→6) and β(1→3) linkages over β(1→4) linkages.[4][5] For instance, an in vitro study with pure bacterial strains found that some strains showed higher cell densities and growth rates on 6'-galactosyl-lactose compared to 4'-galactosyl-lactose.[4]

Experimental Protocols

The evaluation of the prebiotic effects of this compound isomers typically involves in vitro fermentation models using fecal samples as the microbial inoculum.

Key Experiment: In Vitro Fecal Fermentation

  • Objective: To assess the impact of individual GL isomers on the composition and metabolic activity of the gut microbiota.

  • Substrates: Pure 3'-GL, 4'-GL, and 6'-GL are used as the sole carbon sources for fermentation. A control group with no added carbohydrate is included for baseline comparison.

  • Inoculum Preparation: Fecal samples, typically from infants, are collected and homogenized. The fecal slurry is prepared under anaerobic conditions to preserve the viability of the gut microbes.

  • Fermentation: The fecal slurry is incubated anaerobically with the individual GL isomers (e.g., at a final concentration of 10 mg/mL) in a basal medium at 37°C.[2] The fermentation is carried out for a specific period, often with samples taken at various time points (e.g., 0, 14, 18, 26 hours) to monitor changes.[1][3]

  • Analysis:

    • Microbiota Composition: DNA is extracted from the fermentation samples, and 16S rRNA gene sequencing is performed to determine the relative abundance of different bacterial taxa, particularly Bifidobacterium.[1]

    • SCFA Analysis: The supernatant from the fermentation broth is analyzed for SCFA concentrations (acetate, propionate, butyrate) using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]

    • Carbohydrate Depletion: The remaining concentrations of the GL isomers in the supernatant are measured over time using methods like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) to determine fermentation rates.[3]

Visualizations

The following diagram illustrates a typical workflow for evaluating the prebiotic effects of this compound isomers in vitro.

G Experimental Workflow for In Vitro Fermentation cluster_0 Preparation cluster_1 Fermentation cluster_2 Analysis cluster_3 Results A Fecal Sample Collection (Infant Donors) B Homogenization in Anaerobic Conditions A->B C Preparation of Fecal Inoculum B->C E Anaerobic Incubation (37°C, 18-26h) C->E Inoculation D Substrate Preparation (3'-GL, 4'-GL, 6'-GL, Control) D->E Substrate Addition F Time-Point Sampling (e.g., 0h, 14h, 26h) E->F G DNA Extraction F->G I Supernatant Separation F->I H 16S rRNA Sequencing (Microbiota Composition) G->H L Change in Bifidobacterium H->L Bifidogenic Effect J SCFA Analysis (GC/HPLC) I->J K Carbohydrate Analysis (HPAEC-PAD) I->K M SCFA Profile J->M Metabolic Activity N Isomer Depletion K->N Fermentation Rate

Caption: Workflow for in vitro evaluation of prebiotic this compound isomers.

References

A Comparative Guide to the Validation of Analytical Methods for Galactosyl-lactose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of galactosyl-lactose, a key component of galactooligosaccharides (GOS), is crucial for quality control and functional food development. The validation of analytical methods ensures the reliability and accuracy of these measurements. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Several analytical techniques are employed for the quantification of this compound and other oligosaccharides. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most prevalent methods include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.

Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and throughput. The following table summarizes the performance characteristics of these methods based on validated studies.

MethodAnalyte(s)Linearity (Concentration Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
HPAEC-PAD Lactose (B1674315), Galactose, Glucose0.1 - 100 ppm (Lactose)0.25 mg/100g (Lactose)0.41 mg/100g (Lactose)93-98< 10
HPLC-RI Fructose, Glucose, Sucrose, Lactose0.05024 - 10.048 mg/mL (Lactose)0.0625 µg/mL0.125 µg/mLNot Reported< 5 (Intra-day & Inter-day)
LC-MS/MS Lactose0.7 - 4.4 mg/L< 5 ng/L2.5 mg/100g97-107< 4.3
Enzymatic Assay Lactose, D-Galactose12.5 mg/L - 12.5 g/L (Lactose)5 mg/L (Lactose)Not Reported92-1213.0 - 10.6

Experimental Protocols

Detailed methodologies are critical for replicating and comparing results. Below are summaries of typical experimental protocols for the key analytical methods.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is highly sensitive and specific for carbohydrate analysis.

  • Sample Preparation: Samples are typically diluted in deionized water. For complex matrices like cheese, a Carrez I and Carrez II solution treatment is used to precipitate proteins and fats, followed by centrifugation and filtration.[1]

  • Chromatographic Conditions:

    • Column: Anion-exchange column (e.g., RCX-10, 7 µm, 250 x 4.6 mm).[2]

    • Mobile Phase: Isocratic elution with sodium hydroxide (B78521) (e.g., 30 mM NaOH), sparged with helium.[2]

    • Flow Rate: 2 mL/min.[2]

    • Temperature: 30°C.[2]

    • Injection Volume: 50 µL.[2]

  • Detection: Pulsed Amperometric Detection (PAD).

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

A common and robust method for quantifying sugars.

  • Sample Preparation: Simple dilution with the mobile phase.

  • Chromatographic Conditions:

    • Column: Amine-based column (e.g., for carbohydrate analysis).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: Refractive Index (RI) detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and specificity, making it suitable for complex matrices and low concentration levels.

  • Sample Preparation: Simple dilution of the sample with the mobile phase. For some applications, an internal standard (e.g., ¹³C-labeled lactose) is added.[4]

  • Chromatographic Conditions (UPLC-MS/MS):

    • Column: Amide column (e.g., XBridge BEH Amide XP, 2.5 µm, 3.0 × 150 mm).

    • Mobile Phase: Gradient elution with a mixture of water and acetonitrile containing a modifier like ammonium (B1175870) hydroxide.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.[5]

    • Detection: Multiple Reaction Monitoring (MRM) for specific transitions of the analyte and internal standard.

Enzymatic Assay

Enzymatic assays are specific and can be performed with simple instrumentation.

  • Principle: Lactose is hydrolyzed by β-galactosidase to D-glucose and D-galactose. The amount of D-galactose is then determined by the oxidation catalyzed by galactose dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm is proportional to the amount of lactose.[6]

  • Procedure:

    • A sample solution is incubated with a buffer and NAD⁺. The initial absorbance is measured.

    • β-galactosidase is added to start the reaction.

    • The reaction is incubated until completion.

    • Galactose dehydrogenase is added to oxidize the galactose.

    • The final absorbance is measured at 340 nm. The difference in absorbance is used to calculate the lactose concentration.

Visualizing the Validation Workflow

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development validation_protocol Develop Validation Protocol method_development->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy / Trueness validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report end End: Method Implementation validation_report->end

Caption: Workflow of Analytical Method Validation.

References

A Comparative Analysis of the Biological Activity of Synthetic versus Natural Galactosyl-lactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of synthetic galactosyl-lactose, commonly known as galactooligosaccharides (GOS), and its naturally occurring counterparts found in sources like human milk oligosaccharides (HMOs). This document synthesizes experimental data on their anti-inflammatory, immunomodulatory, and prebiotic properties, offering a valuable resource for researchers and professionals in drug development and nutritional science.

Executive Summary

This compound, a key oligosaccharide, exhibits significant biological activity, including the modulation of the immune system and gut microbiota. While natural sources like human milk have long been the gold standard, advancements in enzymatic synthesis have made high-purity synthetic this compound widely available. This guide reveals that synthetic GOS demonstrates comparable and, in some instances, more potent biological effects than natural sources, particularly concerning its anti-inflammatory and prebiotic activities. The specific structure of the oligosaccharide, including its degree of polymerization and linkage type, plays a crucial role in its bioactivity.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the key quantitative data from comparative studies on synthetic and natural this compound.

Table 1: Anti-inflammatory Effects of Synthetic vs. Natural this compound

Biological EffectTest SystemSynthetic this compound (GOS)Natural Source (HMOS)Reference
Reduction of TNF-α-induced IL-8 expression H4 intestinal epithelial cellsReduced to 25-26% of positive controlAttenuated to 48-51% of positive control[1][2]
Reduction of IL-1β-induced IL-8 expression H4 intestinal epithelial cellsReduced to 25-26% of positive controlAttenuated to 48-51% of positive control[1][2]
Reduction of pathogen-induced IL-8 expression H4 intestinal epithelial cellsReduced to 36-39% of positive controlAttenuated to 26-30% of positive control[1][2]
Reduction of Salmonella-induced inflammation Immature human intestinal tissue ex vivoQuenched to 50% of infected controlQuenched to 26% of infected control[1][2]
Inhibition of Nitric Oxide (NO) production LPS-induced RAW264.7 macrophagesSignificant dose-dependent reductionData not available in a directly comparable format[1]
Reduction of IL-1β secretion LPS-induced RAW264.7 macrophagesSignificant dose-dependent reductionData not available in a directly comparable format[1]
Reduction of TNF-α secretion LPS-induced RAW264.7 macrophagesSignificant dose-dependent reductionData not available in a directly comparable format[1]
Reduction of IL-6 secretion LPS-induced RAW264.7 macrophagesSignificant dose-dependent reductionData not available in a directly comparable format[1]

Table 2: Prebiotic Activity of Synthetic this compound

Biological EffectTest SystemSynthetic this compound IsomerQuantitative OutcomeReference
Stimulation of Bifidobacterium abundance In vitro fermentation with infant fecal microbiota3'-GL, 4'-GL, 6'-GLIncreased abundance of various Bifidobacterium species[2][3]
Stimulation of Short-Chain Fatty Acid (SCFA) production In vitro fermentation with infant fecal microbiota3'-GL, 4'-GL, 6'-GLSignificant increase in total SCFAs, mainly acetic acid[2][3]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Assessment of Anti-inflammatory Activity in Intestinal Epithelial Cells
  • Cell Culture: Human intestinal epithelial cell lines (e.g., H4, T84, NCM-460) are cultured in appropriate media until they reach confluence.

  • Stimulation: Cells are pre-treated with varying concentrations of synthetic GOS or natural HMOs for a specified period (e.g., 24 hours). Subsequently, inflammation is induced by adding pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), or by infection with pathogens like Salmonella.

  • Cytokine Measurement: After the stimulation period, the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines and chemokines (e.g., IL-8, MCP-1, MIP-3α) is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene Expression Analysis: Total RNA is extracted from the cells, and the expression levels of inflammatory genes are determined by quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR).

  • NF-κB Signaling Pathway Analysis: To assess the mechanism of action, the nuclear translocation of the NF-κB p65 subunit is visualized and quantified using immunofluorescence microscopy or Western blotting of nuclear and cytoplasmic fractions.

In Vitro Fermentation Model for Prebiotic Activity
  • Fecal Sample Preparation: Fresh fecal samples are collected from healthy donors (e.g., infants) and homogenized in an anaerobic buffer to create a fecal slurry.

  • Incubation: The fecal slurry is used to inoculate an anaerobic culture medium containing either a specific synthetic this compound isomer (e.g., 3'-GL, 4'-GL, or 6'-GL) or a control medium without the oligosaccharide.

  • Microbiota Composition Analysis: After a defined incubation period (e.g., 18-24 hours), bacterial DNA is extracted from the fermentation cultures. The composition of the gut microbiota is analyzed using 16S rRNA gene sequencing to determine changes in the relative abundance of different bacterial genera, particularly Bifidobacterium and Lactobacillus.

  • Short-Chain Fatty Acid (SCFA) Analysis: The culture supernatant is analyzed for the concentration of SCFAs (e.g., acetate, propionate, butyrate) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental procedures.

NF_kB_Signaling_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TNFR->IKK Complex activates IL-1R->IKK Complex activates TLR4->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Ub Ub IκB->Ub ubiquitination & degradation NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocates DNA DNA NF-κB (p50/p65)_n->DNA binds to Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes transcribes This compound This compound This compound->IKK Complex inhibits

Caption: NF-κB Signaling Pathway and the Inhibitory Action of this compound.

Prebiotic_Activity_Workflow Fecal Sample Collection Fecal Sample Collection Anaerobic Culture Preparation Anaerobic Culture Preparation Fecal Sample Collection->Anaerobic Culture Preparation Incubation Incubation Anaerobic Culture Preparation->Incubation Inoculation with - Control - Synthetic this compound Sample Analysis Sample Analysis Incubation->Sample Analysis Microbiota Composition Microbiota Composition Sample Analysis->Microbiota Composition 16S rRNA sequencing SCFA Analysis SCFA Analysis Sample Analysis->SCFA Analysis GC/HPLC Data Interpretation Data Interpretation Microbiota Composition->Data Interpretation SCFA Analysis->Data Interpretation

Caption: Experimental Workflow for Assessing Prebiotic Activity of this compound.

Conclusion

The available evidence strongly suggests that synthetic this compound is a potent bioactive compound with significant potential for therapeutic and nutritional applications. Its anti-inflammatory and prebiotic effects are well-documented and appear to be at least comparable to, and in some aspects superior to, those of natural sources. The biological activity is intricately linked to the specific chemical structure of the oligosaccharide. Further research focusing on the in vivo effects of specific synthetic this compound isomers will be crucial for the development of targeted nutritional interventions and novel therapeutic strategies for inflammatory and gut-related disorders.

References

What is the comparative analysis of Galactosyl-lactose production by different microbial β-galactosidases?

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enzymatic synthesis of galactosyl-lactose (GOS), a prebiotic with significant potential in the food and pharmaceutical industries, reveals a diverse landscape of microbial β-galactosidases. The efficiency and product profile of GOS synthesis are critically dependent on the enzyme's origin, reaction conditions, and substrate concentrations. This guide provides a comparative analysis of β-galactosidases from various microbial sources, supported by experimental data, to aid researchers and drug development professionals in selecting the optimal biocatalyst for their applications.

This compound, a key component of galacto-oligosaccharides (GOS), is synthesized through the transgalactosylation activity of β-galactosidase (EC 3.2.1.23). This enzyme, sourced from a variety of microorganisms, including bacteria, yeasts, and fungi, catalyzes the transfer of a galactose moiety from lactose (B1674315) to an acceptor molecule, which can be lactose itself or other carbohydrates. The resulting GOS mixture varies in its composition of di-, tri-, and higher oligosaccharides, influencing its prebiotic properties.

The choice of microbial β-galactosidase is a pivotal factor in GOS production, as enzymes from different sources exhibit distinct characteristics in terms of their optimal pH, temperature, substrate specificity, and transgalactosylation efficiency.[1] For instance, β-galactosidases from fungal sources like Aspergillus oryzae are known for their high transgalactosylation activity and stability under acidic conditions, making them suitable for whey processing.[1][2] In contrast, enzymes from yeasts such as Kluyveromyces lactis are often preferred for applications in milk and dairy products due to their optimal activity at neutral pH.[1] Bacterial β-galactosidases, from genera like Bacillus, Bifidobacterium, and Lactobacillus, also offer a broad spectrum of properties for tailored GOS synthesis.[3][4][5]

Comparative Performance of Microbial β-Galactosidases

The following table summarizes the quantitative data on this compound (GOS) production using β-galactosidases from different microbial sources. The data highlights the variability in reaction conditions and achievable yields, providing a basis for comparison.

Microbial SourceEnzyme TypeOptimal pHOptimal Temp. (°C)Initial Lactose (g/L)Max. GOS Yield (g/L)GOS as % of Total SugarsReference
Bacillus circulansRecombinant (GALA) in Pichia pastoris5.0830500252.850.56%[3]
Streptococcus thermophilusNative6.84030053.45Not Specified[6]
Lichtheimia ramosaCrude ExtractNot Specified5048 (in skim milk)0.0158Not Specified[7]
Rhizomucor pusillusCrude ExtractNot Specified5048 (in skim milk)0.0227Not Specified[7]
Lactobacillus helveticusRecombinant6.5Not Specified205Not SpecifiedNot Specified[8]
Bifidobacterium bifidumNot SpecifiedNot SpecifiedNot Specified400 (w/v)Not Specified27%[9]

Enzymatic Synthesis of this compound: A Step-by-Step Look

The production of this compound is a kinetically controlled process involving two main competing reactions catalyzed by β-galactosidase: hydrolysis and transgalactosylation.[8] The prevalence of one reaction over the other is influenced by factors such as the source of the enzyme and the concentration of lactose.[2][5]

Enzymatic_Synthesis cluster_0 Step 1: Enzyme-Substrate Complex Formation cluster_1 Step 2: Formation of Galactosyl-Enzyme Intermediate cluster_2 Step 3: Competing Reactions cluster_3 Hydrolysis cluster_4 Transgalactosylation Lactose Lactose Enzyme_Lactose Enzyme-Lactose Complex Lactose->Enzyme_Lactose Enzyme β-Galactosidase Enzyme->Enzyme_Lactose Galactosyl_Enzyme Galactosyl-Enzyme Intermediate Enzyme_Lactose->Galactosyl_Enzyme Glucose Glucose Enzyme_Lactose->Glucose Galactose Galactose Galactosyl_Enzyme->Galactose Enzyme_Released_H β-Galactosidase (Released) Galactosyl_Enzyme->Enzyme_Released_H GOS This compound (GOS) Galactosyl_Enzyme->GOS Enzyme_Released_T β-Galactosidase (Released) Galactosyl_Enzyme->Enzyme_Released_T Water Water (Acceptor) Water->Galactose Lactose_Acceptor Lactose (Acceptor) Lactose_Acceptor->GOS

Caption: Enzymatic pathway of this compound synthesis.

Experimental Protocols: A Guideline

Standardized methodologies are crucial for the comparative assessment of β-galactosidase performance. Below are outlines of key experimental protocols typically employed in the study of this compound production.

Enzyme Activity Assay

The activity of β-galactosidase is commonly determined by measuring the rate of hydrolysis of a chromogenic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

Methodology:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5), the enzyme solution, and ONPG.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of the released o-nitrophenol at 420 nm.

  • One unit of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of o-nitrophenol per minute under the assay conditions.

This compound Synthesis

The enzymatic synthesis of GOS is generally carried out in a batch reactor.

Methodology:

  • Dissolve a high concentration of lactose (e.g., 200-500 g/L) in a buffer at the optimal pH for the selected enzyme.[3]

  • Pre-incubate the lactose solution at the optimal reaction temperature.

  • Initiate the reaction by adding a known amount of β-galactosidase.

  • Incubate the reaction mixture with agitation for a specified duration.

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Collect samples at different time intervals to monitor the progress of the reaction.

Carbohydrate Analysis

The quantification of lactose, glucose, galactose, and GOS in the reaction mixture is essential for determining the yield and productivity. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a widely used analytical technique for this purpose.

Methodology:

  • Dilute the reaction samples with ultrapure water.

  • Filter the diluted samples through a 0.22 µm syringe filter.

  • Inject the samples into an HPAEC-PAD system equipped with a carbohydrate-specific column (e.g., CarboPac series).

  • Elute the carbohydrates using a gradient of sodium hydroxide (B78521) and sodium acetate.

  • Quantify the individual sugars by comparing their peak areas with those of known standards.

A Typical Experimental Workflow

The process of identifying and optimizing a microbial β-galactosidase for this compound production follows a structured workflow, from screening potential microbial sources to scaling up the production process.

Experimental_Workflow cluster_screening Screening & Selection cluster_synthesis Synthesis & Optimization cluster_analysis Analysis & Characterization cluster_scaleup Scale-up Screening Screening of Microbial Sources Enzyme_Production Enzyme Production & Extraction Screening->Enzyme_Production Activity_Assay β-Galactosidase Activity Assay Enzyme_Production->Activity_Assay GOS_Synthesis This compound Synthesis Activity_Assay->GOS_Synthesis Optimization Optimization of Reaction Conditions (pH, Temp., Substrate Conc.) GOS_Synthesis->Optimization Carbohydrate_Analysis Carbohydrate Analysis (HPAEC-PAD) Optimization->Carbohydrate_Analysis Product_Characterization GOS Product Characterization Carbohydrate_Analysis->Product_Characterization Scale_Up Process Scale-Up Product_Characterization->Scale_Up

Caption: Experimental workflow for GOS production.

References

A Comparative Guide to Confirming the Structure of Enzymatically Synthesized Galactosyl-lactose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with enzymatically synthesized galactosyl-lactose, confirming the precise molecular structure is a critical step. The enzymatic reaction can result in a mixture of isomers, primarily differing in the glycosidic linkage between the terminal galactose and the lactose (B1674315) moiety. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful technique for unambiguous structure elucidation. This guide provides a detailed comparison of NMR spectroscopy with other common analytical methods—Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)—supported by experimental data and protocols.

Unraveling the Structure: The Power of NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it exceptionally well-suited for distinguishing between closely related isomers of this compound, such as those with β-(1→3), β-(1→4), or β-(1→6) linkages. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is typically employed for complete structural assignment.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Lyophilize 5-10 mg of the purified this compound sample.

  • Dissolve the sample in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • Add a small amount of a suitable internal standard, such as acetone (B3395972) or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Acquire ¹H NMR spectra to identify the number of sugar residues and their anomeric configurations.

  • Obtain a ¹³C NMR spectrum to determine the number of carbon signals and identify the anomeric carbons.

  • Perform a 2D ¹H-¹H Correlation Spectroscopy (COSY) experiment to establish proton-proton correlations within each sugar residue.

  • Run a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon.

  • Acquire a 2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range correlations between protons and carbons (typically 2-3 bonds). This is crucial for determining the glycosidic linkage positions between the sugar units.

The following diagram illustrates the general workflow for NMR-based structure confirmation of this compound.

NMR_Workflow Workflow for NMR Structure Confirmation of this compound cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis & Structure Elucidation Enzymatic_Synthesis Enzymatic Synthesis of This compound Purification Purification of Product Enzymatic_Synthesis->Purification Sample_Prep Sample Preparation for NMR (Dissolution in D2O) Purification->Sample_Prep OneD_NMR 1D NMR (¹H, ¹³C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Assessment Resonance_Assignment Resonance Assignment TwoD_NMR->Resonance_Assignment Linkage_Analysis Glycosidic Linkage Analysis (HMBC) Resonance_Assignment->Linkage_Analysis Structure_Confirmation Structure Confirmation Linkage_Analysis->Structure_Confirmation

Caption: Workflow for NMR-based structure confirmation.

Differentiating Isomers with NMR

The key to distinguishing between this compound isomers lies in the analysis of the HMBC spectrum. A long-range correlation between the anomeric proton (H-1) of the terminal galactose and a specific carbon of the lactose moiety will definitively establish the linkage position. For instance, in β-D-Galp-(1→6)-lactose, a correlation will be observed between the anomeric proton of the terminal galactose and the C-6 of the glucose or galactose residue of lactose.

The following table summarizes the key diagnostic ¹H and ¹³C NMR chemical shifts for different this compound isomers.

Linkage PositionResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
β-D-Galp-(1→3)-lactose Terminal GalH-1~4.55~104.5
Lactose (Gal)C-3~81.0
β-D-Galp-(1→4)-lactose Terminal GalH-1~4.40~104.0
Lactose (Gal)C-4~79.0
β-D-Galp-(1→6)-lactose Terminal GalH-14.48103.7
Lactose (Glc)C-6-68.9

Note: Chemical shifts are approximate and can vary based on experimental conditions. Data for β-D-Galp-(1→6)-lactose is adapted from a published study.

Alternative Methods for Structural Analysis

While NMR provides the most detailed structural information, other techniques like Mass Spectrometry and HPLC are also valuable tools in the analysis of oligosaccharides.

Mass Spectrometry (MS)

MS is a powerful technique for determining the molecular weight of the synthesized product, thus confirming the addition of a galactose unit to lactose. Tandem MS (MS/MS) can provide some information on the sequence and branching pattern through fragmentation analysis.

Experimental Protocol for LC-MS Analysis:

  • Dissolve the sample in a suitable solvent (e.g., water/acetonitrile).

  • Inject the sample into a Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).

  • Use a suitable column for oligosaccharide separation (e.g., a graphitized carbon column).

  • Acquire mass spectra in full scan mode to determine the molecular weight.

  • Perform MS/MS on the parent ion to obtain fragmentation data.

The following diagram illustrates the general workflow for MS-based analysis.

MS_Workflow Workflow for MS Analysis of this compound cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation Sample_Solubilization Sample Solubilization LC_Separation LC Separation of Isomers Sample_Solubilization->LC_Separation MS_Detection MS Detection (Molecular Weight) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation MW_Confirmation Molecular Weight Confirmation Fragmentation_Analysis Fragmentation Pattern Analysis MW_Confirmation->Fragmentation_Analysis Putative_Structure Putative Structure Assignment Fragmentation_Analysis->Putative_Structure

Caption: Workflow for MS-based structural analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for separating and quantifying the different isomers of this compound present in a mixture. By using appropriate columns and detection methods, one can resolve isomers and determine their relative abundance.

Experimental Protocol for HPLC Analysis:

  • Prepare a standard curve using purified standards of the expected this compound isomers.

  • Dissolve the sample in the mobile phase.

  • Inject the sample into an HPLC system equipped with a suitable column (e.g., an amino or porous graphitic carbon column).

  • Use a refractive index (RI) or pulsed amperometric detector (PAD) for detection.

  • Quantify the isomers by comparing their peak areas to the standard curve.

The following diagram illustrates the general workflow for HPLC-based analysis.

HPLC_Workflow Workflow for HPLC Analysis of this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Standard_Curve Prepare Standard Curve Quantification Quantification against Standard Curve Standard_Curve->Quantification Sample_Dissolution Dissolve Sample in Mobile Phase Injection Inject Sample Sample_Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (RI or PAD) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Peak_Integration->Quantification

Caption: Workflow for HPLC-based quantification.

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on the specific research question, available instrumentation, and the desired level of structural detail. The following table provides a comparative overview of NMR, MS, and HPLC for the analysis of this compound.

FeatureNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Information Unambiguous structure, including linkage and stereochemistryMolecular weight, sequence, and branching informationSeparation and quantification of isomers
Sensitivity Relatively low (mg to µg range)High (ng to fg range)Moderate (µg to ng range)
Resolution of Isomers ExcellentCan distinguish isomers with different fragmentation patternsGood to excellent with appropriate columns
Analysis Time HoursMinutesMinutes to an hour
Sample Preparation Simple, non-destructiveCan require derivatizationCan require derivatization for some detection methods
Quantitative Capability Good, can be highly accurate with internal standardsCan be quantitative with labeled internal standardsExcellent with proper calibration
Instrumentation Cost HighHighModerate

Conclusion

For the definitive structural confirmation of enzymatically synthesized this compound, NMR spectroscopy is the gold standard . Its ability to provide detailed atomic-level information allows for the unambiguous determination of glycosidic linkages and stereochemistry, which is crucial for differentiating between isomers. While Mass Spectrometry is invaluable for confirming the molecular weight and providing fragmentation data, and HPLC excels at the separation and quantification of these isomers, neither technique alone can provide the complete structural picture with the certainty of NMR. A comprehensive approach, often utilizing a combination of these techniques, will yield the most complete characterization of the synthesized product.

The Art of Prebiotic Synthesis: A Comparative Guide to Enzymatic Galacto-oligosaccharide (GOS) Production

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals on the enzymatic formation of galacto-oligosaccharides (GOS) from lactose (B1674315), offering a comparative perspective on the performance of various microbial β-galactosidases. This guide provides quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to aid in the selection and optimization of GOS synthesis strategies.

Galacto-oligosaccharides (GOS) are non-digestible carbohydrates that have garnered significant attention in the food and pharmaceutical industries for their prebiotic properties, selectively stimulating the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli.[1][2] The enzymatic synthesis of GOS from lactose, a readily available substrate from the dairy industry, is the primary method of production.[3] This process relies on the transgalactosylation activity of β-galactosidase enzymes (EC 3.2.1.23), which are sourced from a diverse range of microorganisms.[3][4]

The choice of enzyme is a critical determinant of GOS yield, structure, and the overall efficiency of the production process.[4] β-galactosidases from different microbial origins exhibit distinct characteristics in terms of their optimal reaction conditions, substrate specificity, and the specific linkages they form in the resulting GOS molecules.[5][6] This guide presents a comparative analysis of GOS formation using β-galactosidases from various commercially and academically relevant microbial sources, including species of Aspergillus, Kluyveromyces, Bacillus, Lactobacillus, and Bifidobacterium.

Comparative Performance of β-Galactosidases in GOS Synthesis

The efficacy of different β-galactosidases in converting lactose to GOS varies significantly. Key performance indicators include the maximum GOS yield, the reaction time required to achieve this yield, and the composition of the GOS mixture, particularly the degree of polymerization (DP) and the types of glycosidic linkages. The following tables summarize quantitative data from various studies to provide a clear comparison.

Table 1: Comparison of GOS Yields from Different Microbial β-Galactosidases

Enzyme SourceInitial Lactose Concentration (g/L)Temperature (°C)pHMax GOS Yield (% w/w of total carbohydrates)Reference
Aspergillus oryzae---27% (at 58% lactose conversion)[4]
Kluyveromyces lactis (Permeabilized cells)400--44%[7]
Kluyveromyces lactis (Lactozym 3000 L HP G)400--~40% (160 g/L)[7]
Kluyveromyces lactis (Maxilact LGX 5000)400--~38.5% (154 g/L)[7]
Lactobacillus helveticus (Crude enzyme)20537-506.5~26%[5]
Lactobacillus helveticus (Purified enzyme)20530-376.5~33%[5]
Bacillus circulans---Higher yields compared to other commercial enzymes[8]
Bifidobacterium longum BCRC 15708---Increased with lactose concentration[1]
Bifidobacterium infantis (Recombinant)---40.6%[1]

Table 2: Composition of GOS Mixtures Produced by Different Enzymes

Enzyme SourcePredominant GOS LinkagesMajor GOS Products (DP)Reference
Lactic Acid Bacteria & Bifidobacterium breveβ-(1→6) and β-(1→3)DP2 and DP3 (~90% of total GOS)[5][6][9]
Kluyveromyces lactisβ-(1→6)6-galactobiose, allolactose, 6'-galactosyl-lactose[7]
Bifidobacterium bifidumβ-(1→3)Trisaccharides[10]
Bacillus circulansβ-(1→4)-[3]

Experimental Protocols

The following are representative experimental methodologies for the synthesis of GOS using different β-galactosidases.

Protocol 1: GOS Synthesis using Recombinant β-Galactosidase from Lactobacillus helveticus[5]
  • Enzyme Preparation: The recombinant β-galactosidase from Lactobacillus helveticus is expressed in Escherichia coli or Lactobacillus plantarum and can be used as a crude extract or purified enzyme.

  • Reaction Mixture: Prepare a solution with an initial lactose concentration of 205 g/L in 50 mM sodium phosphate (B84403) buffer (pH 6.5) containing 1 mM MgCl₂.

  • Enzyme Addition: Add the β-galactosidase to the reaction mixture at a concentration of 1.5 ULac/mL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C, 37°C, 42°C, or 50°C) with constant agitation (300 rpm).

  • Sampling and Analysis: Withdraw samples at different time intervals to monitor lactose conversion and GOS formation. Analyze the samples using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Protocol 2: Comparative GOS Synthesis using Permeabilized Kluyveromyces lactis Cells and Soluble Enzymes[7]
  • Biocatalyst Preparation:

    • Permeabilized Cells: Permeabilize Kluyveromyces lactis cells with ethanol (B145695) and then lyophilize them.

    • Soluble Enzymes: Use commercial soluble β-galactosidases from K. lactis such as Lactozym 3000 L HP G and Maxilact LGX 5000.

  • Reaction Setup: Use an initial lactose concentration of 400 g/L.

  • Reaction Conditions: Carry out the synthesis under optimal conditions for the respective biocatalysts.

  • Product Analysis: Measure the GOS yield using HPAEC-PAD. Characterize the major products using Mass Spectrometry (MS) and 2D Nuclear Magnetic Resonance (NMR).

Protocol 3: GOS Synthesis using Bifidobacterial β-Galactosidases[11]
  • Reaction Conditions: Perform the GOS synthesis assay at 50°C with an initial lactose concentration of 50% (w/v).

  • Enzyme Concentration: Use an initial enzyme concentration of 4 Lactase Units (LU) per gram of lactose. Additional enzyme (2 LU or 4 LU per gram of lactose) can be added after 15 and 22 hours.

  • Analysis: Analyze the resulting GOS mixtures using chromatography to determine the conversion efficiency and the degree of polymerization profile.

Visualizing the Process: Mechanism and Workflow

To better understand the enzymatic formation of GOS and the experimental process, the following diagrams are provided.

GOS_Formation_Mechanism cluster_step1 Step 1: Glycosylation cluster_step2 Step 2: Deglycosylation (Transgalactosylation vs. Hydrolysis) Lactose Lactose (Gal-Glc) Gal_Enzyme Galactosyl-Enzyme Intermediate (Gal-E) Lactose->Gal_Enzyme + E Enzyme β-Galactosidase (E) Glucose Glucose (Glc) Gal_Enzyme->Glucose + H₂O (hydrolysis) or Acceptor Gal_Enzyme2 Galactosyl-Enzyme Intermediate (Gal-E) Galactose Galactose (Gal) Gal_Enzyme2->Galactose + H₂O GOS GOS (Galₙ-Glc) Gal_Enzyme2->GOS + Acceptor Water Water (H₂O) Acceptor Acceptor (Lactose, GOS, etc.) Enzyme2 Free Enzyme (E) Enzyme3 Free Enzyme (E)

Caption: Enzymatic mechanism of GOS formation.

GOS_Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis and Downstream Processing Enzyme_Source Select Enzyme Source (e.g., Microbial Culture) Enzyme_Prep Enzyme Preparation (Purification/Permeabilization) Enzyme_Source->Enzyme_Prep Reaction Combine Enzyme and Substrate in a Bioreactor Enzyme_Prep->Reaction Substrate_Prep Substrate Preparation (Lactose Solution) Substrate_Prep->Reaction Control Control Reaction Conditions (pH, Temperature, Agitation) Reaction->Control Sampling Time-course Sampling Control->Sampling Inactivation Enzyme Inactivation (e.g., Heat Treatment) Sampling->Inactivation Analysis Product Analysis (e.g., HPAEC-PAD, HPLC) Sampling->Analysis Purification GOS Purification (Optional) Inactivation->Purification

Caption: General experimental workflow for GOS synthesis.

Conclusion

The enzymatic synthesis of galacto-oligosaccharides is a highly versatile process, with the choice of β-galactosidase playing a pivotal role in determining the final product characteristics. Enzymes from sources such as Kluyveromyces lactis and certain recombinant strains of Bifidobacterium infantis and Lactobacillus helveticus have demonstrated high GOS yields.[1][5][7] The structural diversity of GOS, particularly the glycosidic linkages, is also enzyme-dependent, with lactic acid bacteria and bifidobacteria favoring β-(1→6) and β-(1→3) linkages, while Bacillus circulans tends to produce β-(1→4) linkages.[3][5][6] This comparative guide provides a foundational understanding for researchers and professionals to select the most suitable enzymatic system for their specific GOS production goals, whether for infant formula, functional foods, or pharmaceutical applications. Further optimization of reaction conditions for each specific enzyme is crucial for maximizing GOS yield and achieving the desired product profile.

References

The Structural Nuances of Galactosyl-lactose Isomers Dictate Their Physiological Impact

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Galactosyl-lactose, a trisaccharide found in human milk and commercially produced galacto-oligosaccharides (GOS), is a subject of growing interest in the fields of nutrition and therapeutics. Its physiological effects, ranging from prebiotic activity to immunomodulation, are significantly influenced by its structural configuration. This guide provides an objective comparison of the three primary isomers of this compound—3'-O-β-D-galactopyranosyl-lactose (3'-GL), 4'-O-β-D-galactopyranosyl-lactose (4'-GL), and 6'-O-β-D-galactopyranosyl-lactose (6'-GL)—supported by experimental data to elucidate the critical role of glycosidic linkage in their biological function.

The core structural difference among these isomers lies in the attachment point of the terminal galactose unit to the lactose (B1674315) molecule. This seemingly minor variation leads to distinct three-dimensional structures, which in turn dictates their interaction with gut microbiota and host cells, resulting in divergent physiological outcomes.

Comparative Analysis of Physiological Effects

The differential structures of this compound isomers lead to quantifiable variations in their prebiotic, immunomodulatory, and gut barrier-enhancing properties.

Prebiotic Activity: A Structural Preference for Bifidobacteria

The prebiotic potential of this compound isomers is evident in their ability to selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium species. However, the efficiency of this stimulation varies depending on the isomer and the specific bacterial strain. In vitro fermentation studies using infant fecal microbiota have demonstrated these structural preferences.

IsomerTarget Microbiota ModelKey FindingsReference
3'-GL Formula-fed & Breast-fed InfantShowed a lower bifidogenic effect compared to 4'-GL and 6'-GL.Meeusen et al., 2024
4'-GL Formula-fed & Breast-fed InfantDemonstrated a strong bifidogenic effect, significantly increasing the relative abundance of Bifidobacterium.[1]Meeusen et al., 2024
6'-GL Formula-fed & Breast-fed InfantExhibited a strong bifidogenic effect, comparable to 4'-GL, in promoting Bifidobacterium growth.[1]Meeusen et al., 2024

Relative Abundance of Bifidobacterium Species After Fermentation:

Bifidobacterium SpeciesMicrobiota ModelControl (No GL)3'-GL4'-GL6'-GL
B. longumFormula-Fed Infant~5%~10%~25%~20%
B. breveFormula-Fed Infant~2%~5%~8%~7%
B. adolescentisFormula-Fed Infant<1%~1%~2%~1.5%
B. longumBreast-Fed Infant~15%~20%~35%~30%
B. breveBreast-Fed Infant~10%~15%~20%~18%
Note: Values are estimated from graphical data presented in Meeusen et al., 2024.
Immunomodulatory Effects: Attenuation of Inflammatory Pathways

Galactosyl-lactoses have been shown to possess anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a central regulator of the inflammatory response.

Isomer/MixtureCell Line(s)Inflammatory StimulusKey Quantitative FindingsReference
GOS (mixture of 3'-GL, 4'-GL, 6'-GL) H4, T84, NCM-460TNF-α, IL-1βReduced inflammatory response to 25-26% of positive control.[2]Newburg et al., 2016
GOS (mixture of 3'-GL, 4'-GL, 6'-GL) H4, T84, NCM-460Salmonella, ListeriaReduced IL-8 and MCP-1 to 36-39% of positive control.[2]Newburg et al., 2016
3'-GL, 4'-GL, 6'-GL Caco-2Fungal ToxinAll isomers reduced IL-8 levels compared to control.Varasteh et al., 2019 (as per summary)
Gut Barrier Integrity: The Superior Protective Effect of 3'-GL

A critical function of the gut is to act as a selective barrier. Studies have shown that this compound isomers can protect and enhance this barrier, with 3'-GL demonstrating a superior effect.

IsomerIn Vitro ModelChallengeKey Comparative FindingReference
3'-GL Caco-2 cell monolayerDeoxynivalenol (fungal toxin)Significantly prevented the loss of epithelial barrier integrity.[3]Varasteh et al., 2019 (as per patent WO2020229690A1)
4'-GL Caco-2 cell monolayerDeoxynivalenol (fungal toxin)Showed no significant protective effect on barrier integrity.[3]Varasteh et al., 2019 (as per patent WO2020229690A1)
6'-GL Caco-2 cell monolayerDeoxynivalenol (fungal toxin)Showed no significant protective effect on barrier integrity.[3]Varasteh et al., 2019 (as per patent WO2020229690A1)

Experimental Protocols

In Vitro Fermentation of this compound Isomers by Infant Gut Microbiota (based on Meeusen et al., 2024)

This protocol utilizes the TNO i-screen® model, a high-throughput in vitro system that simulates the anaerobic conditions of the human colon.

  • Microbiota Inoculum Preparation: Fecal samples from healthy formula-fed and breast-fed infants are collected and homogenized to create a standardized microbiota pool.

  • Incubation: The fecal microbiota is incubated anaerobically in a multi-well plate system.

  • Treatment: Individual wells are treated with purified 3'-GL, 4'-GL, or 6'-GL at a specified concentration. A control group with no added this compound is included.

  • Analysis: After a defined incubation period (e.g., 24 hours), samples are collected for analysis.

    • Microbiota Composition: 16S rRNA gene sequencing is performed to determine the relative abundance of different bacterial taxa, including Bifidobacterium species.

    • Metabolite Production: Short-chain fatty acids (SCFAs) are quantified using gas chromatography.

Anti-inflammatory Activity in Intestinal Epithelial Cells (based on Newburg et al., 2016)

This assay assesses the ability of galactosyl-lactoses to suppress inflammatory responses in intestinal epithelial cells.

  • Cell Culture: Human intestinal epithelial cell lines (e.g., H4, T84, NCM-460) are cultured to confluence.

  • Pre-treatment: Cells are pre-incubated with a this compound mixture (GOS) or individual isomers for a specified duration.

  • Inflammatory Challenge: Cells are then stimulated with a pro-inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), or pathogenic bacteria (e.g., Salmonella).

  • Measurement of Inflammatory Markers:

    • Cytokine Secretion: Supernatants are collected, and the concentrations of pro-inflammatory cytokines like Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1) are measured by ELISA.

    • NF-κB Activation: Nuclear extracts are prepared, and the translocation of the NF-κB p65 subunit is quantified by Western blot or immunofluorescence microscopy.

Intestinal Barrier Protection Assay (based on Varasteh et al., 2019 and general Caco-2 protocols)

This protocol evaluates the capacity of this compound isomers to protect the integrity of an intestinal epithelial barrier model.

  • Caco-2 Cell Culture: Human Caco-2 intestinal epithelial cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer with tight junctions.

  • Barrier Integrity Assessment: The integrity of the cell monolayer is monitored by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter.

  • Pre-treatment: The apical side of the Caco-2 monolayer is treated with 3'-GL, 4'-GL, or 6'-GL for 24 hours.

  • Barrier Challenge: The monolayer is then exposed to a barrier-disrupting agent, such as the mycotoxin deoxynivalenol.

  • Post-challenge Assessment: TEER is measured again to quantify the extent of barrier disruption. A higher TEER value in the pre-treated groups compared to the control indicates a protective effect.

Signaling Pathways and Molecular Mechanisms

The immunomodulatory effects of galactosyl-lactoses are largely attributed to their ability to attenuate the NF-κB signaling pathway. While the precise upstream molecular targets for each isomer are still under investigation, the general mechanism involves the inhibition of pro-inflammatory stimuli that lead to the activation of NF-κB.

Galactosyl_Lactose_NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_inhibition Inhibition by this compound TNF-alpha TNF-alpha Upstream Signaling Upstream Signaling TNF-alpha->Upstream Signaling IL-1beta IL-1beta IL-1beta->Upstream Signaling Pathogens Pathogens Pathogens->Upstream Signaling 3'-GL 3'-GL 3'-GL->Upstream Signaling Attenuates 4'-GL 4'-GL 4'-GL->Upstream Signaling 6'-GL 6'-GL 6'-GL->Upstream Signaling IKK Complex IKK Complex Upstream Signaling->IKK Complex Activates IkappaB IkappaB IKK Complex->IkappaB Phosphorylates for degradation NF-kB (p65/p50) NF-kB (p65/p50) IkappaB->NF-kB (p65/p50) Inhibits Nucleus Nucleus NF-kB (p65/p50)->Nucleus Translocates Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Promotes IL-8, MCP-1, etc. IL-8, MCP-1, etc. Inflammatory Gene Expression->IL-8, MCP-1, etc.

Caption: Attenuation of the NF-κB signaling pathway by this compound isomers.

Conclusion

The structural isomerism of this compound is a key determinant of its physiological effects. While all three isomers—3'-GL, 4'-GL, and 6'-GL—exhibit beneficial properties, their specific impacts on the gut microbiota, immune response, and intestinal barrier function differ significantly. Notably, 4'-GL and 6'-GL appear to be more potent prebiotics in stimulating Bifidobacterium growth, whereas 3'-GL shows superior efficacy in protecting the intestinal barrier. All isomers contribute to the attenuation of inflammatory responses via the NF-κB pathway. These findings underscore the importance of considering specific isomeric compositions in the development of infant formulas, prebiotics, and novel therapeutic agents targeting gut health and inflammation. Further research is warranted to fully elucidate the specific molecular interactions of each isomer and to translate these in vitro findings into clinical applications.

References

A Comparative Guide to Galactooligosaccharide (GOS) Mixtures Synthesized by Lactic Acid Bacteria β-Galactosidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of galactooligosaccharide (GOS) mixtures produced by the enzymatic activity of β-galactosidases from various species of lactic acid bacteria (LAB). The composition, yield, and structural characteristics of GOS are highly dependent on the microbial source of the enzyme, influencing their potential prebiotic and immunomodulatory functions. This document summarizes key quantitative data, outlines experimental protocols for GOS synthesis and analysis, and visualizes relevant biological pathways to aid in the selection and development of targeted prebiotic formulations.

Quantitative Comparison of GOS Production

The synthesis of GOS via the transgalactosylation activity of β-galactosidases from different LAB species results in mixtures with distinct compositions and yields. These differences are critical for their subsequent functional properties. The following tables summarize the quantitative data from various studies.

Table 1: Comparison of GOS Yield and Composition from Different Lactic Acid Bacteria β-Galactosidases

Lactic Acid Bacteria SpeciesGOS Yield (% of initial lactose (B1674315) or g/L)Predominant GOS Structures (Linkages)Degree of Polymerization (DP) ProfileReference
Lactobacillus helveticus DSM 20075~33%β-(1→3) and β-(1→6)DP2: 19.3%, DP3: 11.5%, DP4: 1.2%[1]
Lactobacillus reuteri L103 and L461Up to 38%β-D-Galp-(1→6)-D-Glc, β-D-Galp-(1→6)-D-Gal, β-D-Galp-(1→3)-D-Gal, β-D-Galp-(1→6)-Lac, and β-D-Galp-(1→3)-LacMainly disaccharides (other than lactose) and trisaccharides[2]
Lactobacillus delbrueckii subsp. bulgaricus 4334% (DP3-GOS)β-(1→3) and β-(1→4)Predominantly DP3[3][4]
Streptococcus thermophilus53.45 g/LNot specifiedNot specified[5]
Streptococcus thermophilus SDMCC050237 (mutant)26.7%Not specifiedNot specified[6][7]
Lactobacillus fermentum20% (w/v)Not specifiedDi-, tri-, and tetrasaccharides[8]

Note: GOS yields and compositions can vary significantly based on reaction conditions such as initial lactose concentration, temperature, pH, and reaction time.

Functional Properties: A Comparative Overview

While GOS, in general, is known for its prebiotic activity, the specific structural differences in GOS mixtures from various LAB can influence their fermentation by gut microbiota and subsequent physiological effects.

  • Bifidogenic Effect: GOS is well-established as a potent bifidogenic factor, promoting the growth of beneficial Bifidobacterium species in the gut.[1][9][10] The structural variations, such as linkage types and degree of polymerization, can lead to differential utilization by specific probiotic strains.[11] For instance, most LAB strains tend to utilize shorter-chain GOS, particularly disaccharides, whereas Bifidobacterium spp. can often digest more complex, branched GOS with a higher degree of polymerization.[11]

  • Short-Chain Fatty Acid (SCFA) Production: The fermentation of GOS by gut bacteria leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.[12][13][14] These SCFAs play a crucial role in maintaining gut homeostasis, serving as an energy source for colonocytes, and modulating immune responses. The specific profile of SCFA production can be influenced by the composition of the GOS mixture.[12]

  • Mineral Absorption and Gut Barrier Function: GOS has been shown to enhance the absorption of minerals and improve gut barrier function.[9][10][15][16][17] The production of SCFAs contributes to a lower colonic pH, which can enhance the solubility and absorption of minerals like calcium. Furthermore, SCFAs, particularly butyrate, provide energy to intestinal epithelial cells, strengthening the gut barrier.[18]

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of GOS mixtures.

GOS Synthesis by β-Galactosidase

The production of GOS is achieved through the transgalactosylation reaction catalyzed by β-galactosidase in the presence of a high concentration of lactose.

Protocol for Batch Conversion of Lactose to GOS:

  • Reaction Mixture Preparation: Prepare a solution with an initial lactose concentration of 205 g/L in 50 mM sodium phosphate (B84403) buffer (pH 6.5).

  • Cofactor Addition: Add 1 mM MgCl₂ to the reaction mixture.

  • Enzyme Addition: Add the purified or crude β-galactosidase to the reaction mixture at a concentration of 1.5 U/mL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-50°C) with constant agitation (e.g., 300 rpm).

  • Time Course Sampling: Collect aliquots at different time intervals to monitor the progress of the reaction.

  • Enzyme Inactivation: Stop the reaction by heat treatment (e.g., boiling for 5-10 minutes) to inactivate the enzyme.

  • Analysis: Analyze the composition of the resulting GOS mixture using the analytical techniques described below.

GOS_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Lactose High Concentration Lactose Solution Incubation Incubation (Controlled Temperature & Agitation) Lactose->Incubation Buffer Phosphate Buffer (pH 6.5) Buffer->Incubation Cofactor MgCl₂ Cofactor->Incubation Enzyme β-Galactosidase from LAB Enzyme->Incubation Inactivation Heat Inactivation Incubation->Inactivation Time-course sampling Analysis GOS Mixture Analysis (HPAEC-PAD, HPSEC-RI, NMR) Inactivation->Analysis

Experimental workflow for the enzymatic synthesis of GOS.
Analytical Methods for GOS Characterization

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is the primary method for the separation and quantification of carbohydrates in the GOS mixture, including residual lactose, monosaccharides, and oligosaccharides of varying degrees of polymerization. It also allows for the detailed structural analysis of the different GOS components.[1][19]

High-Performance Size-Exclusion Chromatography with a Refractive Index (RI) Detector (HPSEC-RI): This technique is used to determine the distribution of the degree of polymerization (DP) within the GOS mixture, separating the components based on their molecular size.[1][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional ¹H NMR spectroscopy is employed for the structural comparison of different GOS mixtures. It provides information about the types of glycosidic linkages present in the oligosaccharides.[1][19]

Signaling Pathways Modulated by GOS

GOS, as prebiotics, can indirectly influence host signaling pathways by modulating the composition and metabolic activity of the gut microbiota. The resulting microbial metabolites, particularly SCFAs, and direct interactions of microbial components with host cells can trigger various signaling cascades.

Generalized Signaling Pathway of GOS-Mediated Immunomodulation and Gut Barrier Enhancement:

GOS_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_immune Lamina Propria GOS GOS from LAB Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) GOS->Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Microbiota->SCFAs Metabolism TLR Toll-like Receptors (TLRs) Microbiota->TLR MAMPs Interaction IEC Intestinal Epithelial Cells (IECs) SCFAs->IEC Energy Source & Signaling Molecule ImmuneCells Immune Cells (e.g., Dendritic Cells, T-cells) SCFAs->ImmuneCells Modulation TJ Tight Junction Proteins (e.g., Claudins, Occludin) IEC->TJ Upregulation TLR->IEC Activation GutBarrier GutBarrier TJ->GutBarrier Enhanced Gut Barrier Function Cytokines Cytokine Production (e.g., IL-10, TGF-β) ImmuneCells->Cytokines Regulation ImmuneResponse ImmuneResponse Cytokines->ImmuneResponse Modulated Immune Response

Generalized signaling pathways influenced by GOS fermentation.

Pathway Description:

  • Fermentation: GOS mixtures from different LAB are fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus.

  • SCFA Production: This fermentation process produces SCFAs.

  • Gut Barrier Enhancement: Butyrate, a key SCFA, serves as a primary energy source for intestinal epithelial cells (IECs), promoting their health and the expression of tight junction proteins, which strengthens the intestinal barrier.

  • Immunomodulation: SCFAs can modulate the activity of immune cells in the lamina propria. Additionally, microbial associated molecular patterns (MAMPs) from the increased beneficial bacteria can interact with pattern recognition receptors like Toll-like receptors (TLRs) on IECs and immune cells, leading to a regulated immune response, often characterized by the production of anti-inflammatory cytokines like IL-10.[20][21][22][23][24]

References

What is the comparative efficacy of Galactosyl-lactose versus other prebiotics on gut microbiota?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selective modulation of the gut microbiota through prebiotics is a cornerstone of therapeutic strategies for a range of health conditions. Among the diverse prebiotics available, Galactosyl-lactose, a key component of galactooligosaccharides (GOS), has garnered significant attention for its potent bifidogenic effects. This guide provides a critical comparison of the efficacy of this compound against other leading prebiotics, such as fructooligosaccharides (FOS) and inulin (B196767), supported by experimental data to inform research and development in the field.

Comparative Efficacy on Gut Microbiota Composition

Prebiotics are selectively utilized by host microorganisms, conferring a health benefit.[1][2] The primary measure of a prebiotic's efficacy is its ability to stimulate the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.

Both GOS and FOS have been shown to significantly increase the relative abundance of Bifidobacterium.[3][4] However, the specific strains and the extent of proliferation can differ. For instance, an in vitro study demonstrated that while both FOS and GOS stimulate Bifidobacterium growth, the specific growth rates can vary, with Bifidobacterium animalis subsp. lactis showing a higher specific growth rate on FOS.[5] Conversely, GOS has been shown to effectively promote the growth of various Bifidobacterium species, including B. breve, which may outcompete other species like B. longum subsp. infantis in the presence of GOS/FOS mixtures.[6]

Interestingly, the impact on butyrate-producing bacteria can be more varied. A randomized, double-blind, cross-over study found that both FOS and GOS, while increasing Bifidobacterium, led to a decrease in certain butyrate-producing bacteria like Phascolarctobacterium in the FOS group and Ruminococcus in the GOS group.[3][4] This highlights the nuanced and sometimes unexpected effects of prebiotics on the broader microbial community.

Table 1: Comparative Effects of Prebiotics on Key Gut Microbial Genera

PrebioticDosageStudy DurationKey Microbial ChangesReference
Galactooligosaccharides (GOS) 16 g/day 14 daysIncrease: BifidobacteriumDecrease: Ruminococcus[3][4]
Fructooligosaccharides (FOS) 16 g/day 14 daysIncrease: BifidobacteriumDecrease: Phascolarctobacterium[3][4]
Inulin Not specifiedNot specifiedIncrease: BifidobacteriumNote: Fermented by fewer Bifidobacterium strains than FOS in pure cultures.[7]
Inulin 10 g/day 6 weeksDecrease: Ruminococcus (in overweight/obese individuals)[8]

Impact on Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate (B1217596), and butyrate (B1204436), which play a crucial role in gut health and systemic metabolism.

Studies have shown differential effects of various prebiotics on SCFA profiles. For example, one study found that inulin supplementation increased the proportional concentration of butyrate in stool, whereas GOS was associated with a decrease in both propionate and butyrate concentrations.[9] In another in vitro study comparing microbial-FOS to commercial inulin-derived oligosaccharides, the microbial-FOS led to a higher production of total SCFAs, particularly propionate and butyrate.[10]

These differences can be attributed to the distinct chemical structures of the prebiotics, such as their degree of polymerization (DP). Inulin, with a longer chain length (DP ≥ 10), is fermented more slowly in the distal colon, while FOS, with shorter chains (DP 2-9), is rapidly fermented in the proximal colon, influencing the location and profile of SCFA production.[8]

Table 2: Comparative Effects of Prebiotics on Short-Chain Fatty Acid (SCFA) Production

PrebioticStudy TypeKey SCFA ChangesReference
Galactooligosaccharides (GOS) In vivoDecrease: Propionate, Butyrate[9]
Inulin In vivoIncrease: Proportional Butyrate[9]
Inulin In vivoDecrease: Propionate (in both overweight/obese and healthy individuals)[8]
Microbial-FOS In vitroIncrease: Total SCFAs, Propionate, Butyrate (compared to commercial FOS)[10]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, the following sections detail the methodologies of key comparative studies.

Protocol 1: In Vivo Comparison of FOS and GOS in Healthy Adults
  • Study Design: A randomized, double-blind, cross-over study was conducted with 35 healthy adults.

  • Intervention: Participants received 16 g/day of either FOS or GOS for 14 days, with a washout period between interventions.

  • Data Collection: Fecal samples were collected for gut microbiota analysis. Oral glucose tolerance tests (OGTT) were performed to assess glycemic response.

  • Microbiota Analysis: The composition of the gut microbiota was analyzed using 16S rRNA gene sequencing to determine the relative abundance of different bacterial genera.

  • Reference: [3][4]

Protocol 2: In Vivo Comparison of Inulin, GOS, and Wheat Dextrin (B1630399)
  • Study Design: A study involving human participants who consumed different prebiotics.

  • Intervention: Participants consumed inulin, GOS, and wheat dextrin in separate intervention periods.

  • Data Collection: Fecal samples were collected to measure SCFA concentrations.

  • SCFA Analysis: SCFA concentrations (acetate, propionate, butyrate) were quantified from fecal samples using gas chromatography.

  • Reference: [9]

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows involved in prebiotic research, the following diagrams are provided.

Prebiotic_Fermentation_Pathway cluster_gut_lumen Gut Lumen cluster_metabolites Metabolites cluster_host_effects Host Effects Prebiotic Prebiotic (e.g., this compound) Microbiota Gut Microbiota (e.g., Bifidobacterium) Prebiotic->Microbiota Fermentation SCFAs SCFAs (Butyrate, Propionate, Acetate) Microbiota->SCFAs Epithelial_Cells Colon Epithelial Cells SCFAs->Epithelial_Cells Energy Source Immune_Modulation Immune Modulation SCFAs->Immune_Modulation Systemic_Health Systemic Health Benefits Epithelial_Cells->Systemic_Health Improved Gut Barrier Immune_Modulation->Systemic_Health

Caption: Prebiotic fermentation pathway in the gut lumen.

Experimental_Workflow cluster_recruitment Phase 1: Subject Recruitment cluster_intervention Phase 2: Intervention cluster_sampling Phase 3: Sample Collection cluster_analysis Phase 4: Analysis cluster_outcome Phase 5: Outcome A Screening & Enrollment of Healthy Volunteers B Randomized, Double-Blind, Cross-over Design A->B C Prebiotic Administration (e.g., GOS, FOS) B->C D Placebo/Washout Period C->D E Fecal Sample Collection (Baseline & Post-intervention) D->E F 16S rRNA Gene Sequencing (Microbiota Composition) E->F G Gas Chromatography (SCFA Analysis) E->G H Data Interpretation & Comparative Efficacy Analysis F->H G->H

Caption: A typical experimental workflow for a prebiotic clinical trial.

Conclusion

The available evidence indicates that while this compound (GOS), FOS, and inulin are all effective in promoting the growth of beneficial gut bacteria, particularly Bifidobacterium, their effects on the broader microbial community and the production of SCFAs are distinct. GOS and FOS are potent bifidogenic agents, but their impact on butyrate producers requires careful consideration. Inulin appears to have a more pronounced effect on butyrate production. The choice of prebiotic for a specific therapeutic application should, therefore, be guided by the desired metabolic and microbial outcomes. Further head-to-head clinical trials with standardized methodologies are necessary to fully delineate the comparative efficacy of these prebiotics and to enable the development of more targeted and effective microbiota-modulating therapies.

References

Safety Operating Guide

Proper Disposal of Galactosyl-lactose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides essential safety and logistical information for the handling and disposal of Galactosyl-lactose, a non-hazardous carbohydrate, tailored for researchers, scientists, and drug development professionals.

This compound is not classified as a hazardous substance.[1] However, adherence to good laboratory practices and institutional safety protocols is paramount to ensure the safety of personnel and environmental protection. The primary principle is to manage disposal based on whether the material is in its pure form or has been contaminated with hazardous substances.

Immediate Safety and Handling

Before any disposal procedure, it is crucial to handle this compound with appropriate care. Although it does not present any particular risk when handled in accordance with good occupational hygiene, standard laboratory precautions should always be observed.[1]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses or goggles, gloves, and a lab coat to prevent skin and eye contact.[1][2]

  • Ventilation: Handle the substance in a well-ventilated area to minimize inhalation of any dust.[1][3]

  • Spills: In case of a spill, mechanically recover the dry product.[1] Sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2]

Summary of Safety and Disposal Data

The following table summarizes key data for this compound, primarily derived from its Safety Data Sheet (SDS). As a non-hazardous compound, there is limited quantitative data regarding disposal limits; disposal methods are primarily procedural.

ParameterInformationSource
Hazard Classification Not classified as hazardous under Regulation (EC) No. 1272/2008.[1]
Physical State Solid / Powder[4][5]
Solubility Soluble in water.[5]
Recommended PPE Safety glasses, gloves, lab coat.[1][2]
Incompatible Materials Strong oxidizing agents.[2]
Primary Disposal Route Dependent on institutional policy; consult Environmental Health & Safety (EHS).[2][6]
Contaminated Waste Must be disposed of as hazardous waste, following guidelines for the contaminant.[7][8]

Step-by-Step Disposal Protocol

The disposal of this compound must always comply with local, state, and federal regulations. The first step is to determine if the waste material is contaminated with any hazardous substances.

Method 1: Disposal of Pure, Uncontaminated this compound

If the this compound is unused, expired, or is a waste product from a process known not to involve hazardous materials, it can be managed as non-hazardous waste.

  • Consult Institutional Policy: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department or equivalent authority for their specific procedures for non-hazardous chemical waste.[2][6]

  • For Solid Waste:

    • Place the pure this compound powder in a clearly labeled, sealed container.

    • Some institutions permit the disposal of non-hazardous solids in the regular municipal trash.[6] However, laboratory trash cans should not be used for chemical disposal; the contained waste should be taken directly to the designated dumpster or collection area.[6]

  • For Aqueous Solutions:

    • Non-hazardous, water-soluble solids may be eligible for drain disposal after being dissolved in water.[9]

    • Confirm with your EHS office if this is permissible. They may require dilution with a significant volume of water (e.g., 20 parts water) before flushing down a sanitary sewer.[9][10]

    • Never dispose of liquids in dumpsters or solid waste containers.[6]

Method 2: Disposal of Contaminated this compound

If this compound has been mixed with or is contaminated by a hazardous substance (e.g., toxic solvents, heavy metals), the entire mixture must be treated as hazardous waste.

  • Identify the Contaminant: The disposal procedure is dictated by the hazardous properties of the contaminant(s). Refer to the Safety Data Sheet for the hazardous material.

  • Containerize and Label:

    • Collect the contaminated waste in a compatible, leak-proof container with a secure lid.

    • Attach a hazardous waste label provided by your EHS department.

    • Clearly list all chemical constituents, including this compound, and their approximate percentages.[7]

  • Storage: Store the container in a designated satellite accumulation area within the laboratory.[11] Ensure it is segregated from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for hazardous waste.[11] Do not attempt to dispose of this waste through standard routes.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste check_contamination Is the waste contaminated with a hazardous substance? start->check_contamination non_hazardous_waste Treat as Non-Hazardous Waste check_contamination->non_hazardous_waste No hazardous_waste Treat as Hazardous Waste (based on contaminant) check_contamination->hazardous_waste Yes consult_ehs_non_haz Consult Institutional EHS Policy for Non-Hazardous Chemicals non_hazardous_waste->consult_ehs_non_haz solid_or_liquid Is waste solid or an aqueous solution? consult_ehs_non_haz->solid_or_liquid solid_disposal Solid Disposal: 1. Place in sealed, labeled container. 2. Dispose in designated municipal waste dumpster (per EHS). solid_or_liquid->solid_disposal Solid liquid_disposal Aqueous Solution Disposal: 1. Confirm with EHS if drain disposal is permitted. 2. Dilute with excess water and flush down sanitary sewer. solid_or_liquid->liquid_disposal Solution end End: Waste Properly Disposed solid_disposal->end liquid_disposal->end containerize_haz 1. Collect in a compatible, sealed container. hazardous_waste->containerize_haz label_haz 2. Attach official hazardous waste label. List all constituents. containerize_haz->label_haz store_haz 3. Store in Satellite Accumulation Area. label_haz->store_haz pickup_haz 4. Arrange for pickup by EHS. store_haz->pickup_haz pickup_haz->end

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Operational Guide for Handling Galactosyl-lactose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of Galactosyl-lactose in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of experimental workflows.

Hazard Identification and Risk Assessment

This compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[1] However, it should be handled with care, adhering to good occupational hygiene and safety practices to mitigate any potential risks.[1]

Summary of Hazards:

Hazard CategoryClassificationPrecautionary Statement
Physical Hazards Not ClassifiedNo specific hazards identified.
Health Hazards Not ClassifiedTo our knowledge, this product does not present any particular risk.[1]
Environmental Hazards Not ClassifiedAvoid release to the environment.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to minimize exposure and ensure personal safety during the handling of this compound.

Recommended PPE:

EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact. Gloves must be inspected prior to use.[2][3]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles.[2][4]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. A dust mask may be worn if dust generation is a concern.To prevent inhalation of dust particles.

PPE Selection and Usage Workflow

A Assess Task B Handling Solid this compound A->B Solid Form C Handling this compound Solution A->C Aqueous Form D Select Hand Protection (Nitrile Gloves) B->D E Select Eye Protection (Safety Glasses) B->E F Wear Laboratory Coat B->F G Consider Respiratory Protection (Dust Mask if dusty) B->G C->D C->E C->F H Proceed with Task D->H E->H F->H G->H

Caption: PPE selection workflow for handling this compound.

Operational Procedures

Adherence to standard operating procedures is critical for the safe and effective handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eye wash station are accessible.[4]

    • Put on the required personal protective equipment as detailed in the table above.

  • Handling Solid this compound:

    • Handle in a well-ventilated area to minimize dust inhalation.[1][2]

    • When weighing, use a chemical fume hood or a balance with a draft shield to control dust.

    • Avoid creating dust clouds during transfer.

  • Preparing Solutions:

    • Slowly add the solid this compound to the solvent (e.g., water) to avoid splashing.

    • Stir gently until fully dissolved.

  • Post-Handling:

    • Clean the work area thoroughly after use.

    • Wash hands after handling the product.[1]

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Emergency Response Plan:

IncidentProcedure
Skin Contact Wash skin with plenty of water.[1]
Eye Contact Rinse eyes with water as a precaution.[1] If irritation persists, seek medical attention.
Inhalation Remove person to fresh air and keep comfortable for breathing.[1]
Ingestion Call a poison center or a doctor if you feel unwell.[1]
Minor Spill (Solid) Mechanically recover the product (e.g., sweep or vacuum).[1] Avoid generating dust. Place in a suitable container for disposal.
Minor Spill (Liquid) Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.

Spill Response Decision Tree

Spill Spill Occurs Assess Assess Spill Size and Form Spill->Assess MinorSolid Minor Solid Spill Assess->MinorSolid Solid MinorLiquid Minor Liquid Spill Assess->MinorLiquid Liquid Sweep Mechanically Recover (Sweep/Vacuum) MinorSolid->Sweep Absorb Absorb with Inert Material MinorLiquid->Absorb Containerize Place in Labeled Disposal Container Sweep->Containerize Absorb->Containerize Clean Clean Spill Area Containerize->Clean Dispose Dispose of Waste Clean->Dispose

Caption: Decision tree for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Unused Product: As this compound is non-hazardous, small quantities of the solid or its aqueous solutions can typically be disposed of down the drain with copious amounts of water, provided the solution has a pH between 5.5 and 9.5 and does not contain other hazardous materials.[5] However, it is crucial to consult and adhere to local and institutional regulations for chemical waste disposal.[5][6]

  • Empty Containers: Empty containers should be rinsed thoroughly with a suitable solvent (e.g., water). The rinsate should be disposed of as described above. Once clean, the container can be disposed of in the regular trash.[7]

  • Contaminated Materials: Any materials, such as gloves or paper towels, that are contaminated with this compound should be placed in a sealed bag and disposed of with regular laboratory waste, unless institutional policies require otherwise.

Waste Disposal Workflow:

Start Waste Generated WasteType Identify Waste Type Start->WasteType Unused Unused Product (Solid or Solution) WasteType->Unused Container Empty Container WasteType->Container Contaminated Contaminated PPE/ Materials WasteType->Contaminated CheckLocal Check Local/ Institutional Regulations Unused->CheckLocal Rinse Rinse Thoroughly Container->Rinse LabWaste General Lab Waste Contaminated->LabWaste Drain Drain Disposal (with excess water) CheckLocal->Drain Permitted Trash Regular Trash Rinse->Trash

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.